Product packaging for 2-Fluoro-4-morpholinoaniline hydrochloride(Cat. No.:CAS No. 1187582-49-5)

2-Fluoro-4-morpholinoaniline hydrochloride

Cat. No.: B1440698
CAS No.: 1187582-49-5
M. Wt: 232.68 g/mol
InChI Key: JBXANJJLTOFWCA-UHFFFAOYSA-N
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Description

2-Fluoro-4-morpholinoaniline hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClFN2O B1440698 2-Fluoro-4-morpholinoaniline hydrochloride CAS No. 1187582-49-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXANJJLTOFWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006276-93-1
Record name Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-morpholinoaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinoaniline hydrochloride, a fluorinated aniline derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and potential applications.

Introduction: The Strategic Importance of Fluorinated Morpholinoanilines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the morpholine moiety is a privileged scaffold, often imparting favorable properties such as improved aqueous solubility and desirable pharmacokinetic profiles. The combination of these two structural features in the 2-Fluoro-4-morpholinoaniline scaffold presents a compelling starting point for the design of novel therapeutic agents.

While its isomer, 3-fluoro-4-morpholinoaniline, is widely recognized as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, this compound remains a less explored yet highly valuable compound.[1][2] This guide aims to shed light on the technical aspects of this compound, providing a foundation for its broader application in drug discovery programs. Several drugs, such as the antimicrobial Linezolid (Zyvox), the anticoagulant Rivaroxaban (Xarelto), and the investigational antineoplastic agents Entospletinib and Momelotinib, are derived from 4-morpholinoaniline, highlighting the therapeutic potential of this class of compounds.[2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-4-morpholinoaniline and its hydrochloride salt.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-Fluoro-4-(morpholin-4-yl)aniline hydrochloride[3]
CAS Number 1187582-49-5[4]
Molecular Formula C₁₀H₁₄ClFN₂ON/A
Molecular Weight 232.68 g/mol N/A
Appearance Off-white to brown crystalline powder (predicted)[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)N/A
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. The morpholine ring will exhibit two distinct triplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and morpholino groups and the electron-withdrawing effect of the fluorine atom. For the related compound 2-fluoroaniline, characteristic ¹³C NMR signals are observed.[5]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹). The spectrum of p-fluoroaniline shows characteristic bands that can be used for comparison.[6]

  • MS (Mass Spectrometry): The mass spectrum of the free base (2-Fluoro-4-morpholinoaniline) would show a molecular ion peak (M+) at m/z 196.10. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and the aniline core.[3]

Synthesis and Purification

The synthesis of 2-Fluoro-4-morpholinoaniline can be achieved through a multi-step process starting from commercially available 2-fluoro-4-bromoaniline. The following protocol is adapted from a patented synthetic method for 2-fluoro-4-substituted-amino anilines.[7]

Synthetic Pathway

G cluster_0 Step 1: Amino Group Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 2-Fluoro-4-bromoaniline B N-(2-Fluoro-4-bromophenyl)pivalamide A->B  Pivaloyl chloride,  Pyridine, DCM C N-(2-Fluoro-4-morpholinophenyl)pivalamide B->C  Morpholine, Pd₂(dba)₃,  Xantphos, Dioxane D 2-Fluoro-4-morpholinoaniline C->D  50% H₂SO₄ (aq) E 2-Fluoro-4-morpholinoaniline Hydrochloride D->E  HCl in Ether

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

  • To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.1 equivalents).

  • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-bromophenyl)pivalamide.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In a flame-dried flask under a nitrogen atmosphere, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), morpholine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) in anhydrous dioxane.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(2-fluoro-4-morpholinophenyl)pivalamide.

Step 3: Deprotection of the Amino Group

  • Dissolve N-(2-fluoro-4-morpholinophenyl)pivalamide (1 equivalent) in a 50% aqueous sulfuric acid solution.

  • Heat the mixture to 100 °C and stir for 30-60 minutes.

  • Cool the reaction mixture and carefully neutralize with an aqueous sodium hydroxide solution until the pH is weakly alkaline.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2-fluoro-4-morpholinoaniline.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-fluoro-4-morpholinoaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological applications of this compound are not extensively documented, its structural motifs suggest significant potential as a scaffold for the development of novel therapeutic agents.

A Versatile Building Block for Bioactive Molecules

The primary amine of 2-Fluoro-4-morpholinoaniline serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as:

  • Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamide derivatives.

  • Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

These derivatizations allow for the exploration of a wide chemical space and the optimization of biological activity.

Potential Therapeutic Areas

Based on the known activities of structurally related compounds, derivatives of 2-Fluoro-4-morpholinoaniline could be investigated for a range of therapeutic applications:

  • Antimicrobial Agents: The structural similarity to the Linezolid intermediate suggests that derivatives may possess antibacterial properties.[1]

  • Anticancer Agents: Morpholine-containing compounds have demonstrated anticancer activity, and novel derivatives of 2-Fluoro-4-morpholinoaniline could be explored for their potential in oncology.[8]

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound could be designed to target specific kinases involved in disease pathways.

  • CNS-active Agents: The morpholine moiety can improve blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.

G A 2-Fluoro-4-morpholinoaniline Hydrochloride B Antimicrobial Agents A->B Structural analogy to Linezolid intermediates C Anticancer Agents A->C Known anticancer activity of morpholine derivatives D Kinase Inhibitors A->D Aniline scaffold is a common kinase inhibitor motif E CNS-Active Agents A->E Morpholine can improve BBB permeability

Caption: Potential therapeutic applications of 2-Fluoro-4-morpholinoaniline derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profiles of related compounds such as 4-morpholinoaniline and fluoroanilines provide guidance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation of knowledge to enable researchers to effectively utilize this compound in their research and development endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-morpholinoaniline HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Physicochemical Properties of 2-Fluoro-4-morpholinoaniline HCl Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-4-morpholinoaniline Hydrochloride (HCl). As a fluorinated morpholinoaniline derivative, this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties such as solubility, pKa, lipophilicity, and stability is paramount for its effective application in research and development. This document synthesizes available data with field-proven experimental protocols, offering researchers a practical and authoritative resource. We delve into the causality behind experimental choices, provide self-validating methodologies for characterization, and ground all claims in verifiable references. Where experimental data is not publicly available, we provide robust, step-by-step protocols for its determination in a standard laboratory setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-Fluoro-4-morpholinoaniline HCl is the hydrochloride salt of the parent free base, 2-Fluoro-4-morpholinoaniline. The presence of the HCl salt significantly influences properties like solubility and handling compared to the free base.

Table 1: Chemical Identification

Identifier 2-Fluoro-4-morpholinoaniline HCl 2-Fluoro-4-morpholinoaniline (Free Base)
IUPAC Name 2-fluoro-4-morpholin-4-ylanilinium chloride 2-fluoro-4-morpholin-4-ylaniline[1]
CAS Number 1187582-49-5[2][3] 209960-29-2[1]
Molecular Formula C₁₀H₁₄ClFN₂O[2][4] C₁₀H₁₃FN₂O[1]
Molecular Weight 232.68 g/mol [2][4] 196.22 g/mol [1]
Canonical SMILES C1COCCN1C2=CC(=C(C=C2)F)N.Cl C1COCCN1C2=CC(=C(C=C2)F)N

| InChIKey | VMIJMGVGJOUFCC-UHFFFAOYSA-N (Free Base)[1] | VMIJMGVGJOUFCC-UHFFFAOYSA-N[1] |

The structure consists of a central benzene ring substituted with a fluorine atom and an amino group, as well as a morpholine ring. The hydrochloride salt is formed by the protonation of the most basic site, the exocyclic primary amine, which is fundamental to its behavior in solution.

G cluster_0 Chemical Structure & Protonation free_base 2-Fluoro-4-morpholinoaniline (Free Base) -NH₂ group is neutral proton + HCl free_base->proton hcl_salt 2-Fluoro-4-morpholinoaniline HCl (HCl Salt) -NH₃⁺ group is protonated deproton - HCl (Base) hcl_salt->deproton proton->hcl_salt Protonation deproton->free_base Deprotonation G cluster_1 HPLC Method Development Workflow start Define Goal (Purity Assay) col_select Column Selection (e.g., C18, 5 µm) start->col_select mob_phase Mobile Phase Scouting (ACN vs. MeOH, pH of aqueous phase) col_select->mob_phase gradient Gradient Optimization (Adjust slope and time) mob_phase->gradient detection Detector Settings (Select λmax from UV scan) gradient->detection validate Method Validation (Linearity, Accuracy, Precision, Specificity) detection->validate G cluster_2 Forced Degradation Study Workflow start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Light Box) start->photo analysis Analyze All Samples by Developed HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

References

Spectral Analysis of 2-Fluoro-4-morpholinoaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-Fluoro-4-morpholinoaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of these essential analytical techniques for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles and data from closely related structural analogs, offering a robust framework for the analysis of this and similar molecules.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a fluorine-substituted aromatic ring and a morpholine moiety, presents a unique set of spectral characteristics. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and stability of this compound in research and development settings. This guide will explore the expected ¹H NMR, ¹³C NMR, and mass spectral data for this compound, providing a detailed interpretation based on established chemical principles and comparative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-4-morpholinoaniline and the experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Fluoro-4-morpholinoaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the morpholine protons, and the amine protons. The presence of the hydrochloride salt may lead to peak broadening and a downfield shift of the amine and adjacent protons. The analysis below is for the free base, with the understanding that the hydrochloride salt will show similar patterns with some chemical shift variations.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~6.7-6.9Doublet of doublets (dd)J(H-F) ≈ 10-12, J(H-H) ≈ 2-3
H-5~6.9-7.1Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-H) ≈ 2-3
H-6~6.6-6.8Triplet of doublets (td)J(H-H) ≈ 8-9, J(H-F) ≈ 8-9
Morpholine (-CH₂-N-)~3.0-3.2Triplet (t)J ≈ 4-5
Morpholine (-CH₂-O-)~3.8-4.0Triplet (t)J ≈ 4-5
-NH₂~3.6 (broad)Singlet (s)-

Interpretation:

The aromatic region is anticipated to show a complex pattern due to the fluorine substitution. The proton ortho to the fluorine (H-3) will appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons (H-5 and H-6) will also exhibit splitting based on their coupling with neighboring protons and the fluorine atom. The morpholine moiety is expected to show two distinct triplets, characteristic of the -CH₂-N- and -CH₂-O- groups.[1] The amine protons will likely appear as a broad singlet, which can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine atom will cause characteristic splitting of the signals for the carbon atoms it is directly attached to and those in close proximity.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)~140-142 (d, J(C-F) ≈ 10-12 Hz)
C-2 (-F)~154-156 (d, J(C-F) ≈ 240-250 Hz)
C-3~115-117 (d, J(C-F) ≈ 20-25 Hz)
C-4 (-morpholine)~130-132 (d, J(C-F) ≈ 5-7 Hz)
C-5~118-120
C-6~110-112 (d, J(C-F) ≈ 3-5 Hz)
Morpholine (-CH₂-N-)~50-52
Morpholine (-CH₂-O-)~66-68

Interpretation:

The carbon directly attached to the fluorine atom (C-2) will exhibit a large coupling constant, a hallmark of C-F bonds. The other aromatic carbons will show smaller carbon-fluorine couplings depending on their distance from the fluorine atom. The morpholine carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Weigh ~5-10 mg of 2-Fluoro-4-morpholinoaniline HCl Solvent Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR Tube Solvent->Tube Spectrometer Insert sample into a 400 MHz (or higher) NMR Spectrometer Tube->Spectrometer Shimming Shim the magnetic field Spectrometer->Shimming Acquire Acquire ¹H and ¹³C spectra Shimming->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration and Peak Picking Baseline->Integration MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_data_acquisition_ms Data Acquisition cluster_data_analysis_ms Data Analysis Sample_MS Prepare a dilute solution of the compound in a volatile solvent (e.g., Methanol) Infusion Infuse the sample into the mass spectrometer Sample_MS->Infusion Ionization Select an appropriate ionization technique (e.g., ESI, APCI) Infusion->Ionization Analysis Analyze ions in the mass analyzer Ionization->Analysis Spectrum Generate the mass spectrum Analysis->Spectrum Interpretation_MS Identify the molecular ion and major fragment peaks Spectrum->Interpretation_MS

References

biological activity of fluorinated morpholinoaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Fluorinated Morpholinoaniline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of fluorinated morpholinoaniline derivatives. By integrating key structural motifs—the versatile morpholine ring, the aniline core, and the strategic incorporation of fluorine—these compounds have emerged as a prominent class of molecules in medicinal chemistry. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Strategic Importance of Fluorine and the Morpholinoaniline Scaffold

The morpholinoaniline scaffold is a privileged structure in drug discovery, most notably as the core of the oxazolidinone antibiotic Linezolid. The precursor, 3-fluoro-4-morpholinoaniline, is a critical intermediate in Linezolid's synthesis.[1][2] The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance drug-like properties.[3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4][5] Specifically, fluorination can increase potency, improve the pharmacological profile, and in some cases, modulate the pKa of nearby functional groups to achieve selective targeting of tissues with different pH environments, such as inflamed or tumor tissues.[2][6]

Antimicrobial Activity: Targeting Essential Bacterial Machinery

Derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] This broad-spectrum potential makes them attractive candidates for combating infectious diseases, particularly in an era of growing antibiotic resistance.

Mechanism of Action: Inhibition of DNA Gyrase and DHFR

A primary mechanism for the antibacterial action of these compounds is the dual inhibition of two essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).[1]

  • DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that controls the topological state of DNA by introducing negative supercoils, which is crucial for DNA replication and transcription.[1] Its inhibition leads to a disruption of these vital processes, ultimately causing bacterial cell death.

  • DHFR: This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. Inhibiting DHFR blocks the folate pathway, halting DNA synthesis and cell growth.

Several sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have shown potent, dose-dependent inhibition of these enzymes.[1] Furthermore, some trifluoro-aniline derivatives exhibit rapid bactericidal activity against pathogens like Vibrio parahaemolyticus, a mechanism attributed to the induction of reactive oxygen species (ROS) that cause membrane damage.[7]

Quantitative Antimicrobial Data
Compound DerivativeTarget EnzymeIC50 (µM)Reference
Derivative 2d DNA Gyrase18.17[1]
Derivative 3a DNA Gyrase~20[1]
Derivative 2a DNA Gyrase23.87[1]
Derivative 2d DHFR4.33[1]
Derivative 3a DHFR~5[1]
Derivative 2a DHFR5.54[1]
Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory effect of a compound on E. coli DNA gyrase activity. The principle is based on the enzyme's ability to supercoil a relaxed plasmid DNA (pBR322). Inhibition is observed as a reduction in the amount of supercoiled DNA.

Materials:

  • E. coli DNA Gyrase (e.g., from Invitrogen or a similar supplier)

  • Relaxed pBR322 DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Ciprofloxacin)

  • Stop Solution/Loading Dye (e.g., STEB buffer with 1% SDS, 0.05% bromophenol blue, 5% sucrose)

  • Agarose Gel (1%) with Ethidium Bromide

  • TAE Buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound or positive control.

  • Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the electrophoresis in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid migrates slower than the supercoiled form. Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.

Visualization: Antimicrobial Mechanism of Action

G cluster_compound Fluorinated Morpholinoaniline Derivative cluster_bacterium Bacterial Cell Compound Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibits DHFR DHFR Compound->DHFR Inhibits DNA_Rep DNA Replication & Transcription DNAGyrase->DNA_Rep Enables Folate Folate Synthesis DHFR->Folate Enables CellDeath Cell Death DNA_Rep->CellDeath Disruption leads to Folate->CellDeath Disruption leads to cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes Compound Fluorinated Morpholinoaniline Derivative Compound->PI3K Inhibits

References

A Technical Guide to Investigating the Mechanism of Action of 2-Fluoro-4-morpholinoaniline Compounds as Putative PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluoro-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, from antimicrobial to anticancer effects.[1][2][3][4] Analysis of structurally related molecules reveals a recurring pattern of activity against key cellular signaling nodes, particularly the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[5][6][7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[6][9] Compounds containing a morpholine moiety have been shown to be beneficial for mTOR inhibition and are present in numerous PI3K inhibitors, some of which have advanced to clinical trials.[5][10][11] This guide presents a potential mechanism of action for 2-fluoro-4-morpholinoaniline derivatives, hypothesizing that they function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. We provide a comprehensive, field-proven framework for validating this hypothesis, detailing the strategic selection of assays, step-by-step experimental protocols, and data interpretation to rigorously test this proposed mechanism.

Introduction: The Rationale for Targeting PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a high-priority target for therapeutic development.[5][9] The pathway is initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to Akt activation.

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which subsequently promotes protein synthesis, lipid biogenesis, and cell growth while inhibiting autophagy. The structural similarity between the ATP-binding catalytic sites of PI3K and mTOR has enabled the development of dual inhibitors, which can completely shut down Akt activation and offer a powerful therapeutic strategy.[5][7]

The 2-fluoro-4-morpholinoaniline core combines several features suggestive of kinase inhibitory activity: a heterocyclic morpholine ring known to improve pharmacokinetic properties and engage with kinase active sites, and an aniline backbone that can be readily functionalized to optimize target affinity and selectivity.[1][10] Based on extensive precedent with similar chemical scaffolds, we hypothesize that these compounds directly inhibit PI3K and/or mTOR.

Hypothesized Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the hypothesized points of inhibition for 2-fluoro-4-morpholinoaniline compounds.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PI3K->PIP2 Phosphorylation PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt P-Ser473 S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Growth Protein Synthesis, Cell Growth, Proliferation S6K->Growth EIF4EBP1->Growth Compound 2-Fluoro-4- morpholinoaniline Compound Compound->PI3K Hypothesized Inhibition Compound->mTORC1 Hypothesized Inhibition

Caption: Hypothesized mechanism targeting the PI3K/mTOR signaling axis.

Experimental Validation Strategy

To rigorously test our hypothesis, we propose a tiered experimental approach, moving from broad cellular effects to specific molecular interactions. This strategy ensures that each step builds logically on the last, providing a self-validating workflow from phenotype to mechanism.

Overall Experimental Workflow

Workflow A Tier 1: Cellular Phenotype (Anti-proliferative Assays) B Tier 2: Pathway Engagement (Western Blotting for Phospho-proteins) A->B Confirm on-target phenotype C Tier 3: Direct Target Engagement (CETSA / Kinase Glo Assay) B->C Identify direct target(s) D Tier 4: Biophysical Validation (SPR / ITC) C->D Quantify binding affinity E Mechanism Confirmed D->E

Caption: Tiered strategy for mechanism of action validation.

Tier 1: Assessing Cellular Anti-proliferative Activity

Causality: The first step is to confirm that the 2-fluoro-4-morpholinoaniline compounds exert a biological effect consistent with the inhibition of a pro-survival pathway. A standard cell viability assay using cancer cell lines known to have a hyperactivated PI3K pathway (e.g., MCF-7, A549) is the logical starting point.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Expected Data & Interpretation:

A potent compound will exhibit a low IC₅₀ value, indicating it effectively inhibits cell proliferation. This result provides the foundational evidence needed to justify a deeper mechanistic investigation.

CompoundCell LineIC₅₀ (µM)
Compound XMCF-71.5
Compound YMCF-712.8
Doxorubicin (Control)MCF-70.8

Tier 2: Verifying PI3K/Akt/mTOR Pathway Inhibition

Causality: If the compounds are inhibiting PI3K or mTOR, we expect to see a dose-dependent decrease in the phosphorylation of key downstream substrates. Western blotting is the gold-standard technique for this analysis.

Protocol: Western Blot for Phospho-protein Analysis

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2-4 hours. Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Akt (Ser473) - Marker for mTORC2/upstream activity

    • Total Akt - Loading control

    • Phospho-S6K (Thr389) - Marker for mTORC1 activity

    • Total S6K - Loading control

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation: A PI3K/mTOR inhibitor should decrease the levels of p-Akt and p-S6K without affecting the total protein levels. A selective mTORC1 inhibitor would decrease p-S6K but might lead to an increase in p-Akt due to feedback loop relief. A dual PI3K/mTOR inhibitor will suppress both readouts.[5][12]

Tier 3: Confirming Direct Target Engagement

Causality: Cellular data strongly suggests pathway inhibition, but it does not prove direct binding. We must differentiate between direct target inhibition and indirect downstream effects. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein.

Protocol: In Vitro Kinase Glo® Assay (Promega)

This commercial assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase; inhibition of the kinase results in a higher signal.

  • Reagent Preparation: Prepare kinase buffer, purified recombinant human PI3Kα or mTOR enzyme, substrate (e.g., PIP2 for PI3K), and ATP.

  • Reaction Setup (384-well plate):

    • Add test compound dilutions in DMSO.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add Kinase-Glo® Reagent, which lyses the enzyme and measures the remaining ATP via a luciferase reaction.

  • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to no-enzyme and no-compound controls to determine the IC₅₀ for direct enzyme inhibition.

Expected Data & Interpretation:

This assay provides quantitative proof of direct target inhibition and allows for comparison of potency against different kinase isoforms.

CompoundTarget KinaseDirect Inhibition IC₅₀ (nM)
Compound XPI3Kα5.2
Compound XmTOR8.7
PKI-587 (Control)PI3Kα0.4
PKI-587 (Control)mTOR1.6

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy to investigate the hypothesis that 2-fluoro-4-morpholinoaniline compounds act as inhibitors of the PI3K/Akt/mTOR pathway. By systematically progressing from cellular phenotype to direct biochemical inhibition, researchers can generate a comprehensive data package to validate this mechanism of action. Positive results from this workflow would provide a strong rationale for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing in xenograft cancer models. The inherent "drug-like" properties of the morpholine scaffold make this compound class a highly attractive starting point for novel anticancer therapeutics.

References

2-Fluoro-4-morpholinoaniline hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-morpholinoaniline Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive technical guide and a strategic manual for the research scientist. We will delve into the theoretical principles governing the solubility of this specific molecule, leveraging the known properties of its parent aniline. More critically, we will provide a robust, field-proven experimental framework for you to determine its solubility profile with confidence. This guide is built on the principles of predictive chemistry and rigorous experimental design, empowering you to generate the data required for your research and development endeavors.

Physicochemical Profile: From Free Base to Hydrochloride Salt

A thorough understanding of a molecule's inherent properties is the first step in predicting its behavior in different solvent systems.

The Parent Compound: 2-Fluoro-4-morpholinoaniline

The free base, 2-Fluoro-4-morpholinoaniline, possesses a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions.

  • Molecular Formula: C₁₀H₁₃FN₂O[1]

  • Molecular Weight: 196.22 g/mol [2]

  • Appearance: Off-white to brown crystalline powder[3]

  • Melting Point: Approximately 121-123 °C[3]

  • Key Structural Features:

    • An aromatic aniline ring, which introduces a degree of hydrophobicity.

    • A primary amine (-NH₂), which is a hydrogen bond donor and acceptor, and a site for basicity.

    • A morpholine ring, which contains an ether linkage and a tertiary amine, adding to the molecule's polarity and hydrogen bonding capability (as an acceptor).

    • A fluorine atom, an electron-withdrawing group that can influence the basicity of the aniline nitrogen and participate in weak intermolecular interactions.

Amines, in general, are soluble in a range of organic solvents, including alcohols, ethers, and benzene.[4][5] The parent compound, 3-Fluoro-4-morpholinoaniline (an isomer), is noted to be soluble in methanol.[6] This suggests that the free base of our target molecule likely exhibits good solubility in polar organic solvents.

The Hydrochloride Salt: A Shift in Properties

The formation of a hydrochloride salt involves the protonation of the most basic nitrogen atom by hydrochloric acid.[7] In 2-Fluoro-4-morpholinoaniline, this is expected to be the primary amine, given that the lone pair on the morpholine nitrogen is less available due to its aliphatic nature being less basic than the primary aromatic amine. This transformation from a neutral molecule to an ionic salt dramatically alters its physicochemical properties.

  • Increased Polarity: The introduction of a positive charge on the nitrogen and the presence of the chloride counter-ion (Cl⁻) make the molecule significantly more polar than its free base form.[8]

  • Enhanced Hydrogen Bonding: The newly formed ammonium group (-NH₃⁺) is a potent hydrogen bond donor.

  • Higher Melting Point: Generally, salts have higher melting points than their corresponding free bases due to strong ionic lattice forces.

  • Aqueous vs. Organic Solubility: This salt formation is a common strategy to increase a drug's aqueous solubility.[7][9] Conversely, this increased polarity typically leads to a decrease in solubility in nonpolar organic solvents.[8]

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

G FB 2-Fluoro-4-morpholinoaniline (Free Base) - Less Polar - Soluble in many organic solvents HCL_Salt 2-Fluoro-4-morpholinoaniline HCl (Hydrochloride Salt) - Highly Polar - More Water-Soluble - Less soluble in non-polar solvents FB->HCL_Salt + HCl (Protonation) HCL_Salt->FB - HCl (Deprotonation)

Caption: Acid-base equilibrium of the target compound.

Theoretical Solubility Predictions in Organic Solvents

The principle of "like dissolves like" is our primary guide.[10] Solvents that can effectively solvate the charged ammonium group and the chloride ion will be the most effective.

We can categorize organic solvents to make educated predictions:

Solvent ClassExamplesPredicted Solubility of Hydrochloride SaltRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThese solvents have O-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to LowThese solvents have high dipole moments and can solvate cations well, but are less effective at solvating anions (like Cl⁻) compared to protic solvents. Acetonitrile is generally a poorer solvent for salts.
Low Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateLow to Very LowThese solvents have some polarity but lack strong hydrogen bonding capabilities. Ethyl acetate is a hydrogen bond acceptor but not a donor.[11] Solubility is expected to be limited.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThese solvents lack the polarity and hydrogen bonding ability to overcome the strong ionic lattice energy of the salt.[8]

Expert Insight: While hydrochloride salts are generally less soluble in organic solvents than their free bases, this is not absolute. For complex molecules, especially in polar protic solvents like methanol, significant solubility can still be observed. The interplay of the organic "scaffold" of the molecule with the solvent cannot be ignored.

Experimental Protocol: The Equilibrium Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium (or thermodynamic) solubility measurement via the shake-flask method is the gold standard.[12] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Workflow Overview

The process involves creating a saturated solution, ensuring it has reached equilibrium, separating the solid and liquid phases, and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow to settle B->C D Withdraw aliquot of supernatant C->D E Filter (e.g., 0.22 µm PTFE) D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (ensure purity and solid form are characterized, e.g., by XRPD)

  • Selected organic solvents (HPLC grade or higher)

  • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge (optional, but recommended)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Samples:

    • Accurately weigh an excess amount of this compound into a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20 mg of solid.

    • Pipette a precise volume of the chosen organic solvent into the vial (e.g., 2.0 mL).

    • Prepare each solvent experiment in triplicate to ensure reproducibility.[12]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is a good starting point, but 48 or 72 hours may be necessary.

    • Causality Check (Trustworthiness): To validate that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium has been achieved.

  • Sample Separation:

    • Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • (Optional) Centrifuge the vials to further aid in the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid) using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Note: Pre-saturate the filter by discarding the first few drops to avoid loss of analyte due to adsorption to the filter membrane.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations of this compound.

    • Calculate the concentration in the original (undiluted) sample by applying the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Example Data Table:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (g/100mL)Observations
MethanolPolar Protic25[Experimental Data][Calculated Data]
EthanolPolar Protic25[Experimental Data][Calculated Data]
AcetonitrilePolar Aprotic25[Experimental Data][Calculated Data]
DichloromethaneLow Polarity25[Experimental Data][Calculated Data]
TolueneNonpolar25[Experimental Data][Calculated Data]

Conclusion

While published data on the organic solvent solubility of this compound is scarce, a combination of theoretical prediction and rigorous experimental methodology provides a clear path forward for researchers. The conversion of the parent aniline to its hydrochloride salt fundamentally increases its polarity, suggesting higher solubility in polar protic solvents like methanol and significantly lower solubility in nonpolar solvents such as hexane or toluene. The shake-flask method, when executed with care and proper validation, will yield reliable, high-quality data essential for any application in drug development or chemical synthesis. This guide provides the framework to generate that crucial data with scientific integrity.

References

Synthesis Pathway for 2-Fluoro-4-morpholinoaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-morpholinoaniline hydrochloride is a key synthetic intermediate in the pharmaceutical industry, notably in the synthesis of advanced therapeutic agents. Its structure, featuring a fluorinated aniline core coupled with a morpholine moiety, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive overview of a reliable and commonly employed synthesis pathway for this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying rationale to ensure reproducibility and scalability.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a two-step reaction sequence followed by a final salt formation. The overall strategy is as follows:

  • Nucleophilic Aromatic Substitution (SNA r): This initial step involves the reaction of 3,4-difluoronitrobenzene with morpholine. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms by the secondary amine of morpholine. The regioselectivity of this reaction is a critical consideration, with the substitution preferentially occurring at the para position to the nitro group due to superior resonance stabilization of the Meisenheimer intermediate.

  • Reduction of the Nitro Group: The nitro intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is subsequently reduced to the corresponding primary amine, 2-Fluoro-4-morpholinoaniline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or transfer hydrogenation using iron powder in the presence of an acid or ammonium salt being common, cost-effective, and efficient methods.

  • Hydrochloride Salt Formation: The final step involves the conversion of the synthesized free base, 2-Fluoro-4-morpholinoaniline, into its more stable and often more crystalline hydrochloride salt. This is typically achieved by treating a solution of the aniline with hydrochloric acid.

This synthetic approach is robust and has been widely adopted due to its high yields and the ready availability of the starting materials.

Visualizing the Synthesis Workflow

Synthesis_Workflow A 3,4-Difluoronitrobenzene + Morpholine B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B Acetonitrile, Reflux C 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate) B->C D Step 2: Nitro Group Reduction C->D Fe / NH4Cl, Methanol/Water, 70°C E 2-Fluoro-4-morpholinoaniline (Free Base) D->E F Step 3: Hydrochloride Salt Formation E->F HCl in Ether G 2-Fluoro-4-morpholinoaniline Hydrochloride (Final Product) F->G

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)

Causality of Experimental Choices:

  • Starting Material: 3,4-Difluoronitrobenzene is selected as the starting material. The two fluorine atoms are good leaving groups, and the para-nitro group strongly activates the ring for nucleophilic aromatic substitution.[1][2]

  • Nucleophile: Morpholine is a secondary amine that acts as the nucleophile. Its inclusion in the final structure is often desired for its pharmacokinetic properties in drug molecules.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction at elevated temperatures.

  • Temperature: The reaction is typically carried out at reflux to provide sufficient thermal energy to overcome the activation barrier of the substitution reaction, leading to a reasonable reaction rate.

Experimental Protocol:

  • To a solution of 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-(2-fluoro-4-nitrophenyl)morpholine, often precipitates from the cooled reaction mixture.

  • Filter the solid product, wash with cold acetonitrile or water, and dry under vacuum to yield the intermediate as a yellow solid.[3][4]

Step 2: Synthesis of 2-Fluoro-4-morpholinoaniline (Free Base)

Causality of Experimental Choices:

  • Reducing System: A combination of iron powder and ammonium chloride in a mixed solvent system (e.g., methanol/water or ethanol/water) is a classic and highly effective method for the reduction of aromatic nitro groups.[3][5] This method, a form of transfer hydrogenation, is advantageous due to its low cost, operational simplicity, and chemoselectivity, often leaving other functional groups intact.[3][6][7] The ammonium chloride helps to activate the iron surface and serves as a proton source.

  • Solvent System: The mixed alcohol/water solvent system is used to dissolve the nitro-intermediate and the ammonium chloride, while providing a medium for the heterogeneous reaction with iron powder.

  • Temperature: Gentle heating (e.g., 70°C) is employed to increase the rate of the reduction reaction without promoting side reactions.[3]

Experimental Protocol:

  • In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.

  • Heat the reaction mixture to 70°C and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-4-morpholinoaniline as a solid.[3][5] The crude product can be purified by recrystallization if necessary.

Step 3: Preparation of this compound (Final Product)

Causality of Experimental Choices:

  • Acidification: The conversion of the basic aniline to its hydrochloride salt is a straightforward acid-base reaction.[8] The salt form generally exhibits improved stability, crystallinity, and handling properties compared to the free base.

  • Solvent: A non-polar organic solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate, is ideal for this procedure.[9] This allows for the precipitation of the pure salt upon addition of hydrochloric acid.

  • Reagent: A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is used to avoid the introduction of water, which can sometimes hinder crystallization or lead to the formation of hydrates.[10]

Experimental Protocol:

  • Dissolve the crude or purified 2-Fluoro-4-morpholinoaniline (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2M hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate of this compound will form immediately.[9]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to obtain the final this compound.

Quantitative Data Summary

StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Typical Yield (%)
1 3,4-Difluoronitrobenzene, Morpholine-Acetonitrile824-690-95
2 4-(2-Fluoro-4-nitrophenyl)morpholineFe, NH₄ClMethanol/Water702-485-95
3 2-Fluoro-4-morpholinoanilineHCl in Diethyl EtherDiethyl Ether00.5>95

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons will be shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium group. The NH₂ singlet of the free base will be replaced by a broad singlet for the NH₃⁺ protons. The morpholine protons will appear as two multiplets around 3.0-4.0 ppm.
¹³C NMR The carbon atoms of the aromatic ring will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. The chemical shifts will be influenced by the protonation of the amino group.
FT-IR Appearance of a broad absorption band in the 2200-3000 cm⁻¹ region corresponding to the N⁺-H stretching of the ammonium salt. The characteristic N-H bending vibrations of the primary amine will also be altered.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₀H₁₃FN₂O).
Melting Point The hydrochloride salt is expected to have a sharp and higher melting point compared to the free base.

Safety and Handling Precautions

  • 3,4-Difluoronitrobenzene: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Morpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes and handle in a fume hood away from ignition sources.

  • Iron Powder: Can be flammable. Handle with care and avoid creating dust clouds.

  • Hydrochloric Acid: Is highly corrosive. Handle with extreme care, using appropriate PPE.

  • Solvents: Diethyl ether is extremely flammable. Acetonitrile and methanol are flammable and toxic. All handling of these solvents should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the chemical principles behind each step and adhering to the outlined protocols, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development endeavors. The emphasis on safety and detailed characterization ensures the integrity and reproducibility of the synthesis, which is paramount in the pharmaceutical field.

References

literature review of morpholinoaniline compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Morpholinoaniline Compounds in Research

Authored by a Senior Application Scientist

Introduction: The Morpholinoaniline Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a versatile and privileged heterocyclic scaffold frequently employed in medicinal chemistry for its favorable physicochemical, metabolic, and biological properties.[1] When integrated with an aniline moiety, it forms the morpholinoaniline core, a structure that serves as the foundation for a diverse array of pharmacologically active compounds. These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurodegeneration.[2][3][4] The significance of this scaffold is underscored by its presence in approved drugs and numerous investigational agents. For example, 3-Fluoro-4-morpholinoaniline is a critical intermediate in the synthesis of Linezolid, a synthetic antibiotic effective against multidrug-resistant Gram-positive bacteria like MRSA.[5][6] The morpholine group often enhances drug-like properties, such as aqueous solubility and metabolic stability, making it an attractive component in drug design.[1][7] This guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to morpholinoaniline compounds, offering researchers and drug development professionals a technical resource for harnessing the potential of this important chemical class.

Part 1: Synthesis of the Core Morpholinoaniline Scaffold

The synthesis of the morpholinoaniline core is adaptable, allowing for the introduction of various substituents to modulate pharmacological activity. The most common strategies involve the formation of the morpholine-aryl bond followed by the generation of the aniline amine group.

Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

A prevalent and robust method begins with a di- or mono-halo-substituted nitrobenzene. The morpholine ring is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by the secondary amine of morpholine. The resulting nitrophenyl morpholine intermediate is then reduced to the corresponding aniline.

This two-step process is fundamental for producing key intermediates like 3-fluoro-4-morpholinoaniline.[5] The choice of reducing agent is critical; common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder with ammonium chloride.[5][8]

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Acetonitrile, Reflux B Morpholine D 4-(2-Fluoro-4-nitrophenyl)morpholine E 3-Fluoro-4-morpholinoaniline D->E Fe/NH4Cl Methanol/Water, 70°C G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholinoaniline Derivatives (e.g., PKI-587) Inhibitor->PI3K Inhibitor->mTORC1 G cluster_workflow Anticancer Screening Workflow start Synthesized Morpholinoaniline Derivatives assay1 Primary Screen: Cell Viability Assay (e.g., MTT Assay) start->assay1 decision1 Compound Active? assay1->decision1 assay2 Secondary Screen: Mechanism of Action (e.g., Apoptosis Assay) decision1->assay2 Yes inactive Inactive decision1->inactive No assay3 Target Engagement: Kinase Inhibition Assay (Biochemical or Cellular) assay2->assay3 end Lead Compound Identification assay3->end

References

Investigating the Therapeutic Potential of 2-Fluoro-4-morpholinoaniline HCl: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the investigation of 2-Fluoro-4-morpholinoaniline HCl, a fluorinated morpholinoaniline derivative, as a potential therapeutic agent. While direct pharmacological data on this specific compound is not publicly available, its structural motifs are prevalent in a range of clinically significant molecules. The morpholine ring is a privileged scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties and contribute to potent biological activity.[1][2][3] This document outlines a logical, data-driven research roadmap, hypothesizing its potential as both a kinase inhibitor for oncological applications and a novel antimicrobial agent, based on the established activities of structurally related compounds.[4][5][6] We present detailed, field-proven experimental protocols to enable researchers to systematically evaluate its biological activity, identify molecular targets, and validate its therapeutic promise.

Introduction: Rationale for Investigation

2-Fluoro-4-morpholinoaniline HCl (CAS No: 1187582-49-5) is a synthetic organic compound featuring a fluorinated aniline core substituted with a morpholine moiety.[7] The strategic incorporation of these two key structural features provides a strong rationale for its investigation in drug discovery.

  • The Morpholine Scaffold: The morpholine heterocycle is a cornerstone of modern medicinal chemistry.[1] Its saturated ring can improve aqueous solubility, enhance metabolic stability, and act as a hydrogen bond acceptor, often leading to improved drug-like properties.[8][9] The morpholine ring is a key pharmacophore in numerous approved drugs, including inhibitors of critical cell signaling kinases like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[8][10][11][12]

  • The Fluoroaniline Core: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and pKa. It can also form crucial interactions with target proteins and block metabolic oxidation, thereby enhancing pharmacokinetic profiles.

  • Analog-Based Hypothesis: The structural isomer, 3-Fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid.[4][13] Furthermore, derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and demonstrated significant in vitro anti-proliferative activity against breast cancer cell lines, inducing apoptosis-mediated cell death.[5][6] This provides a compelling, evidence-based starting point for hypothesizing similar, or novel, activities for the 2-fluoro isomer.

Based on this analysis, this guide will focus on two primary, hypothesized therapeutic applications: Oncology (Kinase Inhibition) and Infectious Diseases (Antimicrobial Activity) .

Physicochemical Characterization and ADME Profiling

Before biological evaluation, a thorough characterization of the compound's fundamental properties is essential. The hydrochloride (HCl) salt form is intended to improve aqueous solubility, a critical parameter for reliable assay performance.

PropertyTest MethodRationale
Purity HPLC, LC-MS, ¹H NMREnsures observed biological effects are due to the compound itself, not impurities.
Aqueous Solubility Kinetic/Thermodynamic Solubility AssayDetermines concentration limits for in vitro assays and informs formulation for in vivo studies.
Lipophilicity (LogD) Shake-flask or HPLC methodPredicts membrane permeability and potential for off-target effects.
Chemical Stability pH stability, Plasma stability assaysAssesses degradation rate in relevant biological matrices.
Permeability PAMPA, Caco-2 assaysPredicts passive diffusion and active transport across biological membranes, indicating oral bioavailability.
Metabolic Stability Liver Microsome Stability AssayIdentifies potential metabolic liabilities and predicts in vivo clearance.

Therapeutic Hypothesis 1: Oncology via Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of cancer.[8] The morpholinoaniline scaffold is a well-established pharmacophore for kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway.[8][10] The morpholine oxygen can act as a crucial hydrogen bond acceptor in the kinase hinge region, a common interaction motif for ATP-competitive inhibitors.[11]

Hypothesized Mechanism of Action (MoA)

We hypothesize that 2-Fluoro-4-morpholinoaniline HCl acts as an ATP-competitive inhibitor of one or more kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Fluoro-4-morpholinoaniline HCl (Hypothesized Target) Compound->Inhibition Inhibition->PI3K Kinase_Workflow A Tier 1: Broad Kinase Panel Screen (e.g., 400+ kinases @ 10 µM) B Data Analysis: Identify Primary Hits (e.g., >80% Inhibition) A->B C Tier 2: Dose-Response (IC₅₀) Determination for Primary Hit Kinases B->C  Prioritize PI3K/mTOR family D Data Analysis: Determine Potency & Selectivity C->D E Tier 3: Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E  Confirm target in cells F Tier 4: Cellular Phenotypic Assays (Proliferation, Apoptosis) E->F

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the introduction of novel reagents is a constant. Among these, functionalized anilines such as 2-Fluoro-4-morpholinoaniline hydrochloride serve as critical building blocks. However, with great synthetic utility comes the profound responsibility of ensuring laboratory safety. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from closely related analogs.

Part 1: Hazard Identification and Risk Assessment

The primary maxim of laboratory safety is to understand the inherent hazards of a substance before it enters the laboratory. Based on data from analogous compounds, this compound is anticipated to be a hazardous substance.

1.1 Toxicological Profile Summary

The toxicological profile is extrapolated from data on similar compounds, including various fluoroanilines and morpholinoanilines. The primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Aniline derivatives are known to affect the blood's oxygen-carrying capacity (methemoglobinemia), and this potential should be considered.

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]

Table 1: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

1.2 Physicochemical Properties

Understanding the physical state and stability is paramount for safe storage and handling.

Table 2: Physicochemical Data

PropertyValueSource/Rationale
Physical StateSolid: Powder/Crystalline Solid.Based on analogs like 3-Fluoro-4-morpholinoaniline.[3]
Molecular FormulaC₁₀H₁₃FN₂O · HClN/A
Molecular Weight232.68 g/mol N/A
Melting PointNot available. (Analog 3-Fluoro-4-morpholinoaniline: 121-123 °C).[3]The hydrochloride salt form will have a different melting point.
SolubilitySlightly soluble in water.Common for hydrochloride salts of organic amines.
StabilityStable under normal conditions.[6][7]Avoid strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][8][9]

Part 2: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

2.1 Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. This is best achieved by containing the material at its source.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3][8] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

  • Containment: For weighing and transferring, a ventilated balance enclosure or a powder containment hood provides an additional layer of protection.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][8]

2.2 Standard Operating Procedure (SOP) for Weighing and Handling

Adherence to a strict protocol is non-negotiable.

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Don the required PPE (see Section 2.3). Designate a specific area within the chemical fume hood for handling the compound.

  • Tare: Place a tared weigh boat on the analytical balance inside the ventilated enclosure.

  • Dispensing: Carefully dispense the required amount of this compound onto the weigh boat using a spatula. Avoid generating dust.

  • Transfer: Gently transfer the powder to the reaction vessel. If creating a solution, add the solvent to the vessel containing the powder. Do not add the powder to the solvent, as this can increase the risk of dust dispersal.

  • Cleaning: Decontaminate the spatula and weighing surfaces immediately after use with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

  • Closure: Tightly close the container of this compound and store it in a designated, well-ventilated area.[3]

2.3 Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10] Ensure gloves are inspected for integrity before use and are changed frequently, especially after direct contact.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[7][8]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action Start Task: Handle 2-Fluoro-4-morpholinoaniline HCl Assess Assess Risk: Inhalation, Skin/Eye Contact Start->Assess Eyes Eye Protection: Safety Goggles/Face Shield Assess->Eyes Skin Skin Protection: Nitrile Gloves & Lab Coat Assess->Skin Resp Respiratory Protection: (If needed) Respirator Assess->Resp High dust potential? Proceed Proceed with Handling in Fume Hood Eyes->Proceed Skin->Proceed Resp->Proceed

Caption: PPE selection workflow for handling the compound.

Part 3: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

3.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3]

3.2 Spill and Leak Response

A calm and methodical response to a spill is crucial to prevent further contamination and exposure.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Location Evacuate->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large Cleanup Wear Full PPE. Cover with absorbent material. Sweep into waste container. SmallSpill->Cleanup ContactEH Contact EH&S Immediately. Secure the Area. LargeSpill->ContactEH Dispose Label & Dispose of Waste as Hazardous Cleanup->Dispose End End Procedure ContactEH->End Decon Decontaminate Area Dispose->Decon Decon->End

Caption: Decision tree for spill response protocol.

Part 4: Storage and Disposal

Proper storage and disposal are critical components of the chemical's lifecycle in the laboratory.

4.1 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][8]

  • The storage area should be locked or otherwise secured to restrict access.[4]

4.2 Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not dispose of the material down the drain.[10]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound, like many valuable reagents in drug discovery, possesses hazards that demand respect and careful management. By implementing robust engineering controls, adhering to stringent handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness its synthetic potential. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a thorough review of the most current safety data.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-morpholinoaniline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

Overview of 2-Fluoro-4-morpholinoaniline Hydrochloride

2-Fluoro-4-morpholinoaniline, often supplied as its hydrochloride salt for improved stability and handling, is a highly functionalized aromatic amine that has emerged as a cornerstone building block in contemporary drug discovery and organic synthesis.[1][2] Its structure features a unique convergence of three key motifs on an aniline core: a nucleophilic amino group, a deactivating and metabolically robust fluorine atom, and a polar, solubilizing morpholine ring.[3] This combination imparts a set of desirable physicochemical properties, making it a "privileged scaffold" for targeting a wide array of biological targets. The free base typically appears as an off-white to brown crystalline powder with a melting point in the range of 121-123 °C.[1][4]

PropertyValueSource
Chemical Formula C₁₀H₁₃FN₂O[1]
Molecular Weight 196.22 g/mol [1][2]
Appearance Off-white to brown crystalline powder[1]
Melting Point (Free Base) 121-123 °C[1][4]
CAS Number (Free Base) 93246-53-8[1][5]
The Strategic Importance of Fluorine and Morpholine in Drug Design

The utility of 2-fluoro-4-morpholinoaniline in medicinal chemistry is not accidental; it is a direct result of the synergistic effects of its substituents.

  • The Fluorine Atom: The introduction of a fluorine atom ortho to the amine significantly modulates the electronic properties of the molecule. As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which lowers the pKa of the aniline nitrogen.[3] This reduced basicity can be critical for fine-tuning binding interactions and avoiding off-target effects. Furthermore, the carbon-fluorine bond is exceptionally strong, allowing it to serve as a metabolic blockade, preventing oxidative degradation by cytochrome P450 enzymes and thereby enhancing the pharmacokinetic profile and bioavailability of drug candidates.[3]

  • The Morpholine Ring: The morpholine moiety is a classic pharmacophore that contains both an ether and a secondary amine (within the heterocyclic system), making it a versatile hydrogen bond acceptor.[3] Its inclusion in a drug candidate often improves aqueous solubility, a crucial factor for oral bioavailability and formulation. The morpholine ring is prevalent in numerous approved drugs, including the antibiotic Linezolid and several kinase inhibitors, underscoring its value in establishing favorable drug-like properties.[6]

Key Applications Overview

The unique substitution pattern of 2-fluoro-4-morpholinoaniline makes it a vital intermediate for several classes of therapeutic agents. Its most prominent application is in the synthesis of the oxazolidinone antibiotic Linezolid , used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][7] Beyond this, the scaffold is integral to the development of a new generation of kinase inhibitors for oncology, such as those targeting EGFR, PI3K, and Bcr-Abl, as well as novel anticoagulants.[6][8][9]

Handling and Preparation

Safety and Handling Precautions

This compound is classified as harmful and requires careful handling.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from moisture.[4][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Protocol: Preparation of the Free Base from the Hydrochloride Salt

Many organic reactions require the aniline to be in its neutral, free base form to act as a nucleophile. The hydrochloride salt can be easily neutralized using a mild aqueous base.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolve or suspend the this compound salt in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. The aqueous layer will contain the chloride salt, and the organic layer will contain the free base.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as a solid.

  • The product can be used directly or purified further by recrystallization if necessary. A 20% aqueous ethanolic solution has been reported for recrystallization of the analogue 3-fluoro-4-morpholinoaniline.[3]

Core Synthetic Applications & Protocols

Application I: Synthesis of N-Aryl Quinoline Scaffolds for Kinase Inhibitors

The aniline nitrogen of 2-fluoro-4-morpholinoaniline is an excellent nucleophile for participating in substitution reactions to form larger, more complex heterocyclic systems. This is a common strategy for synthesizing kinase inhibitors, many of which feature a substituted quinoline or quinazoline core.[8][9][13]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) or an addition-elimination mechanism. The aniline nitrogen attacks an electron-deficient carbon on the quinoline ring (typically activated by a good leaving group like a chloride), forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group re-aromatizes the system and yields the final coupled product. The reaction is often acid-catalyzed or driven to completion by heating under reflux.

This protocol is adapted from a reported synthesis of novel 2-morpholino-4-anilinoquinoline derivatives evaluated as anticancer agents.[8]

Materials:

  • 2-Chloro-4-morpholinoquinoline (1 equivalent)

  • 2-Fluoro-4-morpholinoaniline (free base, 2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Acetone (for washing)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 2-chloro-4-morpholinoquinoline (e.g., 0.2 g, 0.81 mmol) and dissolve it in ethanol (10 mL).

  • Add 2-fluoro-4-morpholinoaniline (free base, 2 equivalents, e.g., 0.32 g, 1.62 mmol).

  • Equip the flask with a reflux condenser and heat the resulting mixture to reflux (approx. 78 °C).

  • Maintain the reflux overnight (12-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with cold acetone to remove unreacted starting material and impurities.

  • Filter the solid product, wash again with a small amount of acetone, and dry under vacuum to yield the pure 2-morpholino-4-(2-fluoro-4-morpholinophenylamino)quinoline product.[8]

Expected Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 2-Chloro-4-morpholinoquinoline in Ethanol B 2. Add 2-Fluoro-4-morpholinoaniline (Free Base) A->B C 3. Heat to Reflux (Overnight) B->C D 4. Cool & Evaporate Solvent C->D E 5. Wash Residue with Acetone D->E F 6. Filter & Dry Product E->F G Final Product F->G Characterization (NMR, HRMS)

Caption: Workflow for the synthesis of N-aryl quinoline derivatives.

Application II: Amide and Sulfonamide Bond Formation

The primary amine of 2-fluoro-4-morpholinoaniline readily undergoes acylation and sulfonylation, providing access to a wide range of amides and sulfonamides. These functional groups are ubiquitous in pharmaceuticals and are known to engage in critical hydrogen bonding interactions with biological targets.[7]

This is a classic nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of an acid chloride or the sulfur atom of a sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, driving it to completion. The choice of an aprotic solvent like dichloromethane or THF is common to avoid side reactions.

Materials:

  • 2-Fluoro-4-morpholinoaniline (free base, 1 equiv.)

  • Acid chloride (e.g., Acetyl chloride, 1.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.2 equiv.)

  • Nitrogen atmosphere, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-fluoro-4-morpholinoaniline in anhydrous DCM under a nitrogen atmosphere.

  • Add the base (pyridine or triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

The protocol is nearly identical to acylation, substituting a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) for the acid chloride. Reaction times may be longer.

Reaction TypeElectrophileBaseTypical SolventProduct
AcylationAcetyl ChloridePyridineDichloromethaneN-(2-fluoro-4-morpholinophenyl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideTriethylamineDichloromethaneN-(2-fluoro-4-morpholinophenyl)-4-methylbenzenesulfonamide

Synthesis of 2-Fluoro-4-morpholinoaniline

While often purchased, it can be necessary to synthesize this key intermediate in-house. A common and effective method involves a two-step sequence starting from 1,2-difluoro-4-nitrobenzene.[7]

Protocol: Two-Step Synthesis via SNAr and Nitro Reduction

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

  • In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene (1 equiv.) and morpholine (1.1 equiv.).

  • The reaction can be performed neat or in a solvent like acetonitrile.[7]

  • Heat the mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and purify the product. This may involve partitioning between an organic solvent and water, followed by crystallization or chromatography to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction to 2-Fluoro-4-morpholinoaniline

  • Dissolve the nitro-intermediate from Step 1 in a mixture of methanol and water.[7]

  • Add iron powder (Fe, excess) and ammonium chloride (NH₄Cl, catalytic or stoichiometric).[7]

  • Heat the mixture to 70 °C and stir vigorously. The iron powder acts as the reducing agent in the presence of the mild acid source.

  • Monitor the reaction until completion. The disappearance of the yellow color of the nitro compound is a good indicator.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with methanol.

  • Concentrate the filtrate to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extracts to yield the final product, 2-fluoro-4-morpholinoaniline.

Synthetic Route Diagram

G Start 1,2-Difluoro-4-nitrobenzene Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine Start->Intermediate Step 1: SNAr + Morpholine Reflux Final 2-Fluoro-4-morpholinoaniline Intermediate->Final Step 2: Reduction + Fe / NH4Cl 70 °C

Caption: Common two-step synthesis of 2-fluoro-4-morpholinoaniline.

Summary and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined structure provides a reliable and versatile platform for constructing complex molecules with tailored pharmacological profiles. The protocols outlined here for its use in forming C-N and N-acyl bonds represent fundamental transformations that open the door to vast chemical libraries. As researchers continue to pursue novel kinase inhibitors, antibiotics, and other targeted therapies, the strategic deployment of privileged scaffolds like 2-fluoro-4-morpholinoaniline will undoubtedly remain a key factor in the successful development of next-generation pharmaceuticals.

References

Synthetic Strategies for the Derivatization of 2-Fluoro-4-morpholinoaniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Fluoro-4-morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, the 2-fluoro-4-morpholinoaniline scaffold has emerged as a privileged structural motif. Its incorporation into pharmacologically active agents is exemplified by its role as a key intermediate in the synthesis of the antibiotic Linezolid.[1][2] The unique electronic properties conferred by the fluorine atom, combined with the hydrogen bond accepting capability and aqueous solubility imparted by the morpholine ring, make this aniline derivative a highly valuable starting material for the generation of diverse chemical libraries.[3][4] The strategic placement of the fluorine atom can influence metabolic stability and binding affinity by altering the pKa of the aniline nitrogen and participating in favorable electrostatic interactions within protein binding pockets.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic protocols for creating a variety of derivatives from 2-Fluoro-4-morpholinoaniline hydrochloride. The protocols detailed herein are designed to be robust and adaptable, providing a foundation for further exploration and optimization in the pursuit of novel therapeutic agents. We will delve into the rationale behind key experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Safe Handling

2-Fluoro-4-morpholinoaniline is typically supplied as its hydrochloride salt to enhance stability and solubility. Before proceeding with any synthetic transformations, it is crucial to understand the physicochemical properties and adhere to strict safety protocols.

PropertyValueSource
Molecular FormulaC₁₀H₁₃FN₂O[5][6]
Molecular Weight196.22 g/mol [5][6]
AppearanceLight yellow to brown crystalline powder
Melting Point121.0 to 125.0 °C
StorageInert atmosphere, Room Temperature[7][8]

Safety and Handling:

2-Fluoro-4-morpholinoaniline HCl and its derivatives should be handled with care in a well-ventilated fume hood.[9][10][11] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, is mandatory.[9][12] Avoid inhalation of dust and contact with skin and eyes.[9][11] In case of contact, rinse the affected area immediately with copious amounts of water.[10][12] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][11]

Synthetic Protocols for Derivatization

The primary amino group of 2-fluoro-4-morpholinoaniline is the key handle for a multitude of synthetic transformations. The following protocols detail common and effective methods for generating amide, sulfonamide, and C-N cross-coupled derivatives.

Protocol 1: Amide Bond Formation via Acylation

Amide derivatives are fundamental in medicinal chemistry due to their prevalence in biological systems and their ability to form key hydrogen bonding interactions. The reaction of 2-fluoro-4-morpholinoaniline with an acyl chloride or a carboxylic acid activated with a coupling agent provides a straightforward route to a diverse range of amides.[13][14]

Workflow for Amide Synthesis

Amide_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification Aniline 2-Fluoro-4-morpholinoaniline HCl Mix Combine Aniline, Base, & Solvent Aniline->Mix Base Base (e.g., TEA, DIPEA) Base->Mix Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Mix Acyl_Source Acyl Chloride or Carboxylic Acid + Coupling Agent Add_Acyl Add Acylating Agent Acyl_Source->Add_Acyl Mix->Add_Acyl Stir Stir at 0 °C to RT Add_Acyl->Stir Quench Aqueous Work-up Stir->Quench Extract Organic Extraction Quench->Extract Dry Dry (Na₂SO₄ or MgSO₄) Extract->Dry Purify Column Chromatography Dry->Purify Product Amide Derivative Purify->Product

Caption: General workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-morpholinoaniline HCl (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the HCl salt and scavenge the HCl generated during the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Acylation:

    • Using Acyl Chlorides: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

    • Using Carboxylic Acids: To a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 eq) in an anhydrous solvent. Add this mixture to the aniline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic organic base is crucial to prevent side reactions with the acylating agent.[14]

  • Solvent: Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride or the activated carboxylic acid intermediate.[14]

  • Temperature: The dropwise addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Protocol 2: Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and diverse pharmacological activities.[15][16] The synthesis of sulfonamide derivatives of 2-fluoro-4-morpholinoaniline is readily achieved by reaction with a sulfonyl chloride.[2]

Reaction Scheme for Sulfonamide Synthesis

Sulfonamide_Synthesis Reactants 2-Fluoro-4-morpholinoaniline + Ar-SO₂Cl Conditions Pyridine or TEA DCM or THF 0 °C to RT Reactants->Conditions Product N-(2-Fluoro-4-morpholinophenyl)arylsulfonamide Conditions->Product

Caption: Synthesis of sulfonamides from 2-fluoro-4-morpholinoaniline.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-fluoro-4-morpholinoaniline (free base, 1.0 eq) in pyridine or an anhydrous solvent like DCM containing TEA (1.5 eq) in a round-bottom flask under an inert atmosphere. Note: If starting from the HCl salt, use 2.5 eq of TEA.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired arylsulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into cold water or dilute HCl. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product or purify by flash column chromatography.

Rationale for Experimental Choices:

  • Pyridine/TEA: Pyridine can act as both a base and a nucleophilic catalyst, while TEA is a non-nucleophilic base. The choice depends on the reactivity of the sulfonyl chloride and potential side reactions.

  • Temperature Control: The reaction is often exothermic, and maintaining a low temperature during the addition of the sulfonyl chloride is important for controlling the reaction rate and preventing degradation.

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the coupling of the aniline with a wide range of aryl or heteroaryl halides.[17][18][19][20] This reaction significantly expands the accessible chemical space for derivatives.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(L₂)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(L₂)(HNR'₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L₂)-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'₂ RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR'₂ Amine->Amine_Coord

References

Application Note: 2-Fluoro-4-morpholinoaniline HCl as a Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-morpholinoaniline, typically supplied as its hydrochloride (HCl) salt for enhanced stability and handling, is a pivotal structural motif in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the morpholine ring, make it an invaluable building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document provides an in-depth guide for researchers and drug development professionals on the properties, core reactivity, and strategic applications of this intermediate. We present detailed, field-proven protocols for key synthetic transformations, including N-sulfonylation and Buchwald-Hartwig amination, alongside analytical methods for purity assessment, underscoring its versatility in constructing novel therapeutics.

Physicochemical Properties and Handling

2-Fluoro-4-morpholinoaniline HCl is a substituted aniline derivative whose strategic importance is exemplified by its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2] The presence of a fluorine atom ortho to the amine enhances the metabolic stability and modulates the pKa of the amine, while the morpholine group at the para position often improves pharmacokinetic properties.

The compound is typically supplied as an off-white to brown crystalline powder in its hydrochloride salt form, which improves stability and shelf-life compared to the free base.[2] For most synthetic applications, the free base is generated in situ or through a separate workup step prior to reaction.

Table 1: Physicochemical Data for 2-Fluoro-4-morpholinoaniline

PropertyValueSource
CAS Number 209960-29-2[3]
Molecular Formula C₁₀H₁₃FN₂O[3]
Molecular Weight 196.22 g/mol [3]
Appearance Off-white to brown crystalline powder[2]
Melting Point 121-123 °C (for free base)[2]
Boiling Point 364.9±42.0 °C at 760 mmHg (Predicted)[2]
Purity Specification ≥98.0% (HPLC)[2]

Handling and Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. The HCl salt is stable under standard conditions. Inert atmosphere storage is recommended for the free base to prevent oxidative degradation. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-fluoro-4-morpholinoaniline stems from two primary reactive sites: the nucleophilic primary amine and the electron-rich aromatic ring.

  • Aniline Nitrogen (NH₂): This is the most common reaction site. As a primary amine, it readily undergoes acylation, sulfonylation, alkylation, and reductive amination. Its nucleophilicity is slightly attenuated by the ortho-fluorine atom, a factor that can be leveraged for selective reactions.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, although the primary application involves leveraging the aniline functionality for modern cross-coupling reactions, transforming it into a powerful handle for building molecular complexity.

Our strategic focus will be on reactions that are fundamental to API synthesis: the formation of robust sulfonamide linkages and the construction of C-N bonds via palladium-catalyzed cross-coupling, a cornerstone of modern drug discovery.[4]

G cluster_0 2-Fluoro-4-morpholinoaniline Core Structure cluster_1 Key Reactive Sites mol N_amine Primary Amine (NH₂) - Nucleophilic Site - Acylation, Sulfonylation - Buchwald-Hartwig Amination N_amine->mol Nucleophilic Reactions Aryl_Ring Aromatic Ring - Activated System - Potential for Electrophilic Substitution Aryl_Ring->mol Ring Chemistry

Diagram 1: Core structure and key reactive sites of 2-Fluoro-4-morpholinoaniline.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for synthesis and analysis. Researchers should perform optimization based on their specific substrates and equipment.

Protocol 1: General Procedure for N-Sulfonylation

This protocol details the formation of a sulfonamide, a common pharmacophore found in many drugs. The reaction couples the primary amine of 2-fluoro-4-morpholinoaniline with an arylsulfonyl chloride.

Principle: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A mild base, such as pyridine, acts as a scavenger for the HCl byproduct and can also serve as a nucleophilic catalyst.

Materials:

  • 2-Fluoro-4-morpholinoaniline HCl (1.0 equiv)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)

  • Pyridine (anhydrous, 3-5 equiv)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Neutralization (Free Base Generation): Suspend 2-Fluoro-4-morpholinoaniline HCl (1.0 equiv) in DCM. Add saturated NaHCO₃ solution and stir vigorously for 15-20 minutes until all solid dissolves. Transfer to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free base.

  • Reaction Setup: Dissolve the resulting 2-fluoro-4-morpholinoaniline free base in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (3-5 equiv) followed by the dropwise addition of a solution of the arylsulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and LC-MS.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

This protocol describes the powerful Buchwald-Hartwig amination for forming a C-N bond between 2-fluoro-4-morpholinoaniline and an aryl halide, a key transformation in modern API synthesis.[4][5]

Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. The aniline then coordinates to the palladium center, and, following deprotonation by a strong base, reductive elimination occurs to form the desired C-N bond and regenerate the active Pd(0) catalyst.[5] The choice of ligand is critical for reaction efficiency.

Materials:

  • 2-Fluoro-4-morpholinoaniline (free base, 1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Equipment:

  • Schlenk flask or oven-dried sealed tube

  • Magnetic stir plate with heating

  • Inert atmosphere glovebox or Schlenk line

  • Syringes and needles for transfer of anhydrous reagents

G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents - Aryl Halide - Aniline - Base setup->reagents Evacuate/Backfill catalyst 3. Add Catalyst System - Pd Precursor - Ligand reagents->catalyst reaction 4. Heat Reaction (e.g., 80-110 °C) catalyst->reaction Seal Vessel monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Continue if incomplete workup 6. Quench & Work-up - Filter through Celite - Aqueous Extraction monitoring->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify

Diagram 2: Experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the base (1.4 equiv), the palladium precursor (2 mol%), and the phosphine ligand (4-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir for 5 minutes. Then, add 2-fluoro-4-morpholinoaniline (1.2 equiv) as a solid or as a solution in anhydrous toluene.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction for completion (typically 2-24 hours) by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Standard Protocol for Purity Assessment by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is the standard method for determining the purity of starting materials, in-process controls, and final products in pharmaceutical synthesis.[6]

Table 2: Representative RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for separation of small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure protonation of amines for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 95% B over 15 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmMost aromatic compounds have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical runs.

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute further if necessary to be within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.

Conclusion

2-Fluoro-4-morpholinoaniline HCl is a high-value, versatile building block for API synthesis. Its well-defined reactivity allows for its incorporation into a wide array of molecular scaffolds through robust and scalable chemical transformations. The protocols provided herein for N-sulfonylation and Buchwald-Hartwig amination represent fundamental and powerful methods for leveraging this intermediate in drug discovery and development programs. Adherence to rigorous synthetic and analytical protocols is essential to ensure the quality and consistency required in pharmaceutical research.

References

Application Note: Strategies for the Synthetic Derivatization of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed technical guide on the principal methods for the chemical derivatization of 2-Fluoro-4-morpholinoaniline hydrochloride. It covers the essential preparatory step of liberating the free base from its hydrochloride salt and offers comprehensive, step-by-step protocols for key synthetic transformations including N-acylation, N-sulfonylation, and its use as a nucleophile in aromatic substitution reactions. The guide emphasizes the rationale behind experimental choices and provides frameworks for reaction setup, monitoring, and product characterization, tailored for professionals in organic synthesis and medicinal chemistry.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Fluoro-4-morpholinoaniline is a highly functionalized aniline derivative that has emerged as a critical building block in modern drug discovery. Its structure combines several key features: a nucleophilic primary aromatic amine, an electron-donating morpholine ring, and an electron-withdrawing fluorine atom. This unique electronic and structural arrangement makes it a valuable synthon, most notably in the synthesis of kinase inhibitors such as Gefitinib, an EGFR inhibitor used in cancer therapy.[1][2][3][4]

The derivatization of this molecule, primarily at the exocyclic amine, is fundamental to its application. By transforming the amino group into amides, sulfonamides, or by using it to form carbon-nitrogen bonds with other complex scaffolds, chemists can construct a diverse array of target molecules with potential therapeutic activity. The fluorine substituent plays a crucial role, often enhancing metabolic stability and modulating the electronic properties of the aromatic ring.[5]

This guide provides detailed protocols and the underlying chemical principles for the most common and effective derivatization strategies for this compound.

Foundational Step: Liberation of the Free Aniline

The commercially available starting material is typically the hydrochloride salt, where the primary amine is protonated to form an ammonium chloride salt. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering it unreactive in most derivatization reactions. Therefore, the first and most critical step is the quantitative neutralization of the salt to liberate the free, nucleophilic aniline.

Causality: The hydrochloride salt is used to improve the stability and shelf-life of the amine. However, for the aniline to act as a nucleophile (e.g., to attack an acyl chloride), its lone pair of electrons must be available. A base is required to deprotonate the anilinium ion (Ar-NH₃⁺) and regenerate the free amine (Ar-NH₂).

Protocol 2.1: Free Base Liberation via Liquid-Liquid Extraction

This protocol is a standard, reliable method for obtaining the pure, free aniline suitable for subsequent reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound salt in deionized water (approx. 10-20 mL per gram of salt) in a beaker.

  • Neutralization: Slowly add saturated NaHCO₃ solution while stirring until the solution is basic (pH > 8, check with pH paper) and effervescence ceases. Alternatively, for a stronger base, use 1M NaOH.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). For example, if you have 20 mL of aqueous solution, extract with 3 x 20 mL of EtOAc. Agitate the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The organic layer (containing the free aniline) is typically the top layer with EtOAc and the bottom layer with DCM.

  • Combine & Dry: Combine the organic extracts and dry them over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the free 2-Fluoro-4-morpholinoaniline, which should be used promptly or stored under an inert atmosphere.

Key Derivatization Strategies and Protocols

Once the free aniline is obtained, it can be subjected to a variety of derivatization reactions. The following sections detail the most common transformations.

N-Acylation: Formation of Amides

N-acylation is one of the most robust and frequently used reactions to derivatize anilines. It converts the primary amine into a more stable amide linkage, which is a common feature in many pharmaceutical compounds. The reaction is typically rapid and high-yielding.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A subsequent elimination of a leaving group (chloride or carboxylate) yields the amide. A non-nucleophilic base is typically required to scavenge the acidic byproduct (HCl or carboxylic acid).

Materials:

  • 2-Fluoro-4-morpholinoaniline (free base from Protocol 2.1)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification supplies

Procedure:

  • Setup: Dissolve the free aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[7]

Parameter Typical Condition Rationale
Solvent Anhydrous DCM, THFAprotic, dissolves reactants, inert to conditions.
Base Triethylamine, PyridineScavenges HCl byproduct, preventing protonation of the starting aniline.
Temperature 0 °C to Room Temp.Controls initial exothermicity of the reaction.
Stoichiometry Aniline (1), Acyl Chloride (1.1), Base (1.2)Slight excess of reagents drives reaction to completion.
N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another critical derivatization pathway, as the sulfonamide moiety is a well-established pharmacophore. The reaction is analogous to N-acylation but employs a sulfonyl chloride.

Mechanism: The nucleophilic aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the N-S bond. A base is required to neutralize the HCl generated.

Materials:

  • 2-Fluoro-4-morpholinoaniline (free base)

  • Arylsulfonyl chloride (e.g., p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chloride)

  • Anhydrous Pyridine or DCM/TEA

  • 1M Hydrochloric acid (HCl)

  • Standard workup and purification supplies

Procedure:

  • Setup: Dissolve the free aniline (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) and cool to 0 °C. Alternatively, use the DCM/TEA system as described in Protocol 3.1.1.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water. A precipitate of the crude sulfonamide may form.

    • Acidify the mixture with 1M HCl to pH ~2 to dissolve any remaining pyridine.

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

    • If no solid forms, extract the mixture with ethyl acetate. Wash the organic layer with 1M HCl, water, and brine.

  • Purification: Dry the organic extract (or the filtered solid) and purify by recrystallization or column chromatography to yield the pure sulfonamide.[8][9]

Nucleophilic Aromatic Substitution (SNAr)

This reaction is central to the synthesis of many kinase inhibitors, including Gefitinib.[1][2] Here, the aniline nitrogen acts as a nucleophile, attacking an electron-deficient aromatic ring to displace a leaving group (typically a halogen). The reaction requires an "activated" aromatic partner, meaning the ring must contain strong electron-withdrawing groups (e.g., nitro, cyano, or aza-groups within a heterocycle) ortho or para to the leaving group.

Mechanism: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophilic aniline attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, usually rapid step, the leaving group is eliminated, restoring aromaticity.[10][11][12]

Materials:

  • 2-Fluoro-4-morpholinoaniline (free base)

  • Activated aryl halide (e.g., 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline for Gefitinib synthesis)[2]

  • Solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Optional: Base (e.g., Potassium carbonate, Diisopropylethylamine (DIPEA))

  • Standard workup and purification supplies

Procedure:

  • Setup: In a round-bottom flask, combine the free aniline (1.0-1.2 eq) and the activated aryl halide (1.0 eq) in a suitable solvent like isopropanol.

  • Reaction: Heat the reaction mixture to reflux (or a specified elevated temperature) and stir for several hours to overnight. The reaction is often driven by heat. In some cases, a non-nucleophilic base is added to scavenge the generated acid.

  • Monitoring & Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Work-up:

    • Cool the reaction mixture to room temperature or in an ice bath.

    • Collect the precipitated product by vacuum filtration.

    • Wash the filter cake with cold solvent (e.g., isopropanol) and then with a non-polar solvent like hexane or ether to remove impurities.

  • Purification: The product is often pure enough after filtration. If necessary, further purification can be achieved by recrystallization from a suitable solvent system.

Parameter Typical Condition Rationale
Solvent Isopropanol, DMF, NMPHigh-boiling polar aprotic solvents facilitate the reaction.
Temperature 80 °C to RefluxProvides activation energy for the nucleophilic attack.
Base Often not required, or DIPEA, K₂CO₃Used if the generated acid (e.g., HCl) inhibits the reaction.
Stoichiometry Aniline (1.1), Aryl Halide (1.0)Slight excess of the aniline nucleophile is common.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_prep Preparation cluster_deriv Derivatization Pathways cluster_products Product Classes Start 2-Fluoro-4-morpholinoaniline Hydrochloride FreeBase Liberate Free Base (Protocol 2.1) Start->FreeBase  Base (e.g., NaHCO₃) Acylation N-Acylation (Protocol 3.1.1) FreeBase->Acylation Acyl Chloride, Base Sulfonylation N-Sulfonylation (Protocol 3.2.1) FreeBase->Sulfonylation Sulfonyl Chloride, Base SNAr SNAr Reaction (Protocol 3.3.1) FreeBase->SNAr Activated Aryl Halide, Heat Amide Amide Derivative Acylation->Amide Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide ArylAmine Di-aryl Amine Derivative SNAr->ArylAmine

Caption: General workflow for the derivatization of 2-Fluoro-4-morpholinoaniline HCl.

Analytical Characterization

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. The product should have a different Rf value compared to the starting aniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the broad -NH₂ signal and the appearance of a new, sharper N-H signal (for amides/sulfonamides) at a different chemical shift. New aromatic or aliphatic signals from the added moiety will also be present.

    • ¹⁹F NMR: The fluorine signal can provide information about changes in the electronic environment of the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product, verifying that the correct chemical transformation has occurred.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and is the preferred method for quantitative analysis.

Conclusion

This compound is a versatile and valuable reagent in synthetic and medicinal chemistry. Its effective use hinges on the initial liberation of the free base, followed by the application of well-established derivatization protocols. The methods outlined in this guide—N-acylation, N-sulfonylation, and Nucleophilic Aromatic Substitution—provide a robust toolkit for researchers to synthesize a wide range of complex molecules for drug discovery and development. Careful execution of these protocols, coupled with diligent reaction monitoring and thorough analytical characterization, will ensure reliable and reproducible results.

References

Application of 2-Fluoro-4-morpholinoaniline HCl in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-4-morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The 2-Fluoro-4-morpholinoaniline scaffold has emerged as a privileged structural motif, particularly in the design of targeted therapies such as kinase inhibitors. Its hydrochloride salt form ensures improved solubility and handling properties, making it a valuable starting material for drug discovery and development pipelines.

This technical guide provides an in-depth exploration of the application of 2-Fluoro-4-morpholinoaniline HCl in medicinal chemistry. We will delve into its synthesis, its role as a key building block in the construction of kinase inhibitors, and the underlying structure-activity relationships that make this scaffold particularly advantageous. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-4-morpholinoaniline HCl is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1187582-49-5[1]
Molecular Formula C₁₀H₁₃FN₂O · HCl
Molecular Weight 232.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in water, methanol, and DMSO

Synthetic Protocol: Preparation of 2-Fluoro-4-morpholinoaniline HCl

The synthesis of 2-Fluoro-4-morpholinoaniline HCl is typically achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNA r) followed by a reduction of a nitro group. This process is outlined below.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction & Salt Formation A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C SNA r Base, Solvent B Morpholine B->C D 2-Fluoro-4-morpholinoaniline C->D Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) E 2-Fluoro-4-morpholinoaniline HCl D->E HCl

Caption: Synthetic workflow for 2-Fluoro-4-morpholinoaniline HCl.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

This initial step involves the regioselective displacement of a fluorine atom from 1,2-difluoro-4-nitrobenzene by morpholine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atom para to the nitro group is generally more activated than the meta fluorine. However, the ortho fluorine is also susceptible to substitution. Careful control of reaction conditions is crucial to favor the desired isomer.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile or Dimethylformamide (DMF)

Protocol:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.

Step 2: Synthesis of 2-Fluoro-4-morpholinoaniline and Conversion to its Hydrochloride Salt

The nitro group of the intermediate is then reduced to an amine. Several methods can be employed for this transformation, with iron powder in the presence of an acid or catalytic hydrogenation being common choices.

Materials:

  • 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol/Water solvent mixture

  • Hydrochloric acid (ethanolic or ethereal solution)

Protocol:

  • Suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-4-morpholinoaniline.

  • Dissolve the crude amine in a suitable solvent such as ethanol or diethyl ether.

  • Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Fluoro-4-morpholinoaniline HCl.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The primary application of 2-Fluoro-4-morpholinoaniline HCl is in the synthesis of kinase inhibitors, particularly those based on a quinazoline scaffold. The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine atom) at the 4-position of the quinazoline ring. This reaction is a cornerstone in the synthesis of numerous approved and investigational drugs.

Kinase_Inhibitor_Synthesis cluster_0 Coupling Reaction A 4-Chloroquinazoline derivative C Kinase Inhibitor A->C Nucleophilic Aromatic Substitution Base, Solvent (e.g., isopropanol) B 2-Fluoro-4-morpholinoaniline HCl B->C

Caption: General scheme for kinase inhibitor synthesis.

Protocol: Synthesis of a 4-(2-Fluoro-4-morpholinoanilino)quinazoline Analog

This protocol is a representative example of how 2-Fluoro-4-morpholinoaniline HCl can be used to synthesize a kinase inhibitor. The specific 4-chloroquinazoline starting material will vary depending on the target kinase.

Materials:

  • A suitably substituted 4-chloroquinazoline

  • 2-Fluoro-4-morpholinoaniline HCl

  • Isopropanol or n-Butanol

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to neutralize the HCl salt)

Protocol:

  • To a stirred suspension of the 4-chloroquinazoline derivative (1.0 eq) in isopropanol, add 2-Fluoro-4-morpholinoaniline HCl (1.1 eq).

  • If the reaction is slow, a non-nucleophilic base such as DIPEA (1.2 eq) can be added to free the aniline base in situ.

  • Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and monitor by TLC or LC-MS. The reaction typically takes 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol and then diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Medicinal Chemistry Rationale: The Advantage of the 2-Fluoro-4-morpholinoaniline Scaffold

The prevalence of the 2-fluoro-4-morpholinoaniline moiety in modern drug design is not coincidental. Both the fluorine atom and the morpholine ring contribute significantly to the overall pharmacological profile of the resulting molecules.

SAR_Rationale Scaffold 2-Fluoro-4-morpholinoaniline Scaffold Fluorine 2-Fluoro Group Scaffold->Fluorine Morpholine 4-Morpholino Group Scaffold->Morpholine pKa Modulates pKa of aniline N Fluorine->pKa Hinge Enhances H-bonding to kinase hinge Fluorine->Hinge Metabolism Blocks metabolic oxidation Fluorine->Metabolism Solubility Improves aqueous solubility Morpholine->Solubility PK Favorable pharmacokinetic profile Morpholine->PK Selectivity Can impart selectivity Morpholine->Selectivity

Caption: Key contributions of the scaffold's components.

The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged structure" in medicinal chemistry for several reasons:

  • Improved Physicochemical Properties: The morpholine group enhances aqueous solubility and can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. Its oxygen atom can act as a hydrogen bond acceptor, contributing to favorable interactions with biological targets and improving solubility.[2][3]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[4]

  • Receptor Interaction and Selectivity: The morpholine ring can occupy specific pockets within a target protein, contributing to binding affinity and, in some cases, selectivity over other related proteins.[5]

The Impact of the 2-Fluoro Substituent

The strategic placement of a fluorine atom on the aniline ring provides several key advantages:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the aniline nitrogen.[6] This can be crucial for optimizing the ionization state of the molecule at physiological pH, which in turn affects cell permeability and target engagement.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within the ATP-binding pocket of kinases, such as hydrogen bonds or orthogonal multipolar interactions with the kinase hinge region.[7][8] This can lead to a significant increase in inhibitor potency.

  • Metabolic Blocking: A fluorine atom can be strategically placed to block sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[7]

Conclusion

2-Fluoro-4-morpholinoaniline HCl is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its incorporation into small molecules, particularly kinase inhibitors, offers a clear strategy for enhancing their drug-like properties. The synergistic contributions of the fluorine atom and the morpholine moiety provide a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of their compounds. The protocols and insights provided in this guide are intended to facilitate the effective application of this important scaffold in the ongoing development of novel and improved therapeutics.

References

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Fluoro-4-morpholinoaniline hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration must be rigorously controlled. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control and stability testing in drug development and manufacturing environments.

Introduction

This compound is an organic building block increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs).[4] Its molecular structure incorporates a fluorinated aniline ring and a morpholine moiety, contributing to the pharmacological properties of the final drug products.[4][5] Given its role as a critical starting material, a reliable and validated analytical method is imperative to ensure the identity, purity, and strength of the intermediate, which directly impacts the quality and safety of the final API.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of pharmaceutical compounds due to its high sensitivity, resolution, and quantitative accuracy.[6][7] Specifically, reverse-phase HPLC is well-suited for moderately polar compounds like 2-Fluoro-4-morpholinoaniline. This document provides a comprehensive guide to the systematic development and validation of an HPLC method, explaining the rationale behind the selection of chromatographic parameters and validation procedures. The validation framework adheres to the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures," ensuring the method is fit for its intended purpose.[1][2][8]

Method Development Strategy

The primary objective was to develop a straightforward, isocratic RP-HPLC method capable of separating this compound from potential impurities with good peak shape and a reasonable run time.

  • Choice of Stationary Phase: A C18 column was selected as the initial choice. The non-polar C18 chains provide sufficient hydrophobic interaction with the aniline ring of the analyte, making it a standard and robust choice for retaining aniline derivatives.[9]

  • Choice of Mobile Phase: A combination of an organic modifier (acetonitrile) and an aqueous buffer was chosen. Acetonitrile is favored for its low viscosity and UV transparency. A phosphate buffer was selected to maintain a constant pH. Controlling the pH is critical for aniline compounds, as their amine functional groups have pKa values that can cause their retention to shift dramatically with small changes in mobile phase pH. A pH of 6.8 was chosen to ensure the analyte is in a consistent, neutral form, promoting good peak shape and stable retention.

  • Detection Wavelength: The aniline chromophore in the analyte's structure is expected to have a strong UV absorbance. A UV scan of a dilute standard solution revealed a maximum absorbance (λmax) around 254 nm. This wavelength was chosen for detection to ensure high sensitivity.

  • Optimization: The ratio of acetonitrile to buffer was systematically adjusted to achieve an optimal retention time (k') between 2 and 10, ensuring sufficient separation from the void volume and a timely analysis. The flow rate was set to 1.0 mL/min as a standard condition providing good efficiency without generating excessive backpressure.

Caption: Logical workflow for HPLC method development.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

Instrumentation
  • An HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chromatographic Conditions

All finalized experimental parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 6.8 (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 6.8): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 25 mM Phosphate Buffer in a 40:60 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the Standard Stock Solution with the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters.[2][10][11]

Caption: Validation workflow based on ICH Q2(R2) parameters.

Specificity
  • Protocol: Inject the blank (mobile phase), a standard solution of this compound, and a sample solution spiked with known related substances (if available).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the analyte, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Linearity Study Results

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 485120
75.0 728990
100.0 971540
125.0 1215300
150.0 1457850

| | 0.9998 |

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo matrix (if available) or a sample solution with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[7][12]

Table 2: Accuracy (Recovery) Study Results

Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery
80% 80.0 79.8, 80.5, 79.5 99.8, 100.6, 99.4 99.9%
100% 100.0 101.1, 99.5, 100.8 101.1, 99.5, 100.8 100.5%

| 120% | 120.0 | 119.2, 120.9, 121.3 | 99.3, 100.8, 101.1 | 100.4% |

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.[13]

Table 3: Precision Study Results

Precision Type Assay Results (% of Label Claim) %RSD
Repeatability 99.8, 100.5, 100.1, 99.5, 100.9, 100.3 0.55%

| Intermediate | 101.2, 99.9, 100.7, 101.5, 99.6, 100.9 | 0.78% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., 38:62 and 42:58 ACN:Buffer)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Conclusion

A highly reliable and robust isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The chromatographic conditions provide excellent peak shape and a short analysis time. The validation results confirm that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the ICH guidelines.[1][2] This method is therefore deemed suitable for its intended purpose in a regulated quality control laboratory for the analysis of bulk drug intermediates and for stability studies.

References

Application Notes & Protocols: 2-Fluoro-4-morpholinoaniline Hydrochloride in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 85% of biologically active molecules containing at least one heterocyclic ring.[1] Within this domain, 2-Fluoro-4-morpholinoaniline hydrochloride emerges as a highly valuable and versatile starting material.

This aniline derivative uniquely combines three critical structural motifs:

  • A Fluorine Substituent: The introduction of fluorine can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of nearby functional groups.[2]

  • A Morpholine Moiety: This saturated heterocycle is a common feature in approved drugs, often used to increase aqueous solubility, improve physicochemical properties, and serve as a key interaction point with biological targets.[3]

  • A Reactive Aniline Core: The primary aromatic amine and the ortho-fluoro group provide a reactive handle for a multitude of cyclization and coupling reactions, enabling the construction of diverse and complex heterocyclic systems.[4][5]

This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocyclic compounds, with a focus on quinazoline derivatives, which are prominent scaffolds in oncology and other therapeutic areas.[6][7][8] We will detail not only the synthetic protocols but also the underlying chemical principles and mechanistic insights that empower researchers to adapt and innovate.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Data for 2-Fluoro-4-morpholinoaniline

Property Value Source
Molecular Formula C₁₀H₁₃FN₂O PubChem[9]
Molecular Weight 196.22 g/mol PubChem[9]
Appearance Off-white to pale beige or brown solid Ossila, The Chemical Profile[10]
Melting Point 121-123 °C Ossila, The Chemical Profile[10]

| CAS Number | 209960-29-2 (for free base) | PubChem[9] |

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Health Hazards: The compound is classified as an acute toxin and may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

Core Application: Synthesis of 6-Fluoro-8-morpholino-Substituted Quinazolines

Quinazoline derivatives are a cornerstone of modern drug discovery, with numerous examples approved as anticancer agents (e.g., EGFR inhibitors).[7] The strategic placement of the fluoro and morpholino groups from the starting aniline translates directly to the final quinazoline core, providing a rapid route to novel and potentially bioactive compounds.

Workflow for Quinazoline Synthesis

The general workflow involves a condensation and cyclization reaction between the aniline precursor and a suitable carbonyl-containing component.

G A Start: 2-Fluoro-4-morpholinoaniline HCl B Step 1: Neutralization (e.g., NaHCO₃, Et₃N) A->B Base C Free Aniline Intermediate B->C D Step 2: Condensation/Cyclization (e.g., with 2-aminobenzaldehyde or an anthranilic acid derivative) C->D Reagent + Heat/Catalyst E Quinazoline Core Formation D->E F Step 3: Work-up & Purification (Extraction, Chromatography) E->F G Final Product: Substituted Quinazoline F->G

Caption: General workflow for synthesizing quinazoline derivatives.

Protocol 1: Two-Step Synthesis of a 2,6-Disubstituted-8-morpholino-quinazolin-4(3H)-one

This protocol describes a common and reliable method for constructing the quinazolinone scaffold, a privileged structure in medicinal chemistry. The causality behind each step is explained to provide a deeper understanding.

Rationale: This method, adapted from established quinazoline syntheses, involves the initial formation of an N-acylanthranilamide intermediate, which then undergoes dehydrative cyclization.[14] Using this compound requires an initial neutralization step to generate the reactive free aniline.

Table 2: Materials and Reagents

Reagent Grade Supplier Notes
2-Fluoro-4-morpholinoaniline HCl ≥97% Commercial Source Starting Material
2-Aminobenzoic Acid (Anthranilic Acid) Reagent Grade Commercial Source Cyclization Partner
Benzoyl Chloride Reagent Grade Commercial Source Acylating Agent
Pyridine Anhydrous Commercial Source Solvent and Base
Phosphorus Oxychloride (POCl₃) Reagent Grade Commercial Source Dehydrating/Cyclizing Agent
Sodium Bicarbonate (NaHCO₃) Saturated Solution Lab Prepared For work-up
Dichloromethane (DCM) HPLC Grade Commercial Source Extraction Solvent
Ethyl Acetate (EtOAc) HPLC Grade Commercial Source Eluent for Chromatography
Hexanes HPLC Grade Commercial Source Eluent for Chromatography

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying Agent |

Step-by-Step Procedure:

Part A: Synthesis of the Acyl Intermediate

  • Neutralization: In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (20 mL). Add triethylamine (1.2 eq) dropwise at 0 °C. Stir for 15 minutes to generate the free aniline in situ.

    • Expert Insight: The hydrochloride salt is often more stable and easier to handle than the free base. A mild organic base like triethylamine is used to liberate the nucleophilic amine without promoting side reactions.

  • Acylation: To the solution of the free aniline, add 2-aminobenzoic acid (1.0 eq). Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 10 minutes.

    • Causality: This is a standard Schotten-Baumann reaction. The more nucleophilic aliphatic amine of the aniline will preferentially react with the acyl chloride over the less reactive aromatic amine of anthranilic acid. The low temperature controls the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

Part B: Cyclization to the Quinazolinone Core

  • Cyclization Setup: Place the crude intermediate from Part A into a 50 mL round-bottom flask equipped with a reflux condenser. Add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent.

    • Expert Insight: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the quinazolinone ring. Using it as the solvent ensures a high concentration of the reagent. This step must be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The reaction mixture will typically become a clear, homogenous solution.

  • Quenching: Cool the reaction mixture to room temperature, then very carefully and slowly pour it onto crushed ice in a large beaker. This is a highly exothermic process and must be done with caution. A precipitate of the crude product should form.

  • Isolation: Neutralize the acidic aqueous solution by the slow addition of a concentrated NaOH solution until the pH is ~8. Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 2-phenyl-6-fluoro-8-morpholino-quinazolin-4(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Plausible Reaction Mechanism

The formation of the quinazolinone ring via this route is a well-established cascade of acylation followed by an intramolecular cyclization and dehydration.

G A Acyl Intermediate B Protonation of Carbonyl by POCl₃ A->B + POCl₃ C Activated Intermediate B->C D Intramolecular Nucleophilic Attack C->D 6-endo-trig cyclization E Tetrahedral Intermediate D->E F Proton Transfer E->F G Intermediate F->G H Elimination of Water G->H - H₂O I Final Product: Quinazolinone Core H->I

Caption: Plausible mechanism for the dehydrative cyclization step.

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Part A Incomplete neutralization of HCl salt. Moisture in the reaction. Ensure 1.2 eq of base is used. Use anhydrous solvents and reagents.
Reaction stalls in Part B Insufficient heating. Reagent decomposition. Ensure the reaction reaches and maintains reflux. Use fresh, high-quality POCl₃.
Difficult purification Formation of side products (e.g., dimers). Optimize reaction time and temperature. Employ gradient column chromatography for purification.

| Product insoluble during work-up | High molecular weight, crystalline product. | After quenching, add an organic solvent (e.g., EtOAc) and stir vigorously to dissolve the product before separation. |

Conclusion and Future Outlook

This compound is a privileged scaffold that provides a direct and efficient entry point into the synthesis of novel heterocyclic compounds. Its unique combination of fluorine and morpholine substituents allows for the rapid generation of drug-like molecules with desirable properties. The detailed protocol for the synthesis of substituted quinazolinones serves as a foundational template that researchers can adapt for creating diverse chemical libraries. By modifying the cyclization partners and reaction conditions, this versatile building block can be used to construct a wide array of other important heterocyclic systems, such as quinolines, benzimidazoles, and indoles, further cementing its role as a key tool in the arsenal of drug discovery professionals.[15][16][17]

References

Application Note: A Guide to the Scale-Up Synthesis of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of 2-Fluoro-4-morpholinoaniline hydrochloride, a valuable intermediate in pharmaceutical development. We present a robust and scalable three-step synthetic route commencing with a regioselective nucleophilic aromatic substitution (SNAr), followed by a catalytic hydrogenation, and culminating in the controlled crystallization of the hydrochloride salt. The narrative emphasizes the rationale behind key process decisions, focusing on safety, efficiency, and reproducibility at an industrial scale. Detailed protocols, process control parameters, and safety considerations are outlined to equip researchers and chemical engineers with the necessary insights for successful implementation from the laboratory to the pilot plant.

Introduction

Aromatic amines containing both fluorine and morpholine moieties are privileged structures in medicinal chemistry, serving as key building blocks for a multitude of active pharmaceutical ingredients (APIs). 2-Fluoro-4-morpholinoaniline, in its hydrochloride salt form, offers enhanced stability and handling properties, making it a critical precursor for complex drug targets. Its structural analogue, 3-fluoro-4-morpholinoaniline, is a well-known intermediate in the synthesis of the antibiotic Linezolid, highlighting the importance of this chemical class.[1][2]

The primary challenge in producing such intermediates lies in developing a synthetic process that is not only high-yielding but also safe, cost-effective, and scalable. Direct synthesis at a large scale requires careful consideration of reaction thermodynamics, reagent selection, and process controls to ensure consistent quality and minimize hazardous outcomes.

This guide details a preferred industrial route: a three-step synthesis involving Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and salt formation. This pathway is selected for its high regioselectivity, use of readily available starting materials, and amenability to standard industrial equipment, presenting a more straightforward scale-up trajectory compared to multi-step routes involving protection-deprotection strategies or palladium-catalyzed cross-coupling reactions.[3][4]

Synthetic Strategy and Rationale

The selected pathway is designed for scalability, prioritizing robust reactions that are well-understood and controllable in a manufacturing environment.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 3,4-Difluoronitrobenzene + Morpholine B 4-(2-Fluoro-4-nitrophenyl)morpholine A->B  K2CO3, DMSO   C 4-(2-Fluoro-4-nitrophenyl)morpholine D 2-Fluoro-4-morpholinoaniline C->D  H2, Pd/C, Methanol   E 2-Fluoro-4-morpholinoaniline F 2-Fluoro-4-morpholinoaniline HCl E->F  HCl in IPA, Ethyl Acetate  

Diagram 1: Overall synthetic pathway for 2-Fluoro-4-morpholinoaniline HCl.

Part 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine via SNAr
  • Mechanism and Regioselectivity: The first step is a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds by the attack of a nucleophile (morpholine) on an electron-deficient aromatic ring, passing through a stabilized anionic intermediate known as a Meisenheimer complex.[5] In 3,4-difluoronitrobenzene, the aromatic ring is strongly activated by the electron-withdrawing nitro group (-NO₂). The substitution regioselectivity is dictated by the position of this activating group. The fluorine atom at the C-4 position (para to the nitro group) is significantly more activated towards nucleophilic attack than the fluorine at the C-3 position (meta to the nitro group). This strong electronic preference ensures a highly regioselective reaction, yielding the desired 4-(2-fluoro-4-nitrophenyl)morpholine with minimal formation of the isomeric byproduct.[1][6] While often depicted as a two-step process, evidence suggests that many SNAr reactions may proceed through a concerted mechanism, especially with good leaving groups like fluoride.[7][8]

  • Scale-Up Considerations:

    • Solvent: While aprotic polar solvents like DMF or acetonitrile can be used, Dimethyl sulfoxide (DMSO) is an excellent choice for this reaction at scale. It effectively solubilizes the reactants and facilitates the reaction, often at lower temperatures than other solvents. However, its high boiling point requires vacuum distillation for removal, which must be factored into equipment selection.

    • Base: An inorganic base such as potassium carbonate (K₂CO₃) is used to scavenge the HF byproduct. It is inexpensive, easy to handle, and simple to remove by filtration, making it ideal for large-scale production.

    • Temperature Control: The reaction is exothermic. A jacketed reactor with efficient heat exchange is critical to maintain the reaction temperature within the desired range (e.g., 80-100 °C). Poor temperature control can lead to increased byproduct formation and potential runaway reactions.

    • Work-up: A key consideration for scale-up is product isolation. The most efficient method is to quench the reaction mixture in water, which precipitates the product. This avoids lengthy and solvent-intensive liquid-liquid extractions. The precipitated solid can then be isolated by filtration and washed to remove residual DMSO and inorganic salts.

Part 2: Reduction to 2-Fluoro-4-morpholinoaniline
  • Choice of Reduction Method: The reduction of the aromatic nitro group to an amine is a critical transformation. While metal-acid systems like iron in ammonium chloride are effective, they generate large amounts of metal waste, complicating disposal and product purification.[1] Catalytic transfer hydrogenation or direct catalytic hydrogenation using hydrogen gas are far superior for scale-up. Direct hydrogenation with a palladium-on-carbon (Pd/C) catalyst is often the method of choice in industry.[9] It is a clean reaction with high atom economy, where the catalyst can be filtered off and potentially recycled, and the only byproduct is water.

  • Scale-Up Considerations:

    • Catalyst: 5% or 10% Pd/C is a standard catalyst. Catalyst loading is a key parameter to optimize; typically, 0.5-2.0 mol% is sufficient. The catalyst is pyrophoric, especially after the reaction, and must be handled with extreme care under a nitrogen atmosphere or as a water-wet slurry to prevent ignition.[10]

    • Hydrogen Source & Pressure: At scale, this reaction is performed in a specialized high-pressure reactor (autoclave). Hydrogen is supplied from a cylinder or a dedicated line. A moderate pressure of 50-100 psi is typically sufficient and safer to handle than very high pressures.

    • Solvent: Methanol or ethanol are excellent solvents for this reduction. They readily dissolve the starting material and the product (as the free base) and are easy to remove.

    • Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air. The reactor must be thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen and again after the reaction is complete before opening the vessel. The Pd/C catalyst can ignite flammable solvents if exposed to air, so filtration must be performed carefully, often by washing the filter cake with water or under an inert atmosphere.

Part 3: Formation and Isolation of the Hydrochloride Salt
  • Rationale and Method: Converting the final aniline product to its hydrochloride salt serves several purposes: it enhances stability, improves handling of the solid, and can be a highly effective final purification step. The basic aniline is reacted with hydrochloric acid to form the salt, which typically has lower solubility in organic solvents and can be crystallized in high purity.

  • Scale-Up Considerations:

    • HCl Source: The use of aqueous HCl is generally avoided at the final stage in pharmaceutical synthesis as the presence of water can lead to the formation of hydrates or amorphous material and may affect the stability of the product.[11] Gaseous HCl provides an anhydrous source but requires specialized equipment and poses significant handling risks at scale.[11][12] A highly practical and controllable method for scale-up is the use of a standardized solution of HCl in a suitable organic solvent, such as isopropanol (IPA) or ethyl acetate.

    • Crystallization: This is a critical control point. The free base is dissolved in a suitable solvent, such as ethyl acetate or acetone. The HCl solution is then added slowly at a controlled temperature. The rate of addition, temperature profile, and agitation speed are crucial for controlling the particle size and crystal form (polymorphism) of the final product.[11][13] Inconsistent crystallization can lead to variable bulk density, poor filterability, and altered dissolution properties, which are unacceptable in a cGMP environment. The product is isolated by filtration, washed with a non-polar solvent like heptane to remove residual processing solvents, and dried under vacuum.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis. Quantities can be adjusted based on the desired scale, as summarized in Table 1.

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
  • Charge a suitably sized reactor with 3,4-difluoronitrobenzene, morpholine, potassium carbonate, and DMSO.

  • Under agitation, heat the mixture to 80-90 °C.

  • Maintain the temperature for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 3,4-difluoronitrobenzene is >99%.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add the reaction mixture to a separate vessel containing purified water, maintaining the temperature of the quench pot below 30 °C.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the yellow solid by filtration. Wash the filter cake thoroughly with purified water until the filtrate is neutral.

  • Dry the solid under vacuum at 50-60 °C to a constant weight.

Protocol 2: Synthesis of 2-Fluoro-4-morpholinoaniline
  • Charge a pressure reactor with 4-(2-fluoro-4-nitrophenyl)morpholine and methanol.

  • Under a nitrogen atmosphere, carefully add 5% Pd/C catalyst (as a 50% water-wet paste).

  • Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Heat the mixture to 40-50 °C with vigorous agitation.

  • Monitor the reaction by HPLC and/or hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Cool the reactor to 20-25 °C and vent the hydrogen. Purge the system with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with methanol. (Caution: Do not allow the catalyst cake to dry in air).

  • Concentrate the combined filtrate under reduced pressure to afford the crude product as an oil or solid.

Protocol 3: Synthesis of this compound
  • Dissolve the crude 2-fluoro-4-morpholinoaniline in ethyl acetate.

  • Filter the solution to remove any particulate matter.

  • Adjust the temperature of the solution to 20-25 °C.

  • Slowly add a solution of HCl in isopropanol (typically 5-6 N) to the stirred solution. The product will begin to precipitate.

  • After the addition is complete, stir the slurry for an additional 1-2 hours at 20-25 °C.

  • Isolate the solid by filtration. Wash the cake with a small amount of ethyl acetate followed by heptane.

  • Dry the final product under vacuum at 40-50 °C to a constant weight.

Table 1: Example Reagent Quantities for Different Scales

ReagentM.W. ( g/mol )Lab Scale (0.5 mol)Pilot Scale (50 mol)
Step 1: SNAr
3,4-Difluoronitrobenzene159.0979.5 g (1.0 eq)7.95 kg (1.0 eq)
Morpholine87.1247.9 g (1.1 eq)4.79 kg (1.1 eq)
Potassium Carbonate138.21103.7 g (1.5 eq)10.37 kg (1.5 eq)
DMSO78.13400 mL (5 vol)40 L (5 vol)
Step 2: Reduction
4-(2-Fluoro-4-nitrophenyl)morpholine226.21113.1 g (1.0 eq)11.31 kg (1.0 eq)
5% Pd/C (50% wet)-~2.2 g (dry basis)~220 g (dry basis)
Methanol32.041.1 L (10 vol)110 L (10 vol)
Step 3: Salt Formation
2-Fluoro-4-morpholinoaniline196.2398.1 g (1.0 eq)9.81 kg (1.0 eq)
Ethyl Acetate88.11980 mL (10 vol)98 L (10 vol)
HCl in IPA (5.5 M)36.46~95 mL (1.05 eq)~9.5 L (1.05 eq)

Process Workflow and Control

A successful scale-up campaign requires a structured approach, moving from process understanding to controlled execution.

workflow A Route Scouting & Selection B Process Optimization (Lab Scale) - Parameter Screening (DoE) - Impurity Profiling A->B C Safety Assessment - Reaction Calorimetry - Hazard Analysis (HAZOP) B->C D Pilot Plant Scale-Up - Equipment Selection - Batch Record Generation C->D E Execution & In-Process Control - HPLC Monitoring - Temperature & Pressure Logs D->E F Product Isolation & QC - Purity Analysis (HPLC) - Structure Confirmation (NMR) - Release Testing E->F

Diagram 2: Logical workflow for scale-up synthesis.

Safety, Handling, and Waste Disposal

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols. Aromatic nitro compounds and amines are classes of chemicals with known toxicity.[14]

Table 2: Summary of Key Chemical Hazards

ChemicalKey HazardsHandling Precautions
3,4-DifluoronitrobenzeneToxic, Irritant, LachrymatorHandle in a fume hood. Wear gloves, safety glasses, and a lab coat.
MorpholineFlammable, Corrosive, Toxic
2-Fluoroaniline (analogue)Flammable, Toxic, Irritant[15][16]
Aromatic Amines (general)Toxic, Suspected Carcinogen[14]
Hydrogen GasExtremely FlammableUse in a designated area with spark-proof equipment and hydrogen detectors.
Palladium on Carbon (dry)Pyrophoric, Flammable SolidHandle under an inert atmosphere or as a water-wet slurry. Never expose the dry catalyst to air.
Hydrochloric AcidCorrosive, Causes severe burnsHandle with appropriate PPE, including acid-resistant gloves and face shield.
  • Engineering Controls: All operations should be conducted in well-ventilated areas or fume hoods. Hydrogenation reactions must be performed in a pressure-rated vessel located in a blast-proof bay.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves. A face shield and apron are recommended when handling corrosive materials.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10] Halogenated and non-halogenated solvent waste streams should be segregated. The palladium catalyst should be deactivated and recovered or disposed of as hazardous waste.

Analytical Characterization

Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets specifications. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and identifying impurities.[17]

Table 3: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Structure Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Expected Results: The final this compound should be an off-white to pale crystalline solid with a purity of ≥99.0% by HPLC.

Conclusion

The scale-up synthesis of this compound can be achieved safely and efficiently through a well-designed process centered on a regioselective SNAr reaction and a clean catalytic hydrogenation. Critical success factors include rigorous control of reaction parameters, a comprehensive understanding of the associated hazards, and the implementation of robust in-process controls. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to successfully transition this synthesis from the laboratory to a manufacturing environment, ensuring the reliable supply of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-morpholinoaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like the antibiotic Linezolid, optimizing its production is paramount.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights.

Understanding the Core Synthesis Pathway

The most prevalent synthetic route to 2-Fluoro-4-morpholinoaniline involves a two-stage process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group. The final step is the formation of the hydrochloride salt, which enhances stability and facilitates purification.

The overall transformation is outlined below:

SM 1,2-Difluoro-4-nitrobenzene INT 4-(2-Fluoro-4-nitrophenyl)morpholine SM->INT  Step 1: S_N_Ar Reaction  + Morpholine PROD 2-Fluoro-4-morpholinoaniline INT->PROD  Step 2: Nitro Group Reduction SALT 2-Fluoro-4-morpholinoaniline HCl PROD->SALT  Step 3: Salt Formation  + HCl

Caption: Core synthesis pathway for this compound.

This guide will dissect each stage, providing actionable advice to overcome common obstacles and maximize your yield.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format.

Problem 1: Low Yield and Isomer Impurities in the SNAr Reaction

Q: My yield of 4-(2-fluoro-4-nitrophenyl)morpholine is low, and I'm detecting a significant amount of the undesired 2-(4-fluoro-2-nitrophenyl)morpholine isomer. What is causing this and how can I fix it?

A: This is a classic regioselectivity challenge in SNAr reactions. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack by morpholine. Both fluorine atoms are activated, but the fluorine at the C4 position (para to the nitro group) is electronically favored for substitution. However, under suboptimal conditions, competitive substitution at the C2 position (ortho to the nitro group) can occur, leading to the undesired isomer and reducing the yield of your target intermediate.

The key is to control the reaction kinetics and thermodynamics to favor the formation of the desired para-substituted product.

Causality & Corrective Actions:

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also decrease selectivity, leading to more of the ortho-substituted byproduct.[3]

  • Molar Ratio of Reactants: An excess of morpholine is often used to drive the reaction to completion. However, a very large excess might not significantly improve selectivity and can complicate the workup.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can influence the reaction rate and selectivity. Acetonitrile is a commonly used solvent.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times at high temperatures can promote side reactions or degradation.

Optimization Recommendations:

ParameterStandard ConditionOptimized Condition for Higher SelectivityRationale
Temperature Refluxing Acetonitrile (~82°C)105°C (in a sealed vessel or flow reactor)Increases reaction rate significantly. While counterintuitive, studies in continuous flow reactors show that at very short residence times, higher temperatures can provide excellent conversion and good selectivity.[3]
Reactant Ratio 1.5 - 2.0 eq. Morpholine3.0 - 4.0 eq. MorpholineA higher molar ratio can improve the production rate and ensure the limiting reactant is fully consumed.[3]
Reaction Time 6 - 12 hours (Batch)50 - 60 seconds (Continuous Flow)Microreactors offer superior heat and mass transfer, allowing for drastically reduced reaction times and better control over the reaction, which directly improves selectivity.[3]
Solvent AcetonitrileAcetonitrile or neat (no solvent)Running the reaction neat can be effective, but requires careful temperature control.[1]

For researchers equipped with modern tools, transitioning this step to a continuous flow microreactor is a highly recommended strategy. This technology provides precise control over temperature and residence time, significantly boosting selectivity and production rates while minimizing byproduct formation.[3]

Problem 2: Inefficient or Messy Nitro Group Reduction

Q: The reduction of the nitro intermediate is sluggish, incomplete, or produces multiple side products, making purification difficult. How can I improve this step?

A: The reduction of the nitro group to a primary amine is a critical transformation that can be prone to issues if not properly controlled. The choice of reducing agent and reaction conditions are the most important factors influencing the outcome.

Causality & Corrective Actions:

  • Choice of Reducing Agent: The effectiveness of the reduction depends heavily on the chosen reagent. Some methods are cleaner but require specialized equipment, while others are robust but may require more rigorous purification.

  • Reaction Conditions: Parameters like temperature, solvent, and pH are crucial. For catalytic hydrogenations, catalyst activity, pressure, and agitation are key. For metal/acid reductions, ensuring a sufficient excess of the metal and controlling the exotherm is vital.

  • Workup Procedure: Improper workup can lead to product loss or the introduction of impurities. For example, in metal/acid reductions, the product is often trapped in the iron sludge and must be carefully extracted.

Comparison of Common Reduction Methods:

Reduction MethodProsConsBest For
Fe / NH₄Cl in Alcohol/Water [1]Inexpensive, robust, reliable.Can be a messy workup (iron sludge), may require filtration aid (Celite), moderate yields.Standard laboratory scale where specialized equipment is unavailable.
Catalytic Hydrogenation (Pd/C, H₂) [4]Very clean reaction, high yields (>95% often achievable), simple workup (catalyst filtration).Requires specialized hydrogenation equipment (e.g., Parr shaker), catalyst can be a fire hazard, potential for catalyst poisoning.High-purity synthesis and scalability, where investment in equipment is possible.
SnCl₂ / HCl Effective and fast.Stoichiometric tin waste is toxic and environmentally unfriendly, workup can be complex.Small-scale synthesis where waste disposal is not a major concern.

If you are experiencing issues with the Fe/NH₄Cl method, ensure vigorous stirring to maintain a good suspension and consider a gentle reflux to drive the reaction. For catalytic hydrogenation, ensure your catalyst is active (not old or poisoned) and that the system is properly purged of air.

Problem 3: Poor Overall Yield and Difficulty with Final Salt Formation

Q: My individual steps seem to proceed, but my final isolated yield of the hydrochloride salt is disappointingly low. Where am I losing my product?

A: Low overall yield often points to cumulative losses during workup and purification steps, especially during the final salt formation and isolation.

Causality & Corrective Actions:

  • Aqueous Workup Losses: 2-Fluoro-4-morpholinoaniline has some water solubility. During extractions, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product. Also, check the pH; the free aniline is more soluble in organic solvents at a basic pH.

  • Incomplete Precipitation of the Hydrochloride Salt: The hydrochloride salt's solubility is highly dependent on the solvent. If the solvent is too polar (e.g., wet ethanol), the salt may not fully precipitate.

  • Incorrect Stoichiometry of HCl: Adding too much or too little hydrochloric acid can affect the yield and purity. A slight excess is typically used to ensure complete protonation, but a large excess can sometimes increase the solubility of the salt in the mother liquor.

  • Mechanical Losses: Product can be lost during transfers, filtrations (especially with very fine crystals), and drying.

The following workflow can help diagnose where losses are occurring:

start Low Final Yield of HCl Salt check_workup Analyze aqueous layers from workups via TLC/LC-MS. Is product present? start->check_workup check_mother_liquor Analyze mother liquor after salt filtration via TLC/LC-MS. Is product present? check_workup->check_mother_liquor No improve_extraction Optimize Workup: - Adjust pH to >8 before extraction. - Increase number of extractions. - Use a different solvent. check_workup->improve_extraction Yes check_purity Analyze isolated salt. Is it pure? Is it the correct salt? check_mother_liquor->check_purity No improve_precipitation Optimize Precipitation: - Use a less polar solvent (e.g., isopropanol, MTBE). - Cool the mixture to 0-5 °C. - Increase precipitation time. check_mother_liquor->improve_precipitation Yes improve_stoichiometry Optimize HCl Addition: - Titrate a sample to determine exact amine content. - Use 1.05-1.1 equivalents of HCl. - Add HCl solution slowly. check_purity->improve_stoichiometry No end Yield Improved check_purity->end Yes improve_extraction->end improve_precipitation->end improve_stoichiometry->end

Caption: Troubleshooting workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q: Is there an alternative synthesis route I should consider?

A: Yes, a patented method starting from 2-fluoro-4-bromoaniline offers a different approach that may circumvent the regioselectivity issues of the SNAr reaction.[5] This route involves three steps:

  • Amine Protection: The amino group of 2-fluoro-4-bromoaniline is protected, for example, with pivaloyl chloride.

  • Buchwald-Hartwig Amination: The protected intermediate is then coupled with morpholine using a palladium catalyst system (e.g., Pd₂(dba)₃ and Xantphos).

  • Deprotection: The protecting group is removed with a strong acid, like 50% sulfuric acid, to yield the final product. This method is reported to increase the overall yield from as low as 8% to over 60% and simplifies purification.[5]

Q: How do I best prepare the final hydrochloride salt?

A: After the nitro group reduction and workup, the resulting free base (2-Fluoro-4-morpholinoaniline) is dissolved in a suitable solvent. Anhydrous isopropanol or ethanol are common choices. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added slowly with stirring. The hydrochloride salt is typically much less soluble than the free base and will precipitate out of the solution. Cooling the mixture in an ice bath can further increase the isolated yield. The resulting solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q: What analytical techniques are recommended to check the purity and identity of my product?

A: A combination of techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during chromatography.

  • High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final product and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure, check for isomeric impurities, and verify the final product's identity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on laboratory safety standards and the specific scale of the reaction.

Protocol 1: Synthesis via SNAr and Nitro Reduction

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine [1]

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 eq.) in acetonitrile, add morpholine (2-3 eq.).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Reduction to 2-Fluoro-4-morpholinoaniline (Fe/NH₄Cl Method) [1]

  • To a mixture of ethanol and water, add 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.) and ammonium chloride (4-5 eq.).

  • Heat the suspension to 70-80°C.

  • Add iron powder (3-4 eq.) portion-wise over 30 minutes, controlling any exotherm.

  • Stir the mixture vigorously at reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing the pad thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Adjust the aqueous pH to be slightly basic to ensure the product is in its free base form.

  • Separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the crude 2-Fluoro-4-morpholinoaniline.

Step 3: Formation of this compound

  • Dissolve the crude aniline base from Step 2 in a minimal amount of isopropanol.

  • Slowly add a solution of 1.1 equivalents of concentrated HCl in isopropanol with stirring.

  • A precipitate should form immediately. Continue stirring for 30-60 minutes, then cool the mixture in an ice bath for another 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol.

  • Dry the solid under vacuum at 40-50°C to a constant weight to yield the final hydrochloride salt.

References

Technical Support Center: 2-Fluoro-4-morpholinoaniline Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-morpholinoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the desired purity for your critical applications.

I. Understanding the Molecule: Properties and Inherent Challenges

This compound is a key building block in the synthesis of several pharmaceuticals, including the antibiotic Linezolid and the anticancer drug Gefitinib.[1][2][3] Its structure, featuring a primary aromatic amine, a morpholine ring, and a fluorine substituent, presents a unique set of purification challenges.

PropertyImplication for Purification
Primary Aromatic Amine Prone to oxidation, leading to colored impurities. The basicity of the amine requires careful pH control during extraction and isolation.
Morpholine Moiety Can influence solubility and crystallinity. Potential for side reactions at the morpholine nitrogen under certain conditions.
Fluorine Substituent Activates the aromatic ring, potentially leading to undesired side products during synthesis.
Hydrochloride Salt Water-soluble, but solubility in organic solvents can be limited. The stability of the salt is pH-dependent.

The primary goal of purification is to remove unreacted starting materials, reaction byproducts, and degradation products. Common impurities can arise from the typical synthetic routes, which often involve nucleophilic aromatic substitution of a difluoro-nitrobenzene precursor followed by reduction of the nitro group.[1]

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The isolated product is off-white, yellow, or brown, indicating impurities.

Question: My final product has a distinct color, but I was expecting a white to off-white solid. What are the likely causes and how can I fix this?

Answer: Colored impurities are a common issue and are typically due to the oxidation of the aromatic amine. This can happen at various stages of your synthesis and workup.

Potential Causes & Solutions:

  • Aerial Oxidation: The primary amine is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metals.

    • Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents, especially for recrystallization. Protect your reaction and product from light by wrapping flasks in aluminum foil.

  • Residual Nitro Compounds: Incomplete reduction of the nitro-intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, will result in a yellow-colored impurity.[1]

    • Solution: Monitor the reduction reaction closely by TLC or LC-MS to ensure complete conversion. If necessary, prolong the reaction time or add a fresh portion of the reducing agent (e.g., Fe/NH4Cl, Pd/C with H2).[1][4]

  • Over-reduction/Side Reactions: Depending on the reducing agent and conditions, other functional groups could be affected, leading to byproducts.

    • Solution: Optimize your reduction conditions. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is appropriate.[4]

Workflow for Decolorization:

start Colored Product charcoal Activated Charcoal Treatment 1. Dissolve in hot methanol or ethanol. 2. Add 1-5 wt% activated charcoal. 3. Reflux for 15-30 min. 4. Hot filter through Celite®. start->charcoal recrystallize Recrystallization 1. Concentrate the filtrate. 2. Allow to cool slowly. 3. Isolate crystals by filtration. charcoal->recrystallize end White/Off-White Product recrystallize->end

Caption: Workflow for removing colored impurities.

Issue 2: Poor yield or no precipitation during hydrochloride salt formation.

Question: I've completed my synthesis of the free base, but when I try to form the hydrochloride salt, I get an oil or very low yield of precipitate. What's going wrong?

Answer: This issue often stems from problems with solvent choice, stoichiometry of the acid, or the presence of water.

Potential Causes & Solutions:

  • Inappropriate Solvent: The hydrochloride salt needs to be insoluble in the chosen solvent system to precipitate.

    • Solution: A common and effective method is to dissolve the free base in a solvent in which the salt has low solubility, such as isopropanol (IPA), ethyl acetate (EtOAc), or a mixture thereof. Then, add a solution of HCl in a compatible solvent (e.g., HCl in IPA, HCl in dioxane, or ethereal HCl).

  • Excess Water: Water can prevent the precipitation of the hydrochloride salt by keeping it in solution.

    • Solution: Ensure your free base is dry before attempting salt formation. Use anhydrous solvents. If your reaction workup involved an aqueous extraction, ensure the organic layer is thoroughly dried with a drying agent like Na2SO4 or MgSO4.

  • Incorrect Stoichiometry: Adding too much or too little HCl can affect precipitation.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of HCl. You can add the HCl solution dropwise while stirring and monitor for precipitation.

Recommended Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified 2-Fluoro-4-morpholinoaniline free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • While stirring, slowly add 1.05 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol).

  • Continue stirring at room temperature for 1-2 hours. If no precipitate forms, you can try cooling the mixture in an ice bath.

  • Collect the precipitated solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Issue 3: The purified product shows multiple spots on TLC or peaks in HPLC, even after recrystallization.

Question: I've tried recrystallizing my product, but the purity isn't improving significantly. What other purification techniques should I consider?

Answer: While recrystallization is a powerful technique, it may not be sufficient to separate impurities with similar solubility profiles to your product. In such cases, column chromatography is the recommended next step.

Purification Strategy:

start Impure Product decision Recrystallization Effective? start->decision recrystallize Optimize Recrystallization | - Solvent screening (e.g., IPA, EtOH, EtOAc/Hexane) | - Slow cooling decision->recrystallize Yes chromatography Column Chromatography | - Silica gel | - Mobile phase: e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol gradient decision->chromatography No end_good High Purity Product recrystallize->end_good chromatography->end_good end_bad Purity Still Low chromatography->end_bad

References

Technical Support Center: Synthesis of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-morpholinoaniline hydrochloride. As a critical intermediate in the synthesis of pharmaceuticals such as Linezolid[1][2], ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Fluoro-4-morpholinoaniline and what are the critical steps?

The most prevalent and industrially scalable method for synthesizing 2-Fluoro-4-morpholinoaniline involves a two-step process[1][3]. The first step is a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): This step typically involves the reaction of a fluorinated nitrobenzene derivative, such as 3,4-difluoronitrobenzene, with morpholine. The fluorine atom para to the nitro group is highly activated towards nucleophilic attack and is selectively displaced by morpholine to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

  • Step 2: Nitro Group Reduction: The intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is then reduced to the corresponding aniline. Common methods for this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using reagents like iron powder in the presence of an acid or ammonium chloride[1][4].

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and control of common side products.

Issue 1: Presence of an Isomeric Impurity.

Q2: I'm observing an impurity with the same mass as my product in the LC-MS analysis. What could it be and how can I avoid it?

An impurity with the same mass is likely a positional isomer of your target molecule. The most probable isomer is 3-Fluoro-4-morpholinoaniline .

Mechanism of Formation:

This isomer can form during the initial SNAr step if the starting material is 1,2-difluoro-4-nitrobenzene. While the fluorine atom at the 4-position is more activated, under certain conditions, morpholine can attack the 2-position, leading to the formation of 4-(3-fluoro-4-nitrophenyl)morpholine. Subsequent reduction of this nitro-intermediate will yield the isomeric impurity, 3-Fluoro-4-morpholinoaniline.

Mitigation Strategies:

  • Starting Material Selection: The most effective way to prevent this impurity is to use a starting material where the desired substitution is highly favored. Using 3,4-difluoronitrobenzene as the starting material is a common strategy to avoid the formation of this specific isomer.

  • Reaction Conditions: Carefully controlling the reaction temperature and time during the SNAr step can improve regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.

G cluster_0 Main Reaction Pathway cluster_1 Side Product Formation Start 1,2-Difluoro-4-nitrobenzene Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine Start->Intermediate  + Morpholine (Attack at C4) Side_Intermediate 4-(3-Fluoro-4-nitrophenyl)morpholine Start->Side_Intermediate  + Morpholine (Attack at C2) Product 2-Fluoro-4-morpholinoaniline Intermediate->Product  Nitro Reduction Side_Product 3-Fluoro-4-morpholinoaniline (Isomeric Impurity) Side_Intermediate->Side_Product  Nitro Reduction

Issue 2: Incomplete Reduction and Associated Impurities.

Q3: My TLC and HPLC analyses show multiple spots/peaks that are not my starting material or product after the nitro reduction step. What are these impurities?

Incomplete reduction of the nitro group can lead to the formation of several intermediates which may persist as impurities in your final product. The most common of these are the nitroso and hydroxylamine derivatives. These intermediates can also react with each other to form azoxy and azo compounds.

Mechanism of Formation:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several stages[4][5][6]. If the reducing agent is not potent enough, or if the reaction conditions are not optimal, the reduction can stop at the intermediate stages.

G Nitro R-NO2 (Nitro Intermediate) Nitroso R-NO (Nitroso Impurity) Nitro->Nitroso  +2e-, +2H+ Hydroxylamine R-NHOH (Hydroxylamine Impurity) Nitroso->Hydroxylamine  +2e-, +2H+ Azo_Azoxy R-N=N(O)-R / R-N=N-R (Azo/Azoxy Impurities) Nitroso->Azo_Azoxy  Condensation with Hydroxylamine Amine R-NH2 (Desired Product) Hydroxylamine->Amine  +2e-, +2H+ Hydroxylamine->Azo_Azoxy

Mitigation Strategies:

  • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C or PtO2 is generally very effective for complete reduction[5]. If using chemical reductants like iron, ensure a sufficient excess is used along with appropriate acidic conditions to drive the reaction to completion[1].

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. The disappearance of the starting nitro compound is not sufficient; you should also monitor for the disappearance of the hydroxylamine intermediate if possible.

  • Reaction Conditions: Ensure adequate hydrogen pressure and efficient stirring during catalytic hydrogenation to overcome mass transfer limitations. For chemical reductions, maintaining the appropriate pH and temperature is crucial.

Issue 3: Loss of Fluorine - Dehalogenation.

Q4: I am observing a significant amount of a defluorinated side product, 4-morpholinoaniline. How can I prevent this?

The loss of the fluorine atom, known as dehalogenation or hydrodefluorination, is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics[7].

Mechanism of Formation:

During catalytic hydrogenation, the fluorine atom can be reductively cleaved from the aromatic ring and replaced with a hydrogen atom. This is particularly prevalent when using palladium-based catalysts.

Mitigation Strategies:

  • Catalyst Selection: While Pd/C is a common hydrogenation catalyst, it is also known to promote dehalogenation. Consider using alternative catalysts such as platinum on carbon (Pt/C) or Raney Nickel, which are often less prone to causing dehalogenation[4].

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the extent of dehalogenation.

    • Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to the catalyst and hydrogen can increase the likelihood of dehalogenation.

  • Catalyst Modifiers: In some cases, the addition of a catalyst modifier or "poison" in controlled amounts can selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction.

Analytical Protocols

The following are starting-point protocols for the analysis of this compound and its potential impurities. Method optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for monitoring the purity of the final product and quantifying impurities[8][9][10].

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is particularly useful for identifying volatile impurities and can provide structural information for unknown peaks[11][12].

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol. Derivatization may be necessary for the aniline product to improve its volatility and peak shape.

References

Technical Support Center: Understanding the Degradation of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-morpholinoaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this important chemical intermediate. The following question-and-answer format directly addresses potential issues and experimental considerations you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound, and how do they influence its stability?

A1: this compound possesses three key functional groups that dictate its chemical behavior and susceptibility to degradation:

  • Fluoroaromatic Ring: The benzene ring is substituted with a fluorine atom, an amino group, and a morpholino group. The fluorine atom is a strong electron-withdrawing group by induction, which can influence the reactivity of the aromatic ring.[1]

  • Primary Aromatic Amine (-NH2): This group is a site for potential oxidation and can be involved in acid-base reactions. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.[2][3]

  • Morpholine Ring: This saturated heterocyclic amine can undergo oxidation, particularly at the nitrogen atom or the adjacent carbon atoms. While morpholine itself is relatively stable, its derivatives can be susceptible to degradation under certain conditions.[4]

The hydrochloride salt form enhances the solubility of the compound in aqueous media and can influence the pH of the solution, which is a critical factor in hydrolytic degradation.

Q2: What are the most likely degradation pathways for this compound under forced degradation conditions?

A2: Based on the chemical structure, the most probable degradation pathways under standard forced degradation conditions (hydrolysis, oxidation, and photolysis) are:

  • Hydrolytic Degradation:

    • Acidic Conditions: The primary amine will be protonated, making the molecule more water-soluble but generally protecting the amine from certain reactions. However, under harsh acidic conditions and heat, cleavage of the morpholine ring or the C-N bond between the morpholine and the aromatic ring could occur.

    • Basic Conditions: The primary amine will be in its free base form. Under strong basic conditions, nucleophilic aromatic substitution (SNAr) of the fluorine atom by a hydroxide ion is a plausible pathway.[5][6][7] This is because the strong inductive effect of fluorine stabilizes the intermediate Meisenheimer complex, making it a surprisingly good leaving group in this type of reaction.[5]

  • Oxidative Degradation: The primary aromatic amine is the most likely site of oxidation. Potential reactions include:

    • Oxidation to the corresponding nitroso or nitro compound.[2]

    • Formation of N-oxides.

    • Oxidative coupling to form colored dimeric or polymeric impurities, similar to the formation of aniline black.[3] The morpholine ring can also be oxidized, potentially leading to ring-opening products.

  • Photolytic Degradation: Aromatic amines are known to be sensitive to light.[8] UV radiation can lead to the formation of radical species, which can then initiate a variety of degradation reactions, including oxidation and polymerization. The presence of a fluorine atom may also influence the photochemical reactivity of the aromatic ring.[9][10][11]

Q3: Are there any known degradation products of structurally similar compounds that I should be aware of?

A3: Yes, 2-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic Linezolid.[12] Therefore, the degradation profile of Linezolid can provide valuable insights. Studies on Linezolid have shown that it is susceptible to degradation under alkaline conditions and at elevated temperatures.[13][14] Degradation products of Linezolid originating from the morpholine and aniline moieties could be relevant. For instance, impurities formed during the synthesis of Linezolid from a constitutional isomer, 3-fluoro-4-morpholinoaniline, have been characterized and could serve as potential leads for identifying degradants.[15]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.

Possible Cause & Solution:

  • Degradation of the analyte: This is the most likely cause. The appearance of new peaks indicates the formation of degradation products.

    • Troubleshooting Steps:

      • Characterize the stress condition: Identify whether the unexpected peaks appear under specific conditions (e.g., acidic, basic, oxidative, photolytic, or thermal stress). This will help in elucidating the degradation pathway.

      • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in proposing the structures of the degradation products.

      • Forced Degradation Studies: If not already done, perform systematic forced degradation studies to intentionally generate the degradation products. This will help in confirming their origin and developing a stability-indicating analytical method.[16][17][18]

Issue 2: The sample solution changes color during the experiment.

Possible Cause & Solution:

  • Oxidation of the aromatic amine: Aromatic amines are prone to oxidation, which often results in the formation of highly colored conjugated systems, such as azo compounds or polymeric species.[3]

    • Troubleshooting Steps:

      • Protect from Oxygen and Light: Store samples under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. Use amber vials for storage.

      • Use of Antioxidants: In formulation development, the addition of antioxidants may be considered to prevent oxidative degradation.

      • Analyze for Oxidative Degradants: Use analytical techniques like LC-MS to identify potential oxidative degradation products, such as N-oxides or hydroxylated species.

Issue 3: Poor recovery of the analyte in basic solutions.

Possible Cause & Solution:

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: As mentioned in the FAQs, the fluorine atom can be displaced by a hydroxide ion under basic conditions, leading to the formation of a new compound and a decrease in the concentration of the parent molecule.[5][6]

    • Troubleshooting Steps:

      • Monitor for the Hydroxylated Product: Use LC-MS to look for a peak with a mass corresponding to the replacement of the fluorine atom with a hydroxyl group.

      • Kinetic Studies: Perform time-course studies at different pH values to understand the rate of degradation and determine the stability of the compound in basic media.

      • pH Control: For experiments where stability is crucial, maintain the pH in a neutral or slightly acidic range.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a typical forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light (e.g., in a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method, preferably with both UV and MS detection.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C24 hoursMorpholine ring opening, C-N bond cleavage
Base Hydrolysis0.1 M NaOH60°C24 hoursNucleophilic aromatic substitution of Fluorine
Oxidation3% H₂O₂Room Temp24 hoursOxidation of aniline, N-oxide formation
ThermalSolid & Solution105°C / 60°C24 hoursGeneral decomposition
PhotolyticUV & White LightRoom TempAs per ICH Q1BOxidation, Polymerization, Ring modifications

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Acid Acid Ring_Opening Morpholine Ring Opening / C-N Cleavage Acid->Ring_Opening Harsh Conditions Base Base SNAr Hydroxy-de-fluorination Base->SNAr Nucleophilic Substitution Oxidation Oxidizing Agent (e.g., H₂O₂) N_Oxide N-Oxide Formation Oxidation->N_Oxide N-Oxidation Nitroso_Nitro Nitroso/Nitro Derivatives Oxidation->Nitroso_Nitro Amine Oxidation Polymerization Colored Polymers Oxidation->Polymerization Radical Coupling Light UV/Vis Light Radical_Formation Radical Intermediates Light->Radical_Formation Photo-excitation Photo_Oxidation Hydroxylated Products Radical_Formation->Photo_Oxidation Reaction with O₂ Photo_Polymerization Polymeric Products Radical_Formation->Photo_Polymerization Coupling Parent 2-Fluoro-4-morpholinoaniline HCl

Caption: Predicted degradation pathways of 2-Fluoro-4-morpholinoaniline HCl.

Diagram 2: Troubleshooting Workflow for Unexpected Chromatographic Peaks

G Start Unexpected Peak Observed Identify_Condition Identify Stress Condition (Acid, Base, Oxidative, etc.) Start->Identify_Condition LCMS_Analysis Perform LC-MS Analysis Identify_Condition->LCMS_Analysis Propose_Structure Propose Structure based on m/z and fragmentation LCMS_Analysis->Propose_Structure Confirm_Structure Confirm Structure (e.g., NMR of isolated impurity) Propose_Structure->Confirm_Structure Method_Validation Update & Validate Stability-Indicating Method Confirm_Structure->Method_Validation End Degradation Pathway Understood Method_Validation->End

Caption: Workflow for identifying unknown degradation products.

References

stability issues of 2-Fluoro-4-morpholinoaniline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 2-Fluoro-4-morpholinoaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you anticipate, troubleshoot, and manage stability challenges in your experiments. We will explore the inherent chemical properties of this molecule and provide practical, field-tested guidance to ensure the integrity of your results.

Part 1: Foundational Stability Profile & FAQs

This section addresses the fundamental questions regarding the stability of this compound. Understanding the "why" is the first step to solving the "how."

Q1: What are the key structural features of this compound that influence its stability in solution?

The stability of this compound is a direct consequence of its molecular architecture. Three key regions are at play:

  • The Aniline Moiety: The primary aromatic amine is the most reactive part of the molecule. Aniline and its derivatives are susceptible to oxidation, which can be accelerated by factors like pH, light, and the presence of metal ions.[1] The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and prone to oxidative degradation.[2]

  • Ring Substituents (Fluoro and Morpholino): The fluorine atom at the 2-position is an electron-withdrawing group, which decreases the basicity of the aniline nitrogen compared to unsubstituted aniline.[2][3][4] Conversely, the morpholino group at the 4-position is an electron-donating group through resonance, which can increase the electron density of the ring system. This interplay of electronic effects modulates the overall susceptibility to oxidation.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the aniline nitrogen is protonated (anilinium ion). This is crucial for its solubility in aqueous media. However, the stability of the salt is pH-dependent. In solution, an equilibrium exists between the protonated, more stable form and the neutral, free base form. The free base is significantly more prone to oxidation.

Q2: My solution of this compound is turning yellow/brown. What is causing this discoloration?

This is the most common stability issue reported and is almost always indicative of oxidation .

  • Causality: The aniline functional group can undergo oxidation to form colored species, such as nitroso, nitro, and ultimately complex polymeric structures. The initial stages often involve the formation of quinone-imine type structures, which are highly colored. This process is often initiated by atmospheric oxygen and can be catalyzed by light or trace metal impurities.[1] The rate of discoloration is typically faster in solutions with a higher pH (closer to or above the pKa of the anilinium ion), as this increases the concentration of the more easily oxidized free base form.

Q3: How does pH impact the stability of my solutions?

The pH of the solution is arguably the single most critical factor governing the stability of this compound.

  • Mechanism: The pKa of a substituted anilinium ion like this one is typically in the range of 3-5.

    • At low pH (e.g., pH < 3): The compound exists predominantly as the protonated anilinium hydrochloride salt. In this state, the nitrogen's lone pair is unavailable, which significantly reduces its susceptibility to oxidation. Therefore, acidic conditions generally confer greater stability.

    • At neutral or basic pH (e.g., pH > 6): The equilibrium shifts towards the neutral, free base form of the aniline. This unprotonated form is highly susceptible to rapid oxidative degradation.[5]

  • Practical Implication: If dissolving the compound in a neutral or unbuffered aqueous solvent, or in an organic solvent containing traces of basic impurities, you risk rapid degradation. For aqueous applications, using a buffer system in the acidic range (e.g., pH 3-4) is highly recommended to maintain the compound in its more stable protonated form.

Q4: Is this compound sensitive to light?

Yes, compounds containing an aniline moiety can be photosensitive.

  • Mechanism: UV or even high-intensity visible light can provide the energy to initiate and accelerate oxidative degradation pathways (photolysis).[6][7] This is a common characteristic of aromatic amines, where light exposure can generate radical species that propagate degradation.

  • Recommendation: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8] Minimize the exposure of both the solid material and its solutions to direct light during handling and storage.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific stability problems you may encounter during your experiments.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common stability issues.

TroubleshootingWorkflow start Observed Instability (e.g., Color Change, New Peaks, Precipitation) check_oxidation Is the solution discolored (yellow/brown)? start->check_oxidation check_precipitation Is the compound precipitating? start->check_precipitation check_peaks Are there new peaks in LC-MS/HPLC? start->check_peaks check_oxidation->check_precipitation No oxidation_actions Likely Oxidation. Implement Mitigations: check_oxidation->oxidation_actions Yes check_precipitation->check_peaks No precipitation_actions Solubility Issue. Investigate: check_precipitation->precipitation_actions Yes peaks_actions Chemical Degradation. Characterize: check_peaks->peaks_actions Yes action1 1. Lower pH with acidic buffer. action2 2. Protect from light (amber vials). action3 3. Degas solvent / use inert gas (N2/Ar). action4 1. Check solution pH vs. compound pKa. action5 2. Verify solvent suitability. action6 3. Assess concentration & temperature. action7 Perform Forced Degradation Study (see Protocol 2). action8 Use stability-indicating analytical method.

Caption: Troubleshooting workflow for stability issues.

Summary of Factors Affecting Stability
FactorPotential Effect on SolutionRecommended Mitigation
pH High pH (>6) promotes rapid oxidation and discoloration. May cause precipitation of the free base.Maintain acidic conditions (pH 3-4) using a suitable buffer (e.g., acetate, formate).
Oxygen Atmospheric O₂ is the primary oxidant, leading to colored degradants.Degas solvents prior to use. Purge the headspace of the vial with an inert gas like nitrogen or argon.
Light UV and visible light can catalyze and accelerate oxidative degradation.[7]Prepare and store solutions in amber glass vials or protect clear vials from light.
Temperature Higher temperatures increase the rate of all degradation reactions.Store stock solutions frozen (-20 °C or -80 °C) and working solutions refrigerated (2-8 °C) for short-term use.
Solvent Protic solvents can participate in degradation. Impurities (e.g., peroxides in ethers, basic amines) can catalyze degradation.Use high-purity (e.g., HPLC-grade) solvents. Avoid aged solvents like THF or dioxane that may contain peroxides. For aqueous solutions, use purified water (e.g., Milli-Q).
Metal Ions Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as potent catalysts for oxidation.Use high-purity reagents and glassware. Consider adding a chelating agent like EDTA (at low concentration) if metal contamination is suspected.
Part 3: Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your experimental data, you must use a self-validating system. This involves proactively assessing the stability of your compound under relevant conditions and using an analytical method that is proven to be "stability-indicating."

Protocol 1: Basic Stability Assessment in Solution

This protocol allows you to quickly assess the stability of your compound in a specific solvent system under your experimental conditions.

Objective: To determine the short-term stability of this compound in a chosen solvent at various temperatures.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your desired solvent (e.g., 10 mM in DMSO or a buffered aqueous solution).

  • Aliquot: Dispense the solution into multiple, clearly labeled amber HPLC vials.

  • Time Zero (T=0) Analysis: Immediately analyze three aliquots using a suitable HPLC method (see Protocol 3) to establish the initial purity and peak area.

  • Incubate: Store the remaining aliquots under the following conditions:

    • Refrigerated (4 °C)

    • Room Temperature (~25 °C)

    • Elevated Temperature (e.g., 40 °C)

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove three aliquots from each condition and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 average. A loss of >5% purity is generally considered significant. Plot the percent remaining versus time for each condition.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential in drug development to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10][11] The goal is to achieve partial degradation (typically 5-20%) to ensure that any potential degradants can be resolved from the parent peak.[12]

Objective: To identify potential degradation pathways and products under various stress conditions.

Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 2-8 hoursGenerally stable due to protonation.
Base Hydrolysis 0.1 M NaOHRoom temp for 1-4 hoursRapid oxidation of the free base.
Oxidation 3% H₂O₂Room temp for 1-8 hoursFormation of N-oxides, quinone-imines, and other colored products.
Thermal Heat solution at 70 °C24-72 hoursGeneral acceleration of other degradation pathways (e.g., oxidation).
Photolytic Expose to light source (ICH Q1B)Overall illumination ≥ 1.2 million lux hoursPhoto-oxidative degradation.[7]

Methodology:

  • Prepare separate solutions of the compound (~1 mg/mL) under each of the conditions listed in the table. Include a control sample stored under normal conditions.

  • Monitor the reactions periodically by HPLC.

  • Once the target degradation (5-20%) is achieved, quench the reaction (e.g., neutralize acid/base).

  • Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products. The analytical method is considered "stability-indicating" if it can resolve all the degradation peaks from the parent compound peak.

Potential Degradation Pathways Diagram

DegradationPathways Parent 2-Fluoro-4-morpholinoaniline (Free Base Form) Oxidized Oxidized Species (e.g., Quinone-imines, N-oxides) Parent->Oxidized [O], Light, pH > pKa Polymerized Polymeric Adducts (Brown/Black Precipitates) Oxidized->Polymerized Further Oxidation / Self-Reaction

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Fluoro-4-morpholinoaniline HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when using 2-Fluoro-4-morpholinoaniline hydrochloride in chemical synthesis, particularly focusing on overcoming low conversion rates in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the scientific rationale and practical protocols to enhance your experimental success.

Introduction: Understanding the Reactant

2-Fluoro-4-morpholinoaniline is a key building block in the synthesis of numerous pharmaceutical compounds, including the EGFR inhibitor Gefitinib and the antibiotic Linezolid.[1][2][3] It is often supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. However, this salt form presents a critical consideration for its use as a nucleophile: the amine group is protonated, rendering it non-nucleophilic. Therefore, in-situ deprotonation is a prerequisite for its participation in SNAr reactions.

This guide will walk you through a systematic approach to troubleshooting low conversion rates, from understanding the fundamental chemistry of the reactant to optimizing reaction parameters and effectively analyzing your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 2-Fluoro-4-morpholinoaniline HCl.

Q1: Why is my reaction with 2-Fluoro-4-morpholinoaniline HCl not proceeding?

A1: The most common reason for a lack of reactivity is the failure to effectively neutralize the hydrochloride salt. The protonated amino group of the aniline is not nucleophilic. You must add a suitable base to the reaction mixture to deprotonate the anilinium salt and generate the free, nucleophilic aniline.

Q2: What is the best base to use for the deprotonation?

A2: The choice of base is critical and depends on the specific reaction conditions and the electrophile's sensitivity. A non-nucleophilic, moderately strong base is often preferred to avoid side reactions. Common choices include:

  • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.

  • Organic bases: Triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) can also be effective.

For sensitive substrates, a milder base may be necessary. It is crucial to ensure the base is anhydrous, as water can lead to undesired side reactions.

Q3: How does the solubility of 2-Fluoro-4-morpholinoaniline HCl affect the reaction?

A3: The solubility of the HCl salt in common aprotic organic solvents used for SNAr reactions (e.g., DMF, DMSO, acetonitrile, THF) can be limited. Poor solubility of the starting material will lead to a low effective concentration of the nucleophile in the solution, resulting in slow or incomplete reactions. It is essential to choose a solvent system where both the free base and the electrophile are sufficiently soluble at the reaction temperature.

Q4: Can I use the free base of 2-Fluoro-4-morpholinoaniline directly?

A4: Yes, using the free base can circumvent the need for in-situ deprotonation and may improve solubility. However, the free base is generally less stable and more prone to oxidation than the HCl salt. If you choose to use the free base, it should be stored under an inert atmosphere and its purity should be verified before use.

Systematic Troubleshooting of Low Conversion Rates

When faced with low conversion, a systematic approach is key to identifying and resolving the issue. The following troubleshooting guide is structured to help you diagnose the problem logically.

dot

Caption: A systematic workflow for troubleshooting low conversion rates.

Step 1: Verification of Reagent Quality and Stoichiometry

Before optimizing reaction conditions, it is imperative to confirm the quality and quantities of your starting materials.

Question: How can I be sure my 2-Fluoro-4-morpholinoaniline HCl is of sufficient quality?

Answer:

  • Purity Analysis: Verify the purity of your 2-Fluoro-4-morpholinoaniline HCl and the electrophile using techniques like ¹H NMR, ¹³C NMR, and LC-MS.[4][5] The presence of significant impurities can inhibit the reaction or lead to unwanted side products.

  • Anhydrous Conditions: SNAr reactions are often sensitive to moisture. Ensure that all reagents, solvents, and glassware are rigorously dried. Water can compete as a nucleophile, leading to hydrolysis of the electrophile, and can also affect the efficacy of certain bases.

  • Accurate Stoichiometry: Precisely weigh all reagents to ensure correct stoichiometry. An excess of the aniline or electrophile may be beneficial in some cases, but it is important to start with a well-defined ratio.

Step 2: Ensuring Complete Deprotonation

As previously mentioned, the deprotonation of the anilinium salt is paramount for the reaction to proceed.

Question: I've added a base, but the reaction is still not working. What could be the issue?

Answer:

  • Insufficient Base: Ensure you are using at least one equivalent of base to neutralize the HCl salt. In many cases, using a slight excess (1.1-1.5 equivalents) can be beneficial to drive the deprotonation to completion. If your electrophile can react with the base, a careful titration or slow addition of the base might be necessary.

  • Inappropriate Base Strength: The pKa of the chosen base should be sufficient to deprotonate the anilinium ion. A base that is too weak will result in an equilibrium that does not favor the free aniline. Conversely, a base that is too strong might lead to undesired side reactions with your electrophile.

  • Base Solubility: The base itself should have some solubility in the reaction solvent to be effective. If the base is completely insoluble, the deprotonation will be a slow, heterogeneous process.

Base pKa of Conjugate Acid (approx.) Common Solvents Notes
K₂CO₃10.3DMF, DMSO, AcetonitrileA common and cost-effective choice.
Cs₂CO₃10.3DMF, DMSO, Acetonitrile, THFMore soluble in organic solvents than K₂CO₃.
K₃PO₄12.3DMF, DMSOA stronger inorganic base.
NEt₃10.8Most organic solventsA common liquid organic base.
DIPEA11.0Most organic solventsA non-nucleophilic, sterically hindered base.

Table 1: Common bases for the deprotonation of aniline hydrochlorides.

Step 3: Optimization of the Solvent System

The choice of solvent is critical for SNAr reactions as it influences the solubility of reactants and the stabilization of charged intermediates.

Question: What are the best solvents for reactions with 2-Fluoro-4-morpholinoaniline HCl?

Answer: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the charged intermediates formed during the reaction.[6]

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Often a good starting point due to its high polarity and solvating power.

    • Dimethyl sulfoxide (DMSO): Another excellent choice, particularly for less reactive systems, as it can accelerate SNAr reactions.

    • Acetonitrile (ACN): A less polar option that can be suitable for more reactive electrophiles.

    • Tetrahydrofuran (THF): Generally less effective for SNAr reactions but can be used, sometimes with co-solvents.[7]

Experimental Protocol: Solvent Screening

  • Set up several small-scale reactions in parallel, each in a different anhydrous solvent (e.g., DMF, DMSO, ACN).

  • Use the same stoichiometry of reactants and base in each reaction.

  • Run the reactions at the same temperature and for the same duration.

  • Monitor the progress of each reaction by TLC or LC-MS to identify the solvent that provides the highest conversion.

Step 4: Adjustment of Temperature and Reaction Time

SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

Question: How do I determine the optimal temperature and time for my reaction?

Answer:

  • Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature in increments (e.g., 50 °C, 80 °C, 110 °C). Be mindful that excessively high temperatures can lead to decomposition of reactants or products.

  • Time-Course Study: Monitor the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to determine the point at which the reaction reaches completion or stalls. This will prevent unnecessary heating and potential byproduct formation.

Step 5: Analysis of Side Reactions and Byproducts

If you observe multiple spots on your TLC plate or several peaks in your LC-MS chromatogram, side reactions may be occurring.

Question: What are the common side reactions to look out for?

Answer:

  • Reaction with the Morpholine Nitrogen: While the aniline nitrogen is the primary nucleophile, under certain conditions, the nitrogen of the morpholine ring could potentially act as a nucleophile, though this is generally less favorable.

  • Double Substitution: If your electrophile has multiple leaving groups, you may observe double substitution products.

  • Decomposition: At high temperatures, your starting materials or product may decompose.

  • Hydrolysis: If there is residual water in your reaction, hydrolysis of the electrophile can occur.

Analytical Protocol: Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction and identifying the formation of byproducts.

  • Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method: A reversed-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where both the starting material and product absorb is recommended.

  • Data Analysis: By comparing the peak areas of the starting material and product over time, you can determine the reaction conversion. The appearance of new peaks can indicate the formation of byproducts, which can be further investigated by LC-MS.

Advanced Troubleshooting: A Deeper Dive

If the above steps do not resolve the issue of low conversion, consider these more advanced strategies.

Use of Phase-Transfer Catalysts: In cases where the base or the deprotonated aniline has poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can facilitate the reaction by transporting the anionic nucleophile into the organic phase.

Alternative Activation Methods: For particularly unreactive electrophiles, alternative activation methods such as microwave irradiation or photoredox catalysis could be explored, although these require specialized equipment and expertise.[8]

Purification Strategies for Complex Mixtures: If your reaction yields a mixture of starting material, product, and byproducts, careful purification is necessary.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is a good starting point for eluting compounds of moderate polarity.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective method for purification.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC may be required.

Conclusion

Troubleshooting low conversion rates in reactions involving 2-Fluoro-4-morpholinoaniline HCl requires a methodical and informed approach. By understanding the critical role of deprotonation, carefully selecting the base and solvent, and systematically optimizing the reaction conditions, researchers can significantly improve the outcomes of their synthetic efforts. This guide provides a framework for diagnosing and resolving common issues, empowering you to proceed with your research and development with greater confidence and success.

References

techniques for removing impurities from 2-Fluoro-4-morpholinoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-4-morpholinoaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical intermediate. As a key building block in the synthesis of pharmaceuticals like the antibiotic Linezolid, its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address common purification challenges.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My batch of this compound is discolored (e.g., yellow, brown, or black). What causes this and how can I remove the color?

A1: Discoloration in anilines and their salts is almost always due to the formation of colored oxidation products. The aniline functional group is susceptible to air oxidation, which creates highly conjugated, colored impurities over time.[2][3]

Root Cause Analysis:

  • Air Oxidation: Prolonged exposure to air and light can accelerate the oxidation of the aniline nitrogen.

  • Residual Impurities: Trace amounts of metallic impurities from synthesis can catalyze oxidation.

  • Starting Material Quality: Impurities present in the starting materials, such as nitro-aromatics from the reduction step, can lead to colored by-products.[4]

Troubleshooting Workflow:

G start Discolored Product charcoal Treat with Activated Charcoal start->charcoal Minor to Moderate Color filter Hot filtration to remove charcoal charcoal->filter recrystallize Recrystallize from appropriate solvent system (e.g., Ethanol/Water) cool Cool slowly to induce crystallization recrystallize->cool filter->recrystallize isolate Isolate pure, colorless crystals cool->isolate assess Assess Purity (TLC, HPLC, Color) isolate->assess

Caption: Workflow for removing color impurities.

Recommended Solution: Recrystallization with Activated Charcoal

Recrystallization is the most effective method to remove these colored impurities as they often have different solubility profiles from the desired product. The addition of activated charcoal can adsorb the colored, highly conjugated molecules.

Step-by-Step Protocol 1: Decolorizing Recrystallization

  • Solvent Selection: Choose a solvent system in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. A common choice for aniline hydrochlorides is a mixture of an alcohol and water (e.g., ethanol/water or isopropanol/water).[3]

  • Dissolution: In a flask, add the crude, colored this compound and the minimum amount of the hot solvent system required for complete dissolution.

  • Charcoal Treatment: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Allow the clear, hot filtrate to cool down slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: My TLC/HPLC analysis shows multiple spots/peaks. How do I identify and remove these impurities?

A2: The presence of multiple spots or peaks indicates that your product is contaminated with other compounds. These can generally be categorized as starting materials, by-products from the reaction, or degradation products.

Common Process-Related Impurities:

  • Unreacted Starting Material: For instance, if synthesizing from 1,2-difluoro-4-nitrobenzene, you might have residual nitro compound.[5]

  • Positional Isomers: During the nucleophilic aromatic substitution (SNAr) of morpholine onto a difluorinated precursor, substitution can sometimes occur at an alternative position, leading to isomers.[5]

  • By-products of Reduction: If the nitro group is reduced to the amine, incomplete reduction can leave intermediates like nitroso or hydroxylamine species.

Purification Strategy Decision Tree:

G start Multiple Spots/Peaks Detected solubility_check Assess solubility difference between product and impurities start->solubility_check acid_base Acid-Base Extraction start->acid_base Impurity is non-basic (e.g., nitro-aromatic) recrystallize Recrystallization solubility_check->recrystallize Significant Difference chromatography Column Chromatography solubility_check->chromatography Similar Solubility / Close Rf

Caption: Selecting a purification method based on impurity type.

Recommended Solutions:

  • Recrystallization: As detailed in A1, this is the first method of choice if the impurities have significantly different solubilities from the product.

  • Column Chromatography (for the free base): If recrystallization fails, chromatography is a powerful alternative. It is often easier to perform chromatography on the free base (2-Fluoro-4-morpholinoaniline) than the hydrochloride salt due to better solubility in common organic solvents and reduced streaking on silica gel.

Step-by-Step Protocol 2: Chromatographic Purification

  • Conversion to Free Base: Dissolve the impure hydrochloride salt in water and basify with a solution like sodium carbonate or sodium hydroxide until the pH is >10. Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over sodium sulfate and concentrate.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. The choice of eluent can be guided by TLC analysis (aim for an Rf of ~0.3 for the product). Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Loading and Elution: Load the crude free base onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Conversion back to HCl Salt: Combine the pure fractions, evaporate the solvent, and re-dissolve the purified free base in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in isopropanol or ether dropwise to precipitate the pure hydrochloride salt. Filter and dry.[2][6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the solution is too supersaturated. The resulting oil is often still impure.

Troubleshooting Steps:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oily mixture to redissolve it. Then, allow it to cool much more slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

  • Change Solvent System: The chosen solvent may not be optimal. Try a different solvent or solvent pair. A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Lower the Initial Temperature: Try dissolving the compound at a slightly lower temperature to avoid exceeding its melting point.

Q4: How do I confirm the purity of my final this compound?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

Analytical TechniquePurposeKey Considerations
HPLC (High-Performance Liquid Chromatography) Quantifies purity by separating the main compound from impurities.Use a C18 reversed-phase column with a mobile phase like acetonitrile/water with a formic acid modifier. Detection is typically done at 254 nm.[4]
¹H and ¹³C NMR Confirms the chemical structure and identifies organic impurities.The sample is dissolved in a deuterated solvent like DMSO-d₆. Impurity peaks can be integrated to estimate their concentration relative to the main compound.[7]
¹⁹F NMR Highly specific for fluorine-containing compounds.Provides a clean spectrum to detect any fluorine-containing impurities, which might be difficult to see in the ¹H NMR.[7][8]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identifies unknown impurities by providing their mass-to-charge ratio.Essential for characterizing by-products and degradation products.[4][9]
Melting Point A sharp melting point close to the literature value indicates high purity.Impurities typically depress and broaden the melting point range.

References

Technical Support Center: Forced Degradation Studies for 2-Fluoro-4-morpholinoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-morpholinoaniline hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for conducting robust forced degradation studies. Our goal is to move beyond simple protocols and explain the scientific rationale behind experimental design, helping you anticipate challenges and interpret your results with confidence.

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[1][2] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[1][3] For this compound, its unique structure—featuring a fluoroaromatic ring, a secondary aniline amine, and a morpholine moiety—presents specific stability challenges that this guide will address.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers encounter when designing their studies.

Q1: What are the primary objectives of a forced degradation study for a molecule like this compound?

The primary goals are multi-faceted:

  • Identify Degradation Pathways: To understand how the molecule breaks down under various stress conditions (hydrolysis, oxidation, heat, light).[1][3] This involves predicting and identifying which functional groups—the aniline nitrogen, the morpholine ring, or the fluoroaromatic system—are most labile.

  • Elucidate Degradant Structures: To characterize the chemical structures of the major degradation products formed.[1] This information is critical for assessing potential toxicity.[4]

  • Develop Stability-Indicating Methods: To develop and validate an analytical method (typically HPLC) that can accurately separate the parent drug from all its potential degradation products, ensuring the method can monitor stability over time.[3][5]

  • Inform Formulation and Packaging: The stability profile helps guide the selection of excipients, manufacturing processes, and appropriate packaging to protect the drug product from degradation.[1]

Q2: What are the mandatory stress conditions I must apply according to ICH guidelines?

ICH guideline Q1A(R2) outlines the key stress conditions that should be investigated.[3][5] These are:

  • Acid Hydrolysis: Degradation in an acidic solution.

  • Base Hydrolysis: Degradation in a basic solution.

  • Oxidation: Degradation in the presence of an oxidizing agent.

  • Thermal Degradation: The effect of high temperature on the solid drug substance.

  • Photodegradation: The effect of light exposure on the solid and/or in-solution drug substance.[1][5]

Q3: How much degradation should I aim for in my experiments?

The generally accepted target is to achieve 5% to 20% degradation of the active pharmaceutical ingredient (API).[3][6] Degradation below 5% may not be sufficient to identify and characterize minor degradants. Conversely, degradation exceeding 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions, complicating pathway analysis and mass balance calculations.[6]

Q4: My compound, this compound, is sparingly soluble in water. How should I handle this in hydrolysis studies?

This is a common challenge. If the drug is insoluble in water, you can use a co-solvent like acetonitrile or methanol to dissolve the required amount before adding the acidic or basic solution.[7] However, it is critical to choose the co-solvent carefully. Methanol, for instance, has the potential to participate in the degradation mechanism (e.g., forming methyl-ether impurities) and should be used with caution.[7] Always run a control sample of the drug in the co-solvent alone to account for any solvent-induced degradation.

Experimental Design & Protocols

A successful forced degradation study relies on a well-designed experimental setup and a robust analytical method.

Recommended Stress Conditions

The following table summarizes recommended starting conditions for this compound. These should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDurationKey Considerations & Potential Transformations
Acid Hydrolysis 0.1 M HCl60°C - 80°CUp to 7 daysThe morpholine ether linkage is generally stable, but extreme conditions could force cleavage. The primary site of interest is the aniline moiety.
Base Hydrolysis 0.1 M NaOH60°C - 80°CUp to 7 daysSimilar to acid hydrolysis, the molecule is expected to have relatively high hydrolytic stability. Focus on detecting subtle changes.
Oxidation 3% - 30% H₂O₂Room Temp.Up to 24 hoursThe aniline nitrogen is highly susceptible to oxidation, potentially forming N-oxides, hydroxylamines, or colored polymeric impurities.[8]
Thermal Dry Heat, 80°CUp to 7 daysTest the solid drug substance. Look for signs of melting, discoloration, or the appearance of new peaks in the chromatogram.
Photostability UV/Vis Light ExposureRoom Temp.Per ICH Q1BExpose both solid and solution samples to a minimum of 1.2 million lux hours and 200 watt hours/m². The C-F bond can be susceptible to photolytic cleavage.[1][5][9]
General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation API Drug Substance (API) Prep Prepare Stock Solution API->Prep Acid Acid Hydrolysis Prep->Acid Expose API Base Base Hydrolysis Prep->Base Expose API Ox Oxidation Prep->Ox Expose API Therm Thermal (Solid) Prep->Therm Expose API Photo Photolysis Prep->Photo Expose API Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Ox->Neutralize HPLC HPLC-PDA/MS Analysis Therm->HPLC Dissolve & Analyze Photo->Neutralize Neutralize->HPLC Purity Assess Peak Purity HPLC->Purity MassBal Calculate Mass Balance Purity->MassBal Identify Identify Degradants MassBal->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Protocol: Oxidative Degradation
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Stress Application: Transfer 5 mL of the stock solution into a clear glass vial. Add 5 mL of 6% hydrogen peroxide (H₂O₂), resulting in a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Control Samples: Prepare two control samples:

    • Control 1 (No Stress): 5 mL of stock solution plus 5 mL of water.

    • Control 2 (Reagent Blank): 5 mL of solvent plus 5 mL of 6% H₂O₂.

  • Incubation: Store the stressed sample and controls in the dark at room temperature. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Sample Quenching & Analysis: For each time point, dilute the aliquot with mobile phase to a final concentration of approximately 0.1 mg/mL. The dilution typically quenches the reaction sufficiently for immediate analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[10]

Troubleshooting Guide

Even with careful planning, experimental issues can arise. This section addresses specific problems you might encounter.

Q: My chromatogram shows severe peak tailing for the parent compound. What is the cause and how can I fix it?

A: Peak tailing for amine-containing compounds like this is a classic chromatography problem. It is most often caused by secondary interactions between the basic aniline or morpholine nitrogens and acidic residual silanol groups on the surface of the silica-based HPLC column packing.

  • Scientific Explanation: At a typical mobile phase pH (e.g., 3-7), the amine groups can become protonated (positively charged), while some surface silanols can be deprotonated (negatively charged). This electrostatic interaction causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the aniline and morpholine groups. For basic compounds, lowering the pH (e.g., to pH 2.5-3.0 with formic or trifluoroacetic acid) will fully protonate the amines and suppress the ionization of most silanol groups, minimizing the interaction.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology (e.g., a C18-MS-II column) designed to minimize residual silanols.[11]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape. Try reducing the injection volume or sample concentration.[12]

Q: I am not achieving mass balance in my study. The total of the parent peak and degradant peaks is only 85%. Where could the remaining 15% be?

A: Poor mass balance is a critical issue that undermines the validity of a stability-indicating method.[13] An ideal mass balance is typically between 95-105%.[14] A result of 85% suggests that one or more components are not being accounted for.

  • Scientific Explanation: Mass balance is the reconciliation of the loss in the parent drug with the sum of all degradation products formed.[13] A discrepancy can arise from several factors related to the physicochemical properties of the degradants or limitations of the analytical method.

  • Troubleshooting Steps & Potential Causes:

    • Non-UV Active Degradants: A likely culprit is the formation of degradation products that lack a chromophore and are therefore "invisible" to a UV detector.[15] This can happen if the aromatic ring is cleaved or significantly altered.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Most importantly, use a mass spectrometer (MS) to search for masses that do not have a corresponding UV peak.[15]

    • Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak.[7]

      • Solution: Use a photodiode array (PDA) detector to assess peak purity.[1] If the peak is impure, the chromatographic method (gradient, mobile phase, column) must be re-optimized to improve resolution.

    • Volatile Degradants: Small molecular weight fragments formed during degradation may be volatile and lost during sample preparation or analysis.

      • Solution: This is difficult to solve with HPLC. If suspected, Gas Chromatography-Mass Spectrometry (GC-MS) may be required to analyze the sample headspace.

    • Different Response Factors: You may be quantifying degradants using the relative peak area of the parent drug. This assumes the response factor (signal per unit concentration) is the same, which is often incorrect if the chromophore has been altered.[16]

      • Solution: If a major degradant is identified, it should ideally be synthesized and purified to determine its true response factor for accurate quantification.

    • Adsorption/Poor Recovery: Degradants may be adsorbing to vials or may not be fully eluted from the HPLC column.[7]

      • Solution: Check system suitability and ensure good peak shape for all components. A broad, tailing peak could indicate on-column retention.

Logical Troubleshooting Flow for Mass Balance Issues

Mass_Balance_Troubleshooting Start Mass Balance < 95% CheckPurity Check Peak Purity (PDA) Start->CheckPurity OptimizeHPLC Optimize HPLC Method (Resolution) CheckPurity->OptimizeHPLC Impure UseMS Analyze with LC-MS for 'Invisible' Peaks CheckPurity->UseMS Pure OptimizeHPLC->Start Re-analyze CheckResponse Consider Different Response Factors UseMS->CheckResponse No New Peaks Identify Identify New Degradant UseMS->Identify New Masses Found CheckVolatility Investigate Volatile/Adsorbed Degradants CheckResponse->CheckVolatility Minor Degradants SynthesizeStd Synthesize Standard for Major Degradant CheckResponse->SynthesizeStd Major Degradant End Mass Balance Reconciled CheckVolatility->End SynthesizeStd->End Identify->CheckResponse

Caption: A logical workflow for troubleshooting poor mass balance.

References

how to prevent unwanted polymerization of morpholinoaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Morpholinoaniline Derivatives

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with morpholinoaniline derivatives. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent over a decade troubleshooting complex synthetic chemistry challenges. I've seen firsthand how the unexpected and aggressive polymerization of morpholinoaniline compounds can derail critical research, leading to lost time, resources, and valuable material.

This guide is not just a list of instructions; it's a distillation of field-proven insights and a deep dive into the chemical principles governing the stability of these molecules. We will explore the causality behind why these compounds polymerize and provide you with robust, self-validating protocols to safeguard your experiments from synthesis to storage. Our goal is to empower you to anticipate and prevent issues before they arise, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of morpholinoaniline derivatives.

Q1: What is causing my clear or light-purple morpholinoaniline solution/solid to turn dark brown or black?

A1: This color change is the most common visual indicator of unwanted polymerization. Morpholinoaniline and its derivatives are susceptible to oxidative polymerization.[1] The process is typically initiated by the formation of aniline cation radicals, which then propagate into a chain reaction to form polyaniline-like structures.[2][3] These extended conjugated systems are intensely colored, hence the darkening of your material.

Q2: My reaction was proceeding cleanly, but during work-up on the rotary evaporator, it turned into an intractable tar. What happened?

A2: This is a classic scenario where the combination of heat and atmospheric oxygen dramatically accelerates oxidative polymerization. The elevated temperature provides the activation energy needed for the reaction, while the constant tumbling in the flask increases the material's exposure to air. Even a seemingly stable compound can be pushed past its tipping point under these conditions.

Q3: Can I reverse the polymerization and recover my monomer?

A3: Unfortunately, for all practical purposes, this type of oxidative polymerization is irreversible. The process involves the formation of strong covalent carbon-nitrogen and carbon-carbon bonds to create the polymer backbone. Prevention is the only effective strategy.

Q4: Are certain solvents or reagents known to trigger polymerization?

A4: Absolutely. Strong oxidizing agents (e.g., ammonium persulfate, ferric chloride) are direct initiators and are even used intentionally to synthesize polyaniline.[4] Additionally, strong acids can protonate the aniline nitrogen, which can facilitate the initial oxidation step.[2][4] Care must also be taken with certain metal ions, such as Cu(II), which can act as catalysts for air oxidation.[5][6] The Safety Data Sheet (SDS) for 4-morpholinoaniline specifically lists acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents as incompatible materials.[7][8]

Troubleshooting Guide: Preventing Polymerization by Stage

Here, we provide specific, actionable strategies to mitigate polymerization risk at each critical stage of your experimental workflow.

Issue 1: Polymerization During Synthesis
  • Symptoms: The reaction mixture darkens prematurely, TLC analysis shows a new, immobile baseline spot, and the yield of the desired product is significantly reduced.

  • Core Cause: The reaction conditions (heat, reagents, or atmosphere) are promoting the oxidation of the aniline moiety.

Preventative Protocols & Rationale

  • Maintain an Inert Atmosphere: The primary culprit is often atmospheric oxygen.[5] Conducting the reaction under a blanket of nitrogen or argon is the most effective preventative measure.

    • Expertise: Oxygen's role is to facilitate the formation of the initial radical cation, which kicks off the entire destructive chain reaction.[9] By removing O₂, you remove the key initiator.

  • Strict Temperature Control: Oxidative polymerization, like most chemical reactions, is temperature-dependent.

    • Expertise: Avoid unnecessary heating. If the reaction requires elevated temperatures, ensure it is maintained at the minimum required level. Overheating not only accelerates polymerization but can also lead to other side reactions and impurities.

  • Reagent Purity and Selection: Ensure all solvents are degassed and reagents are free from peroxide or metallic impurities.

    • Expertise: Peroxides are potent radical initiators. Older bottles of solvents like THF or diethyl ether can accumulate peroxides. Always use freshly distilled or inhibitor-free, sparged solvents for sensitive reactions.

cluster_0 Preparation cluster_1 Inerting Process cluster_2 Reaction A Dry Glassware B Assemble Setup A->B C Add Reagents B->C D Connect to Schlenk Line C->D E Evacuate Flask (Vacuum) D->E Step 1 F Backfill with N₂ or Ar E->F Step 2 G Repeat 3x F->G Step 3 H Maintain Positive Pressure G->H I Run Synthesis H->I

Caption: Inert atmosphere reaction setup workflow.

Issue 2: Polymerization During Work-up and Purification
  • Symptoms: The product appears stable in the crude reaction mixture but degrades upon concentration, during extraction, or on a chromatography column.

  • Core Cause: The removal of solvent and the increase in surface area during purification (especially on silica gel) enhances exposure to air, often with residual heat. Standard silica gel is also slightly acidic, which can catalyze degradation.

Preventative Protocols & Rationale

  • Spike Solvents with an Inhibitor: Before concentration or chromatography, add a small amount of a radical scavenger to the crude solution.

    • Expertise: A radical inhibitor acts as a "sacrificial lamb," reacting with any newly formed radical cations before they can initiate polymerization.[9] This is a highly effective, low-cost insurance policy for your material. See the table below for inhibitor choices.

  • Minimize Heat and Time: When using a rotary evaporator, use the lowest possible bath temperature that still allows for efficient solvent removal. Do not leave the material on the evaporator any longer than necessary.

    • Expertise: The goal is to minimize the total "stress" (heat × time × air exposure) on the compound.

  • Neutralize Silica Gel: Standard silica gel has a pH of ~6.5-7.0, but its surface silanol groups (Si-OH) are acidic enough to catalyze the degradation of sensitive amines.

    • Expertise: Pre-treating the silica gel with a base, such as triethylamine, deactivates these acidic sites, creating a more benign environment for the morpholinoaniline derivative.

  • Prepare a slurry of silica gel in your desired eluent (e.g., 100% ethyl acetate).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica slurry as you normally would.

  • Ensure the mobile phase used for the chromatography run also contains 0.5-1% Et₃N to maintain the column's basicity.

Issue 3: Degradation During Storage
  • Symptoms: A pure, crystalline solid or clear oil darkens over days, weeks, or months, even when stored in a vial.

  • Core Cause: Long-term, slow exposure to atmospheric oxygen and ambient light/temperature.

Preventative Protocols & Rationale

  • Store Under Inert Gas: The gold standard for long-term stability.

    • Expertise: After final purification and drying, place the compound in a vial, flush the headspace thoroughly with nitrogen or argon, and seal tightly.[7] For highly sensitive compounds, use a vial with a PTFE-lined septum cap and store it inside a larger container that is also under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with N₂).

  • Protect from Light: Use amber vials or wrap clear vials in aluminum foil.

    • Expertise: Light, particularly UV light, can provide the energy to homolytically cleave bonds and create radical species, initiating polymerization.[1]

  • Store Cold: Store the sealed, protected vial in a freezer (-20 °C) or ultra-low freezer (-80 °C).

    • Expertise: Cold temperatures drastically reduce the rate of all chemical reactions, including the slow oxidative processes that lead to degradation over time.[1]

Inhibitor Selection and Usage Guide

Choosing the right inhibitor is critical. The table below summarizes common choices, their mechanisms, and best-practice usage levels. Aromatic amine antioxidants are particularly effective due to their ability to scavenge free radicals.[10][11]

Inhibitor ClassExampleMechanism of ActionTypical Conc.Best Use Cases & Considerations
Phenolic BHT (Butylated hydroxytoluene), HydroquinoneDonates a hydrogen atom to a radical, forming a stable phenoxy radical.[]50-200 ppmVery common and effective. Requires the presence of oxygen to function optimally. [9] Best for work-up and storage where some air exposure is unavoidable.
Aromatic Amine Diphenylamine, PhenylenediaminesActs as a radical scavenger, similar to phenols.[13][14]100-500 ppmExcellent high-temperature stability.[10] Useful if purification requires heating. Can sometimes be more difficult to remove than BHT.
Nitroxide Radical TEMPOA stable radical that directly combines with and terminates chain-propagating radicals.[15]50-200 ppmHighly efficient and does not require oxygen. Excellent for reactions run under strictly anaerobic conditions. Can be more expensive.

Visualizing the Polymerization Pathway and Prevention Points

This diagram illustrates the oxidative polymerization cascade and highlights where the preventative strategies discussed in this guide intervene to stop the process.

Monomer Morpholinoaniline Derivative (Stable) Initiation Initiation: Radical Cation Formation Monomer->Initiation Triggers Triggers: - Oxygen (Air) - Light (UV) - Heat - Acid / Metal Catalysts Triggers->Monomer Propagation Propagation: Chain Growth Initiation->Propagation Polymer Unwanted Polymer (Dark, Intractable) Propagation->Polymer P1 Inert Atmosphere (N₂/Ar) Light Protection Temp. Control P1->Initiation BLOCKS P2 Radical Inhibitors (BHT, TEMPO, etc.) Neutral pH (Base) P2->Propagation TERMINATES

Caption: Intervention points to prevent unwanted polymerization.

References

Technical Support Center: Optimal Solvent Selection for Reactions Involving 2-Fluoro-4-morpholinoaniline HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting for experiments involving 2-Fluoro-4-morpholinoaniline HCl (CAS: 1187582-49-5), a key building block in medicinal chemistry. This document is designed to provide practical, experience-driven advice to help you navigate the critical aspect of solvent selection to ensure the success of your reactions.

Introduction: The Critical Role of the Solvent

The choice of solvent is paramount in directing the outcome of a chemical reaction. It influences not only the solubility of reactants but also reaction kinetics, pathway selection, and ultimately, the yield and purity of your desired product. For a molecule like 2-Fluoro-4-morpholinoaniline, which possesses a nucleophilic amino group, a moderately electron-withdrawing fluorine atom, and a morpholine moiety, the solvent's properties can dramatically affect its reactivity. Furthermore, as this compound is supplied as a hydrochloride (HCl) salt, initial solubility challenges are common and must be addressed for any reaction to proceed efficiently.[1][2][3][4]

This guide will provide a structured approach to solvent selection, starting with understanding the solubility of 2-Fluoro-4-morpholinoaniline HCl, followed by solvent recommendations for common reaction types, and concluding with a comprehensive troubleshooting section.

Part 1: Understanding the Solubility of 2-Fluoro-4-morpholinoaniline HCl

The primary hurdle in utilizing 2-Fluoro-4-morpholinoaniline HCl is its salt form, which renders it highly polar and often poorly soluble in many common organic solvents.[1][2][3][4] The protonated aniline nitrogen significantly reduces its solubility in non-polar and moderately polar aprotic solvents.

Frequently Asked Questions (FAQs) about Solubility

Q1: My 2-Fluoro-4-morpholinoaniline HCl is not dissolving. What should I do?

A1: This is a common issue. Here’s a systematic approach to address it:

  • Consider the Reaction Type: If your reaction can tolerate a base, the most straightforward approach is to neutralize the HCl salt in situ to form the free base, which is significantly more soluble in a wider range of organic solvents. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a good choice.

  • Solvent Screening: If direct neutralization is not possible, a solvent screening is necessary. Start with more polar solvents. A small-scale solubility test is highly recommended. (See Protocol 1).

  • Use a Co-solvent System: If a single solvent is inadequate, a co-solvent system can be effective. For instance, if your primary solvent is tetrahydrofuran (THF), adding a small amount of a more polar solvent like isopropanol or ethanol can enhance the solubility of the salt.[5]

  • Temperature Adjustment: Gently heating the mixture can increase solubility. However, be cautious of the thermal stability of your compound and other reagents.[6]

  • Particle Size Reduction: Grinding the solid starting material to a finer powder increases the surface area and can improve the rate of dissolution.[6]

Q2: Can I use a protic solvent to dissolve the HCl salt?

A2: Yes, polar protic solvents like methanol, ethanol, and isopropanol are often good choices for dissolving amine hydrochloride salts. However, you must consider the compatibility of the protic solvent with your reaction chemistry. Protic solvents can hydrogen bond with and stabilize the aniline, potentially reducing its nucleophilicity in some reactions.[7] They can also participate in side reactions with highly reactive reagents.

Q3: How does the free base of 2-Fluoro-4-morpholinoaniline differ in solubility from the HCl salt?

A3: The free base, 2-Fluoro-4-morpholinoaniline, is a neutral organic molecule and is expected to be significantly more soluble in a broader range of organic solvents, including ethers (THF, 1,4-dioxane), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform). In contrast, the HCl salt is primarily soluble in polar protic solvents and some polar aprotic solvents.

Experimental Protocol 1: Small-Scale Solubility Screening

This protocol will help you quickly assess the solubility of 2-Fluoro-4-morpholinoaniline HCl in a range of solvents.

Materials:

  • 2-Fluoro-4-morpholinoaniline HCl

  • A selection of solvents (see Table 1 for suggestions)

  • Small vials (e.g., 1-dram vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Add a pre-weighed amount of 2-Fluoro-4-morpholinoaniline HCl (e.g., 10 mg) to each vial.

  • To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Vortex or stir the mixture vigorously for 2-3 minutes at room temperature.

  • Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.

  • If the solid does not dissolve, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility. Be sure to note if the compound precipitates upon cooling.

  • Record your observations in a table.

G cluster_start Solubility Screening Workflow cluster_solvents Solvent Addition & Mixing cluster_observation Observation & Analysis start Start: Weigh 10 mg of 2-Fluoro-4-morpholinoaniline HCl into separate vials add_solvent Add 0.5 mL of a different solvent to each vial start->add_solvent mix Vortex/stir vigorously at room temperature add_solvent->mix observe_rt Observe for complete dissolution at RT mix->observe_rt decision_rt Completely dissolved? observe_rt->decision_rt soluble_rt Record as 'Soluble at RT' decision_rt->soluble_rt Yes heat Gently warm the mixture (e.g., to 40-50 °C) decision_rt->heat No observe_heat Observe for complete dissolution heat->observe_heat decision_heat Completely dissolved? observe_heat->decision_heat soluble_heat Record as 'Soluble with heating' decision_heat->soluble_heat Yes insoluble Record as 'Insoluble' decision_heat->insoluble No

Caption: A workflow for systematic solubility screening.

Part 2: Solvent Selection for Common Reactions

The optimal solvent will depend on the specific reaction you are performing. Below are recommendations and considerations for several common reaction types where 2-Fluoro-4-morpholinoaniline would be a key reactant.

Table 1: Properties of Common Organic Solvents
SolventPolarity (Dielectric Constant)TypeBoiling Point (°C)Notes
Water80.1Polar Protic100Excellent for dissolving the HCl salt, but can interfere with many reactions.
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189High boiling point, can be difficult to remove. Good for SNAr.
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153High boiling point, can be difficult to remove. Good for SNAr and some couplings.
Acetonitrile (MeCN)37.5Polar Aprotic82Lower boiling and easier to remove than DMF/DMSO.
Methanol (MeOH)32.7Polar Protic65Good for dissolving the HCl salt. Can act as a nucleophile.
Ethanol (EtOH)24.5Polar Protic78Similar to methanol.
Tetrahydrofuran (THF)7.5Polar Aprotic66Common for cross-coupling reactions. May require a co-solvent for the HCl salt.
1,4-Dioxane2.2Non-polar Aprotic101Common for cross-coupling reactions. Often used with water as a co-solvent.
Toluene2.4Non-polar Aprotic111Common for cross-coupling reactions. Poor solubility for the HCl salt.
Dichloromethane (DCM)9.1Polar Aprotic40Good for free base, poor for HCl salt. Low boiling point.
Data sourced from multiple online chemical property databases.[8][9]
Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, 2-Fluoro-4-morpholinoaniline acts as a nucleophile. The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.

  • Recommended Solvents: Polar aprotic solvents are generally the best choice.[7]

    • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent for SNAr as they effectively solvate cations but not the aniline nucleophile, enhancing its reactivity.[7]

    • Acetonitrile (MeCN) is a good alternative with a lower boiling point.

  • Solvents to Avoid:

    • Polar protic solvents (e.g., methanol, water) can hydrogen-bond with the aniline, reducing its nucleophilicity and slowing the reaction.[7][10]

  • Causality: The rate-determining step in many SNAr reactions is the nucleophilic attack to form the Meisenheimer complex. Polar aprotic solvents stabilize this charged intermediate without deactivating the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

For these reactions, the solubility of the catalyst, base, and reactants is key. Often, a mixture of solvents is employed.

  • Recommended Solvents:

    • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common, often in combination with water.[2][11] The aqueous phase helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄.

    • Aromatic Hydrocarbons: Toluene is frequently used, particularly for Buchwald-Hartwig aminations.[12]

    • Amides: DMF can also be used, especially in Suzuki couplings.

  • Considerations for 2-Fluoro-4-morpholinoaniline HCl:

    • The HCl salt will likely have poor solubility in THF and toluene alone.

    • Strategy 1: Use a base (e.g., K₃PO₄, Cs₂CO₃) to neutralize the HCl salt in situ. The resulting free base will be more soluble.

    • Strategy 2: Employ a solvent mixture such as 1,4-dioxane/water or THF/water .

G cluster_start Solvent Selection Logic cluster_reactions Reaction Pathways cluster_solvents Recommended Solvents start Select Reaction Type snar SNAr start->snar suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald amide Amide Coupling start->amide polar_aprotic Polar Aprotic (DMSO, DMF, MeCN) snar->polar_aprotic ethers_water Ethers/Water (Dioxane/H₂O, THF/H₂O) suzuki->ethers_water buchwald->ethers_water toluene Aromatic Hydrocarbon (Toluene) buchwald->toluene amides_dcm Polar Aprotic (DMF, DCM) amide->amides_dcm

Caption: Solvent selection logic based on reaction type.

Amide Bond Formation

When reacting 2-Fluoro-4-morpholinoaniline with a carboxylic acid (or its activated form), the goal is to use a solvent that dissolves both coupling partners and does not interfere with the coupling reagents.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are traditional choices for amide coupling reactions.[5]

    • Greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) are gaining popularity.

  • Considerations:

    • The free base of the aniline should be used for amide coupling. This requires prior neutralization of the HCl salt or an in situ neutralization with a non-nucleophilic base.

    • The choice of solvent may also depend on the coupling reagent being used.

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common issues related to solvent selection.

Q1: My reaction is very slow or has not started. I suspect a solubility issue.

A1:

  • Possible Cause: The concentration of the dissolved starting material is too low for an effective reaction rate.

  • Suggested Solutions:

    • Confirm Dissolution: After adding all reagents, stir the mixture for a few minutes. If solid 2-Fluoro-4-morpholinoaniline HCl is still visible, solubility is likely the problem.

    • Add a Co-solvent: Introduce a small amount of a more polar solvent (e.g., isopropanol, DMSO) to aid dissolution.[5]

    • Increase Temperature: If the reaction chemistry allows, increasing the temperature can both improve solubility and increase the reaction rate.

    • In Situ Neutralization: If not already doing so, add a suitable base to generate the more soluble free aniline.

Q2: My reaction has produced multiple unexpected side products.

A2:

  • Possible Cause: The solvent is participating in the reaction or promoting an undesired reaction pathway.

  • Suggested Solutions:

    • Review Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, using a protic solvent like methanol with a strong base and an electrophile can lead to O-alkylation as a side reaction.

    • Change Solvent Polarity: The polarity of the solvent can influence the selectivity of a reaction. If you are getting undesired polar byproducts, consider switching to a less polar solvent, and vice versa.

    • Check for Water: For water-sensitive reactions like some cross-couplings, ensure you are using anhydrous solvents. Water can lead to protodeborylation in Suzuki reactions, for example.

Q3: The work-up of my reaction is difficult, and I'm losing my product.

A3:

  • Possible Cause: The solvent is difficult to remove or is causing issues during extraction.

  • Suggested Solutions:

    • High-Boiling Point Solvents (DMF, DMSO): These can be removed by washing the organic layer multiple times with water or brine during an aqueous work-up.[7]

    • Product Solubility: If your product is water-soluble, back-extraction from the aqueous washes with a different organic solvent may be necessary.

    • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.

Protocol 2: In Situ Neutralization and Reaction

This protocol describes a general procedure for using 2-Fluoro-4-morpholinoaniline HCl in a reaction that requires the free base.

Materials:

  • 2-Fluoro-4-morpholinoaniline HCl

  • Reaction partner (e.g., aryl bromide for a cross-coupling)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Base (e.g., K₃PO₄ or triethylamine)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-Fluoro-4-morpholinoaniline HCl, the reaction partner, and any solid catalysts or ligands.

  • Add the base. Use at least one equivalent to neutralize the HCl salt, plus the amount required for the reaction itself.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the neutralization to occur. You should observe the HCl salt dissolving as the free base is formed.

  • Proceed with the reaction as planned (e.g., heating to the desired temperature).

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Fluoro-4-morpholinoaniline Synthesis via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-morpholinoaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and may encounter challenges with catalyst performance. We will delve into the common issue of catalyst deactivation during the Buchwald-Hartwig amination, providing in-depth troubleshooting guides and actionable protocols to ensure robust and reproducible results.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forming C-N bonds, offering a powerful route to aryl amines from aryl halides.[1] However, the palladium catalyst at the heart of this transformation is sensitive to various factors that can lead to its deactivation, resulting in stalled reactions, low yields, and process variability. This document provides a framework for diagnosing, understanding, and overcoming these challenges.

Understanding the Core Issue: The Catalytic Cycle and Its Vulnerabilities

The efficacy of the Buchwald-Hartwig amination hinges on a delicate, multi-step catalytic cycle.[2] An active Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired arylamine product and regenerates the Pd(0) catalyst.[1] Deactivation can occur at any point, effectively shunting the catalyst into an inactive, off-cycle state.

pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition pd_black Pd Black (Inactive Aggregates) pd0->pd_black Aggregation am_complex Amine Complex ox_add->am_complex degraded_ligand Degraded Ligand Complex ox_add->degraded_ligand Ligand Degradation (e.g., C-H Insertion) amido_complex Amido Complex am_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination Product Product (Ar-NR₂) amido_complex->Product inhibited_complex Product-Inhibited Complex amido_complex->inhibited_complex Product Inhibition ArX 2-Fluoro-4-bromoaniline (Ar-X) ArX->ox_add + Ar-X Amine Morpholine (R₂NH) Amine->am_complex + R₂NH Base Base Base->amido_complex - H-Base⁺ G cluster_0 Vessel Preparation cluster_1 Reaction Setup cluster_2 Reaction & Workup prep1 1. Add Ar-Br, Morpholine, NaOtBu to an oven-dried flask. prep2 2. Seal flask with a septum. prep1->prep2 prep3 3. Evacuate and backfill with Argon (3x cycles). prep2->prep3 setup1 4. Add anhydrous, degassed dioxane via syringe. prep3->setup1 setup2 5. Add XPhos Pd G3 catalyst as a solid in one portion. setup1->setup2 rxn1 6. Heat to 100 °C with stirring. setup2->rxn1 rxn2 7. Monitor by LC-MS or TLC until Ar-Br is consumed. rxn1->rxn2 rxn3 8. Cool, quench, and perform extractive workup. rxn2->rxn3

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-morpholinoaniline hydrochloride and 3-Fluoro-4-morpholinoaniline hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two closely related positional isomers: 2-Fluoro-4-morpholinoaniline hydrochloride and 3-Fluoro-4-morpholinoaniline hydrochloride. As crucial building blocks in medicinal chemistry, understanding the nuanced differences imparted by the seemingly minor shift of a fluorine atom is paramount for researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and drug discovery programs.

This guide will delve into the known physicochemical properties, synthesis methodologies, and spectroscopic data of these two compounds. While extensive data is available for the 3-fluoro isomer, largely due to its role as a key intermediate in the synthesis of the antibiotic Linezolid, a comparative analysis necessitates a thorough examination of the available information for its 2-fluoro counterpart and extrapolation from the established principles of fluorine's electronic effects.

The Decisive Role of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability, modulate pharmacokinetics, and improve binding affinity.[1] Fluorine's small size allows it to act as a bioisostere for hydrogen, minimizing steric hindrance at enzyme or receptor binding sites.[1] However, its high electronegativity imparts a strong inductive electron-withdrawing effect, significantly altering the electronic landscape of the molecule. The position of the fluorine atom on the aromatic ring is critical in determining its overall influence on the molecule's properties.

Physicochemical Properties: A Tale of Two Isomers

A direct, head-to-head comparison of all physicochemical properties is challenging due to the limited publicly available data for this compound. However, we can compile the known data and predict trends based on the principles of organic chemistry.

PropertyThis compound3-Fluoro-4-morpholinoaniline hydrochloride
Molecular Formula C₁₀H₁₄Cl FN₂OC₁₀H₁₄Cl FN₂O
Molecular Weight 232.68 g/mol 232.68 g/mol
CAS Number 1187582-49-5[2]93246-53-8 (free base)[3]
Appearance Not specified (likely a solid)Off-white to brown crystalline powder (free base)[3]
Melting Point Not specified121-123 °C (free base)[3]
Boiling Point Not specified364.9 ± 42.0 °C at 760 mmHg (free base)[3]
Density Not specified~1.2 ± 0.1 g/cm³ (free base)[3]
pKa (predicted) Expected to be lower than the 3-fluoro isomer due to the proximity of the electron-withdrawing fluorine to the aniline nitrogen.The fluorine at the meta position has a less pronounced effect on the basicity of the aniline nitrogen compared to the ortho position.

Synthesis Methodologies: Navigating Positional Selectivity

The synthesis of these isomers requires careful consideration of regioselectivity to ensure the desired placement of the fluorine atom.

Synthesis of 3-Fluoro-4-morpholinoaniline

A common and well-documented route to 3-Fluoro-4-morpholinoaniline starts from 1,2-difluoro-4-nitrobenzene. The process involves a nucleophilic aromatic substitution (SNAᵣ) reaction with morpholine, followed by the reduction of the nitro group.[4]

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

  • Nucleophilic Aromatic Substitution:

    • To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., neat or in a polar aprotic solvent like acetonitrile), add morpholine.

    • Heat the reaction mixture to drive the substitution reaction. The more activated fluorine at the 4-position (para to the nitro group) is preferentially displaced by the morpholine nucleophile.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

    • Upon completion, the reaction mixture is worked up to isolate the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine.

  • Nitro Group Reduction:

    • The intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is dissolved in a suitable solvent system, such as a mixture of methanol and water.

    • A reducing agent, such as iron powder in the presence of an acid catalyst (e.g., ammonium chloride), is added to the solution.

    • The mixture is heated to facilitate the reduction of the nitro group to an amine.

    • After the reaction is complete, the solid iron residues are filtered off, and the product, 3-Fluoro-4-morpholinoaniline, is isolated from the filtrate by extraction and subsequent purification, often by recrystallization.[4]

Synthesis_3_Fluoro start 1,2-Difluoro-4-nitrobenzene + Morpholine step1 Nucleophilic Aromatic Substitution (SNAᵣ) start->step1 intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine step1->intermediate step2 Nitro Group Reduction (e.g., Fe/NH₄Cl) intermediate->step2 product 3-Fluoro-4-morpholinoaniline step2->product

Caption: Synthetic workflow for 3-Fluoro-4-morpholinoaniline.

Synthesis of this compound

The synthesis of the 2-fluoro isomer is less commonly described in the literature. A patented method outlines a multi-step process starting from 2-fluoro-4-bromoaniline.[5]

Experimental Protocol: Synthesis of 2-Fluoro-4-morpholinoaniline

  • Amino Group Protection:

    • The amino group of 2-fluoro-4-bromoaniline is first protected to prevent side reactions in the subsequent step. Acyl chlorides, such as pivaloyl chloride, can be used for this purpose in the presence of a base like pyridine.[5]

  • Buchwald-Hartwig Amination:

    • The protected 2-fluoro-4-bromoaniline undergoes a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) with morpholine. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) in a suitable solvent like dioxane.[5]

  • Deprotection:

    • The protecting group is then removed from the aniline nitrogen. In the patented method, a 50% aqueous sulfuric acid solution is used for deprotection, which also results in the formation of the hydrochloride salt.[5]

Synthesis_2_Fluoro start 2-Fluoro-4-bromoaniline step1 Amino Group Protection (e.g., Pivaloyl chloride) start->step1 intermediate1 Protected 2-Fluoro-4-bromoaniline step1->intermediate1 step2 Buchwald-Hartwig Amination with Morpholine intermediate1->step2 intermediate2 Protected 2-Fluoro-4-morpholinoaniline step2->intermediate2 step3 Deprotection (e.g., 50% H₂SO₄) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data: The Fingerprints of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The position of the fluorine atom will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

  • 3-Fluoro-4-morpholinoaniline: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The proton ortho to the fluorine will exhibit a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two protons will also show characteristic splitting patterns.

  • 2-Fluoro-4-morpholinoaniline: The aromatic region will also display signals for three protons. However, the proximity of the fluorine to the amino group will likely lead to more complex splitting patterns and potentially different chemical shifts due to through-space interactions and altered electronic effects.

¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The magnitude of this coupling and the chemical shifts of the other aromatic carbons will differ between the two isomers.

Spectroscopic Data for 3-Fluoro-4-morpholinoaniline:

NucleusChemical Shift (δ, ppm) and Coupling (J, Hz)
¹H NMR 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N)[2]
¹³C NMR 156.9 (d, J=245.4 Hz), 143.0 (d, J=10.4 Hz), 131.8 (d, J=9.7 Hz), 120.4 (d, J=4.2 Hz), 110.8 (d, J=3.0 Hz), 104.0 (d, J=23.8 Hz), 67.3, 51.9 (d, J=2.1 Hz)[2]

Note: The hydrochloride salt of 2-Fluoro-4-morpholinoaniline will likely show downfield shifts for the protons near the protonated amine compared to the free base.

Mass Spectrometry (MS)

Both isomers will have the same molecular weight and are expected to show a prominent molecular ion peak in their mass spectra. The fragmentation patterns may differ slightly due to the different substitution patterns, but these differences are often subtle for positional isomers. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For 3-Fluoro-4-morpholinoaniline, the calculated m/z for [M] is 196.1006, with an experimental value of 196.1004.[2]

Reactivity and Electronic Effects: The "Ortho" vs. "Meta" Fluorine

The position of the fluorine atom dictates its electronic influence on the aniline ring, which in turn affects the reactivity of the molecule, particularly the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution.

  • Inductive Effect (-I): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect is distance-dependent and will be more pronounced at the ortho position (in the 2-fluoro isomer) compared to the meta position (in the 3-fluoro isomer).

  • Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is generally weaker than its inductive effect but is still significant.

Impact on Basicity: The electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the aniline nitrogen, thereby reducing its basicity. This effect will be more significant in the 2-fluoro isomer due to the closer proximity of the fluorine atom to the amino group. Consequently, 2-Fluoro-4-morpholinoaniline is expected to be a weaker base than 3-Fluoro-4-morpholinoaniline.

Impact on Electrophilic Aromatic Substitution: The aniline moiety is strongly activating towards electrophilic aromatic substitution. The fluorine atom, being an ortho, para-director with a deactivating inductive effect, will modulate this reactivity.

  • In 3-Fluoro-4-morpholinoaniline , the positions ortho and para to the strongly activating amino and morpholino groups are the most likely sites for electrophilic attack. The fluorine at the meta position will have a deactivating influence on the adjacent carbons.

  • In 2-Fluoro-4-morpholinoaniline , the fluorine atom is ortho to the amino group. This will likely direct incoming electrophiles to the position para to the amino group (position 5). The steric hindrance from the ortho-fluoro and ortho-amino groups could also play a role in directing the substitution.

Electronic_Effects cluster_2F 2-Fluoro-4-morpholinoaniline cluster_3F 3-Fluoro-4-morpholinoaniline 2F_ring Benzene Ring 2F_F F (-I > +R) 2F_ring->2F_F ortho 2F_NH2 NH₂ (+R) 2F_ring->2F_NH2 ortho 2F_Morpholino Morpholino (+R) 2F_ring->2F_Morpholino para 3F_ring Benzene Ring 3F_F F (-I > +R) 3F_ring->3F_F meta 3F_NH2 NH₂ (+R) 3F_ring->3F_NH2 ortho 3F_Morpholino Morpholino (+R) 3F_ring->3F_Morpholino para

Caption: Electronic effects of substituents on the aniline ring.

Applications in Drug Development

The primary documented application of these isomers is as intermediates in the synthesis of more complex molecules.

  • 3-Fluoro-4-morpholinoaniline: This isomer is a well-established and crucial intermediate in the industrial synthesis of Linezolid , an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its specific structure is integral to the final drug molecule. This compound and its derivatives have also been investigated for other potential antimicrobial activities.[6]

  • This compound: While a direct link to a marketed drug is not as prominent as its 3-fluoro counterpart, its structural motif is of interest in medicinal chemistry. The ortho-fluoroaniline scaffold is present in various biologically active compounds, and this particular isomer could serve as a valuable building block for the synthesis of novel therapeutic agents where the specific electronic and steric properties conferred by the 2-fluoro substitution are desired.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of this compound and 3-Fluoro-4-morpholinoaniline hydrochloride, drawing upon available experimental data and established chemical principles. 3-Fluoro-4-morpholinoaniline is a well-characterized intermediate with a defined role in the synthesis of Linezolid. In contrast, detailed experimental data for this compound is less abundant, presenting an opportunity for further research to fully elucidate its properties and potential applications.

The key differentiators between these two isomers stem from the position of the fluorine atom, which significantly impacts their electronic properties, basicity, and reactivity. The insights provided in this guide should empower researchers and drug development professionals to make more strategic decisions when selecting and utilizing these valuable fluorinated building blocks in their synthetic endeavors. Further comparative studies are warranted to fully map the property landscape of these and other related fluoroaniline isomers, which will undoubtedly contribute to the rational design of next-generation pharmaceuticals.

References

A Senior Application Scientist's Guide to Fluorinated Morpholinoaniline Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated morpholinoaniline isomers, critical building blocks in the synthesis of a wide range of therapeutic agents. By examining the nuances of their synthesis, physicochemical characteristics, and ultimate impact on the biological activity of derived compounds, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, present detailed, self-validating experimental protocols, and provide a comparative framework of key performance data to empower rational drug design.

Introduction: The Strategic Advantage of Fluorine in Morpholinoaniline Scaffolds

The morpholinoaniline core is a privileged scaffold in drug discovery, notably as a key component of the oxazolidinone antibiotic Linezolid.[1][2] The introduction of a fluorine atom onto the aniline ring can profoundly influence a molecule's properties in several ways:[3][4]

  • Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.

  • pKa Modulation: The electron-withdrawing nature of fluorine can alter the basicity of the aniline nitrogen, influencing its ionization state at physiological pH and affecting drug-receptor interactions.

The specific position of the fluorine atom on the aniline ring—the isomerism—is not a trivial consideration. It dictates the electronic and steric environment of the molecule, leading to significant differences in reactivity, physicochemical properties, and, ultimately, the pharmacological profile of the resulting drug candidates. This guide will dissect these isomer-specific differences to provide a clear and actionable understanding for the discerning researcher.

Comparative Synthesis of Fluorinated Morpholinoaniline Isomers

The synthesis of fluorinated morpholinoaniline isomers primarily relies on two well-established transformations: nucleophilic aromatic substitution (SNAr) and the reduction of a nitro group. The choice of starting materials and the sequence of these reactions are critical in achieving the desired isomer with high purity and yield.

A common synthetic strategy involves the reaction of a difluoronitrobenzene with morpholine, followed by the reduction of the nitro group. The regioselectivity of the initial SNAr reaction is governed by the electronic activation of the nitro group and the relative positions of the fluorine atoms.

Alternatively, a fluorinated aniline can be the starting point, followed by the introduction of the morpholine moiety. However, this can be more challenging due to the lower reactivity of the fluorinated ring towards nucleophilic substitution without the strong activating effect of a nitro group.

Below, we compare the synthetic pathways for three key isomers: 3-fluoro-4-morpholinoaniline, 4-fluoro-3-morpholinoaniline, and 2-fluoro-4-morpholinoaniline.

Synthesis of 3-Fluoro-4-morpholinoaniline

This isomer is a crucial intermediate in the synthesis of the antibiotic Linezolid.[2] The most common route starts with 1,2-difluoro-4-nitrobenzene.

dot ```dot graph "Synthesis_of_3_Fluoro_4_morpholinoaniline" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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Caption: Synthetic workflow for 4-Fluoro-3-morpholinoaniline.

Synthesis of 2-Fluoro-4-morpholinoaniline

The synthesis of this isomer can be more challenging due to the potential for steric hindrance. A patented method involves the protection of a fluorinated aniline, followed by substitution and deprotection.

dot

Caption: Synthetic workflow for 2-Fluoro-4-morpholinoaniline.

Comparative Physicochemical and Spectroscopic Data

The positional isomerism of the fluorine atom significantly impacts the physicochemical properties of the morpholinoaniline scaffold. These differences are critical for predicting the behavior of these molecules in biological systems.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP (Calculated)
3-Fluoro-4-morpholinoaniline C₁₀H₁₃FN₂O196.22121-123 [5]364.9 ± 42.0 [5]1.1 [6]
2-Fluoro-4-morpholinoaniline C₁₀H₁₃FN₂O196.22Not readily availableNot readily available1.2
4-Fluoro-3-morpholinoaniline C₁₀H₁₃FN₂O196.22Not readily availableNot readily availableNot readily available

Note: Experimental data for all isomers is not consistently available in the literature. Calculated values are provided for comparison where experimental data is lacking.

Spectroscopic Analysis

The characterization of each isomer is unequivocally confirmed through spectroscopic methods. Below is a summary of the expected and reported spectroscopic data.

3-Fluoro-4-morpholinoaniline: [7]* ¹H NMR (400MHz, CDCl₃): δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N).

  • ¹³C NMR (100MHz, CDCl₃): δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz).

  • HRMS [M]⁺: Calculated for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004.

4-(2-fluoro-4-nitrophenyl)morpholine (precursor to 3-fluoro-4-morpholinoaniline): [8]* ¹H NMR (400MHz, CDCl₃): δ 8.03 (ddd, J=1.0, 2.6 and 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6 and 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N).

  • ¹³C NMR (100MHz, CDCl₃): δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz).

Experimental Protocols

To ensure the reproducibility and integrity of synthetic work, detailed and validated experimental protocols are essential. The following protocols are based on established literature procedures and represent self-validating systems for the synthesis of key fluorinated morpholinoaniline isomers.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general method for the reaction of a dihalonitrobenzene with morpholine.

Materials:

  • Appropriate dihalonitrobenzene (e.g., 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene)

  • Morpholine

  • Solvent (e.g., Acetonitrile, DMSO, or neat)

  • Stirring apparatus and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the dihalonitrobenzene (1 equivalent) in the chosen solvent.

  • Add morpholine (1.1 to 2 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (typically reflux for acetonitrile or 80-120 °C for DMSO or neat conditions) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Pour the residue into ice-water and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude nitro-substituted morpholinoaniline.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Nitro Group Reduction

This protocol describes the reduction of the nitro group to an amine using iron powder and ammonium chloride.

Materials:

  • Nitro-substituted morpholinoaniline

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (or Methanol) and Water

  • Stirring apparatus and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the nitro-substituted morpholinoaniline in a mixture of ethanol (or methanol) and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents) and ammonium chloride (1 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (or methanol).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the fluorinated morpholinoaniline.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Purity Analysis by HPLC and GC-MS

The purity of the synthesized isomers should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for this purpose. [9]

dot

Caption: Workflow for purity analysis by HPLC and GC-MS.

Impact of Isomerism on Pharmacological Activity: A Forward Look

While this guide focuses on the synthesis and properties of the fluorinated morpholinoaniline isomers themselves, it is crucial to understand that the choice of isomer has profound downstream consequences for the biological activity of the final drug molecule.

For instance, in the case of Linezolid, the specific 3-fluoro-4-morpholinoaniline precursor is essential for its antibacterial activity. Altering the position of the fluorine atom would change the electronic distribution and steric profile of the molecule, likely impacting its binding to the bacterial ribosome and reducing its efficacy.

Future research should focus on a systematic evaluation of how different fluorinated morpholinoaniline isomers influence the activity of various classes of bioactive molecules. This will enable a more predictive approach to drug design, allowing scientists to fine-tune the properties of their lead compounds by selecting the optimal isomer from the outset.

Conclusion

The comparative analysis of fluorinated morpholinoaniline isomers reveals a landscape of subtle yet significant differences that are critical for the synthetic chemist and drug developer. The choice of isomer is not merely a matter of synthetic convenience but a fundamental decision that impacts physicochemical properties, reactivity, and ultimately, the potential for therapeutic success. This guide has provided a framework for understanding these differences, complete with detailed synthetic protocols and comparative data. By leveraging this knowledge, researchers can make more informed decisions in their synthetic strategies and accelerate the development of novel, effective, and safe medicines.

References

A Comparative Guide to the Quantitative Purity Analysis of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, establishing the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development. The compound 2-Fluoro-4-morpholinoaniline hydrochloride, a substituted aniline derivative, serves as a crucial building block in the synthesis of various therapeutic agents.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, employing robust and validated analytical methods for its quantification is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of principal analytical techniques for the quantitative purity determination of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into method selection, validation, and data interpretation. We will compare High-Performance Liquid Chromatography (HPLC), a workhorse of purity analysis; Quantitative Nuclear Magnetic Resonance (qNMR), a powerful primary method; and a classic Titrimetric analysis, each offering distinct advantages and limitations.

Understanding the Analyte and Potential Impurities

This compound is a molecule featuring an aromatic amine, a fluoro substituent, and a morpholine ring. Its synthesis often involves nucleophilic aromatic substitution followed by a reduction step. For instance, a common route involves the reaction of a difluoro-nitrobenzene precursor with morpholine, followed by the reduction of the nitro group.[2] This synthetic pathway informs the potential impurity profile, which could include:

  • Process-Related Impurities: Unreacted starting materials (e.g., 1,2-difluoro-4-nitrobenzene), intermediates (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine), and by-products from side reactions.

  • Isomeric Impurities: Positional isomers that may form during the substitution reaction.

  • Degradation Products: Compounds formed through oxidation or other degradation pathways of the aniline moiety.

A robust analytical method must be able to separate and quantify the main component while also detecting and potentially quantifying these critical impurities.[3]

Method 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity

HPLC is the most ubiquitous technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[4] For a compound like 2-Fluoro-4-morpholinoaniline, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical first choice, as it effectively separates compounds based on their polarity.

Causality in Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides good retention for the aromatic ring of the analyte. The polar morpholine and amine groups ensure it does not retain excessively, allowing for reasonable elution times.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (Solvent A) and an organic modifier like acetonitrile (Solvent B) is employed. The gradient is crucial for eluting not only the main analyte but also any potential impurities which may have significantly different polarities. Using a mild acid like formic acid in the mobile phase helps to protonate the amine and morpholine groups, leading to sharper, more symmetrical peak shapes by minimizing interactions with residual silanols on the column surface.

  • Detection: The aromatic nature of the analyte makes UV detection highly suitable. A wavelength of 254 nm is a common starting point for aromatic compounds, though a full UV scan should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis & Validation:

    • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • The method must be validated according to ICH Q2(R1) guidelines.[5] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the results are reliable.[6][7]

Workflow for HPLC Purity Analysis

Caption: High-level workflow for HPLC-based purity determination.

Method 2: Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the absolute purity of compounds without the need for a specific reference standard of the analyte itself.[8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] This makes it invaluable for characterizing new chemical entities or when a certified standard is unavailable.[10]

Causality in Method Design
  • Internal Standard Selection: The choice of an internal standard is the most critical step. It must be of high, certified purity, stable, and possess signals that are in a clear region of the spectrum, well-resolved from any analyte signals. For this compound, a standard like maleic acid or 1,4-dinitrobenzene could be suitable, depending on the chosen solvent. The standard must also be soluble in the same deuterated solvent as the analyte.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is often a good choice for hydrochloride salts due to its high polarity.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the protons being integrated, is essential to allow for complete relaxation of the nuclei between scans. This ensures the signal intensity is truly proportional to the molar concentration.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube. Record the mass precisely.

    • Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) and add it to the same NMR tube. Record the mass precisely.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following considerations:

      • Pulse Angle: 30-90 degrees (a 90-degree pulse gives the best signal but requires a longer relaxation delay).

      • Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally by T1 measurement, but a long delay is a safe starting point).

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[9]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molar mass

      • m: Mass

      • P_std: Purity of the internal standard

Workflow for qNMR Purity Analysis

Caption: High-level workflow for qNMR-based purity determination.

Method 3: Titrimetric Analysis for Assay

Titration is a classic, absolute analytical method that provides a highly precise measurement of the total amount of a specific functional group.[11] For this compound, a non-aqueous acid-base titration can be used to quantify the total basic amine content.

Causality in Method Design
  • Solvent System: The hydrochloride salt is weakly basic. To accurately titrate it, a non-aqueous solvent system is required to enhance its basicity. Glacial acetic acid is an excellent choice as it is a differentiating solvent that allows for the titration of weak bases.

  • Titrant: Perchloric acid (HClO₄) is a very strong acid in non-aqueous media, providing a sharp and clear endpoint when titrating weak bases.

  • Endpoint Detection: While a colorimetric indicator can be used, potentiometric detection using a pH electrode suitable for non-aqueous media provides a more objective and accurate determination of the equivalence point.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a combination glass electrode).

  • Reagents:

    • Glacial Acetic Acid.

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

  • Procedure:

    • Accurately weigh an appropriate amount of this compound and dissolve it in glacial acetic acid.

    • Immerse the electrode in the solution and stir continuously.

    • Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • The endpoint is determined from the point of maximum inflection on the titration curve (the first or second derivative).

  • Calculation:

    • The purity is calculated based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, and the mass of the sample.

    • Purity (%) = (V_eq * M_titrant * MW_analyte / m_sample) * 100 Where:

      • V_eq: Equivalence volume of titrant (L)

      • M_titrant: Molarity of the titrant (mol/L)

      • MW_analyte: Molar mass of the analyte ( g/mol )

      • m_sample: Mass of the sample (g)

Comparative Summary of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling, absolute quantification, or high-throughput screening.

Parameter HPLC with UV Detection Quantitative NMR (qNMR) Non-Aqueous Titration
Principle Chromatographic separation based on polarity.Nuclear resonance; signal integral is proportional to molar amount.Acid-base neutralization.
Purity Type Relative (Area %)Absolute (Mass %)Absolute (Assay %)
Specificity High; separates impurities and isomers.Moderate; quantifies based on specific protons, but can have overlaps.Low; measures total basic content, not specific to the analyte.
Reference Standard Requires a specific standard of the analyte for identity and assay.Requires a certified internal standard (can be a different compound).[10]Requires a standardized titrant.
Precision Very High (RSD < 1%)High (RSD < 1%)[8]Excellent (RSD < 0.2%)
Analysis Time ~30 minutes per sample~15-45 minutes per sample (can be longer with very long D1)~10-15 minutes per sample
Best For Routine QC, impurity profiling, stability testing.Purity assignment of reference standards, analysis of new molecules.High-precision assay of high-purity bulk material.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.

  • For Development and Reference Standard Characterization: A combination of qNMR and HPLC is ideal. qNMR provides a direct, absolute measure of the primary component's purity, establishing it as a reference material. HPLC then provides the detailed impurity profile, separating and quantifying process-related impurities and degradants.

  • For Routine Quality Control (QC): A validated HPLC method is the most suitable choice. It offers the necessary specificity for impurity monitoring in a high-throughput environment and ensures batch-to-batch consistency.[12]

  • For Bulk Material Assay: Titrimetry offers unparalleled precision for assaying the bulk substance, assuming that the impurity profile is well-characterized and known to be low. It is a cost-effective and rapid method for confirming the content of the main component.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and integrity of this compound, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 2-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 2-Fluoro-4-morpholinoaniline hydrochloride, a key intermediate in pharmaceutical synthesis. We will not only detail the validation of a robust LC-MS/MS method but also objectively compare its performance against viable alternative analytical techniques, supported by illustrative experimental data.

The Critical Need for Validated Quantification of this compound

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. The purity and concentration of this intermediate directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method for its quantification is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.

LC-MS/MS: The Gold Standard for Bioanalytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and specificity.[1][2] The coupling of liquid chromatography, which separates the analyte of interest from other components, with tandem mass spectrometry, which provides unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns, results in a highly robust analytical tool.[3]

The Causality Behind Experimental Choices in LC-MS/MS Method Development

The development of a reliable LC-MS/MS method is a systematic process. For 2-Fluoro-4-morpholinoaniline, a reversed-phase chromatographic approach is typically chosen due to its polar aromatic amine structure. The selection of the mobile phase, consisting of an aqueous component with an organic modifier like acetonitrile or methanol and a small amount of acid (e.g., formic acid), is critical for achieving good peak shape and retention. The acid serves to protonate the analyte, enhancing its ionization efficiency in the mass spectrometer's source.

The mass spectrometric detection is typically performed in positive electrospray ionization (ESI) mode, as the morpholino and aniline nitrogens are readily protonated. The selection of multiple reaction monitoring (MRM) transitions, a precursor ion to product ion fragmentation, provides the high degree of selectivity that is the hallmark of tandem mass spectrometry.

The Pillars of a Self-Validating LC-MS/MS Protocol

A validated analytical method is one that has been proven to be suitable for its intended purpose.[4][5] The validation process for an LC-MS/MS method for quantifying this compound in a biological matrix (e.g., human plasma) must adhere to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The core validation parameters are detailed below, with illustrative data presented in the subsequent tables.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] In the context of LC-MS/MS, selectivity is achieved by monitoring a specific MRM transition for the analyte and its internal standard (IS).

Experimental Protocol: Specificity Assessment

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to assess for any endogenous interferences at the retention time of the analyte and IS.

  • Interference with Concomitant Medications: Spike the blank matrix with commonly co-administered drugs at their highest expected therapeutic concentrations and analyze to ensure no interference.

  • Metabolite Interference: If known, analyze potential metabolites to ensure they do not interfere with the quantification of the parent drug.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity and Range Determination

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Analysis: Analyze the calibration standards in duplicate or triplicate.

  • Data Evaluation: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often used to ensure accuracy at the lower end of the curve. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2][8] These are assessed at multiple concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

Experimental Protocol: Accuracy and Precision Evaluation

  • QC Sample Preparation: Prepare QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) by spiking the blank matrix.

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[5][9]

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components.[10][11][12] It is a critical parameter to evaluate in LC-MS bioanalysis.

Experimental Protocol: Matrix Effect Assessment

  • Sample Preparation:

    • Set 1: Prepare the analyte and IS in a neat solution (e.g., mobile phase).

    • Set 2: Extract blank matrix from at least six different sources and spike the extracted matrix with the analyte and IS at low and high concentrations.

  • Analysis and Calculation: Analyze both sets of samples and calculate the matrix factor (MF) for each lot of the matrix. The CV of the IS-normalized MF should be ≤ 15%.

Recovery

Recovery is the extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[2]

Experimental Protocol: Recovery Determination

  • Sample Preparation:

    • Set A: Spike the analyte and IS into the blank matrix before extraction.

    • Set B: Spike the analyte and IS into the post-extracted blank matrix.

  • Analysis and Calculation: Analyze both sets of samples and compare the peak areas. Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.

Stability

Stability testing evaluates the chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[13][14][15] This is crucial to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol: Stability Evaluation

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling process (e.g., 4-24 hours) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study sample storage.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]

Visualizing the LC-MS/MS Validation Workflow

LCMS_Validation_Workflow Dev LC & MS Optimization Prep Sample Preparation Dev->Prep Spec Specificity/ Selectivity Prep->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Matrix Matrix Effect AccPrec->Matrix Rec Recovery Matrix->Rec Stab Stability Rec->Stab Routine Routine Sample Analysis Stab->Routine

Caption: A streamlined workflow for the development and validation of an LC-MS/MS method.

Quantitative Data Summary and Comparison

The following tables present hypothetical but realistic data for a validated LC-MS/MS method for this compound and compare its performance with alternative analytical techniques.

Table 1: LC-MS/MS Method Validation Summary for this compound in Human Plasma

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMeets Criteria
LLOQ 1 ng/mLMeets Criteria
Intra-day Accuracy 85-115% (80-120% for LLOQ)95.2% - 104.5%
Intra-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)2.1% - 8.5%
Inter-day Accuracy 85-115% (80-120% for LLOQ)97.8% - 102.3%
Inter-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)3.5% - 9.8%
Matrix Effect (CV% of IS-normalized MF) ≤ 15%7.2%
Recovery Consistent and reproducible85.4% ± 5.2%
Freeze-Thaw Stability (3 cycles) Mean concentration ±15% of nominal98.9%
Bench-Top Stability (24h, RT) Mean concentration ±15% of nominal101.5%
Long-Term Stability (3 months, -80°C) Mean concentration ±15% of nominal99.7%

Table 2: Comparison of Analytical Methods for the Quantification of this compound

FeatureLC-MS/MSHPLC-UVGas Chromatography (GC-MS)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-based detection.
Specificity Very High (based on m/z and fragmentation)Moderate (potential for co-eluting interferences)High (mass-based detection)
Sensitivity (Typical LLOQ) Very High (pg/mL to low ng/mL)Moderate (µg/mL)High (ng/mL), but requires derivatization
Sample Throughput HighModerateLow to Moderate
Matrix Effect Significant consideration, requires careful validationLess susceptible than LC-MSCan be an issue, but often mitigated by sample cleanup
Derivatization Required? NoNoYes (to increase volatility and thermal stability)
Development Complexity HighModerateHigh
Instrumentation Cost HighModerateHigh
Ideal Application Bioanalysis, trace level quantification, complex matricesPurity assessment of drug substance, quality controlAnalysis of volatile impurities

Alternative Quantification Methodologies: A Comparative Analysis

While LC-MS/MS is the superior choice for bioanalytical applications, other techniques may be suitable for different purposes, such as in-process controls or purity assessments of the drug substance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical analysis.[16] For this compound, which possesses a chromophore, UV detection is a viable option.

  • Advantages: Lower instrumentation cost and complexity compared to LC-MS. Less susceptibility to matrix effects.

  • Disadvantages: Significantly lower sensitivity and specificity. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages: High chromatographic efficiency and sensitive mass spectrometric detection.

  • Disadvantages: this compound is not sufficiently volatile or thermally stable for direct GC analysis. It would require a derivatization step to block the polar amine and morpholino groups, which adds complexity, time, and potential for variability to the analytical workflow.

Other Potential Methods

For the quantification of amine functional groups, other methods such as titration or spectrophotometric assays following derivatization exist.[17] However, these methods lack the specificity and sensitivity required for bioanalysis or trace impurity quantification and are more suited for bulk material characterization.

Logical Relationships in Method Selection

Method_Selection cluster_goal Analytical Goal cluster_matrix Sample Matrix cluster_method Recommended Method Goal Quantification of 2-Fluoro-4-morpholinoaniline HCl Biofluid Biological Fluid (e.g., Plasma) Goal->Biofluid DrugSub Drug Substance (High Purity) Goal->DrugSub LCMS LC-MS/MS Biofluid->LCMS High Sensitivity & Specificity Required DrugSub->LCMS Trace Impurity Analysis HPLCUV HPLC-UV DrugSub->HPLCUV Sufficient Concentration & Purity

Caption: Decision tree for selecting the appropriate analytical method based on the analytical goal and sample matrix.

Conclusion: A Fit-for-Purpose Approach

The validation of an analytical method is a critical step in ensuring the quality and reliability of data in drug development. For the quantification of this compound in biological matrices, LC-MS/MS stands out as the unequivocal gold standard due to its unparalleled sensitivity and selectivity. While alternative methods like HPLC-UV have their place in the analysis of the bulk drug substance, they lack the performance characteristics necessary for demanding bioanalytical applications. The choice of analytical methodology should always be guided by a "fit-for-purpose" principle, where the validation experiments are designed to mimic the eventual application of the method. This comprehensive approach to method validation not only ensures regulatory compliance but also builds a foundation of trustworthy data upon which critical decisions in the pharmaceutical development process are made.

References

Introduction: The 2-Fluoro-4-morpholinoaniline Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Validating In Vitro Assays for Novel 2-Fluoro-4-morpholinoaniline Kinase Inhibitors

The field of kinase inhibitor development is a cornerstone of modern targeted therapy, particularly in oncology.[1][2] Within this landscape, specific chemical scaffolds serve as privileged structures for designing potent and selective inhibitors. The 2-Fluoro-4-morpholinoaniline moiety is one such scaffold, frequently incorporated into inhibitors targeting key signaling kinases like PI3K, mTOR, and EGFR.[3][4][5] The morpholine group often enhances solubility and metabolic stability, while the aniline core provides a versatile anchor for engaging the kinase ATP-binding pocket.

The journey from a novel synthesized compound to a viable drug candidate is paved with rigorous validation. For researchers and drug development professionals, establishing a robust in vitro validation cascade is the critical first step. This guide provides a framework for comparing and implementing in vitro assays to characterize novel 2-Fluoro-4-morpholinoaniline derivatives, ensuring that the data generated is reliable, reproducible, and translatable. Our focus is not just on the "how," but the "why"—explaining the causal logic behind experimental choices to build a self-validating system of inquiry.

cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor 2-Fluoro-4-morpholinoaniline Derivative Inhibitor->PI3K Inhibits cluster_workflow In Vitro Validation Workflow Biochem Primary Screen: Biochemical Assay Potency Determine IC50 (Potency) Biochem->Potency Quantifies Selectivity Kinome Selectivity Screening Biochem->Selectivity Assesses CellTarget Secondary Screen: Cellular Target Engagement Potency->CellTarget Proceed with Potent Hits Permeability Confirm Cell Permeability & Binding CellTarget->Permeability Validates CellFunction Tertiary Screen: Functional Cellular Assay Permeability->CellFunction Confirm On-Target Activity Phenotype Assess Cellular Phenotype (e.g., Viability) CellFunction->Phenotype Measures

References

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Morpholinoanilines: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Morpholinoanilines

Fluorinated morpholinoanilines are a class of chemical intermediates that have garnered significant attention in the pharmaceutical industry. Their value lies in their role as key building blocks for a range of therapeutic agents, most notably the oxazolidinone antibiotic, Linezolid.[1][2] The incorporation of a fluorine atom and a morpholine moiety into the aniline scaffold imparts desirable physicochemical properties to the final drug molecule, including enhanced metabolic stability and improved potency.[2][3]

This guide provides an in-depth, comparative analysis of the primary synthetic routes to fluorinated morpholinoanilines. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to aid in the selection of the most appropriate synthetic strategy for your research and development needs. We will explore the nuances of Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and reductive amination strategies, supported by experimental data and detailed protocols.

Route 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr) and Subsequent Nitro Group Reduction

The most established and industrially favored route to fluorinated morpholinoanilines proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group.[1][4] This pathway is often preferred for its reliability, scalability, and the ready availability of starting materials.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this route is the reaction of a suitably activated fluoronitrobenzene with morpholine. The presence of a strongly electron-withdrawing nitro group ortho or para to a fluorine atom is crucial for activating the aromatic ring towards nucleophilic attack.

SNAr_Mechanism

Causality of Experimental Choices:

  • Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often employed to solvate the cationic species formed during the reaction, thereby accelerating the nucleophilic attack. Some procedures also report the use of neat conditions (no solvent), which can be advantageous for process intensification.[1]

  • Base: A mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is often added to scavenge the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

  • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to provide sufficient activation energy for the reaction to proceed at a practical rate.[1]

Experimental Protocol: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile (10 volumes), add morpholine (1.2 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a solid.

Step 2: Nitro Group Reduction

The subsequent reduction of the nitro group to a primary amine is a critical step. Several methods are available, each with its own set of advantages and disadvantages.

Comparison of Nitro Reduction Methods

Reduction MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂, Pd/C, Methanol or Ethanol, RT, 1-3 atmHigh yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for dehalogenation with some catalysts.>95%
Metal/Acid Reduction Fe/NH₄Cl, Ethanol/Water, 70-80°CInexpensive reagents, robust and scalable.Can require acidic work-up, generates metallic waste.~85-95%[1]
Transfer Hydrogenation Hydrazine hydrate, Pd/C, Methanol, RefluxAvoids the use of gaseous hydrogen.Hydrazine is toxic and requires careful handling.>90%

Experimental Protocol: Reduction of 4-(2-fluoro-4-nitrophenyl)morpholine using Catalytic Hydrogenation

  • To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in methanol (15 volumes) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5% w/w).

  • Pressurize the vessel with hydrogen gas (3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Carefully filter the catalyst through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-4-morpholinoaniline. The product is often of sufficient purity for subsequent steps, or can be further purified by column chromatography or recrystallization.

Route 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[5] This palladium-catalyzed cross-coupling reaction offers an alternative to the classical SNAr approach, particularly when the aromatic ring is not sufficiently activated for nucleophilic substitution.

Buchwald_Hartwig

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or DavePhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[6][7]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.[8]

Experimental Protocol: Synthesis of 3-fluoro-4-morpholinoaniline from 4-bromo-2-fluoroaniline

  • To a flame-dried Schlenk flask, add 4-bromo-2-fluoroaniline (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 volumes) via syringe.

  • Heat the reaction mixture to 100°C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Route 3: The Convergent Strategy - Reductive Amination

Reductive amination offers a more convergent approach, potentially forming the target molecule in a single step from a fluorinated aniline and a suitable carbonyl compound. However, the direct reductive amination of anilines with ketones can be challenging. A more viable strategy involves the reaction of a fluorinated aniline with a morpholinone followed by reduction, or a direct reductive amination with an aldehyde.

Experimental Protocol: Two-Step Reductive Amination of 2-fluoroaniline with Morpholin-3-one

  • Imine Formation: A mixture of 2-fluoroaniline (1.0 eq) and morpholin-3-one (1.0 eq) in toluene with a catalytic amount of p-toluenesulfonic acid is heated to reflux with a Dean-Stark apparatus to remove water.

  • Reduction: After cooling, the reaction mixture is diluted with methanol, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0°C. The reaction is then stirred at room temperature until the imine is fully reduced.

  • Work-up involves quenching with water, extraction with an organic solvent, and purification by chromatography.

Comparative Analysis and Recommendations

Synthesis RouteStarting MaterialsKey ReagentsNumber of StepsScalabilityKey AdvantagesKey Disadvantages
SNAr & Nitro Reduction Fluoronitrobenzene, MorpholineNa₂CO₃, Pd/C, H₂ or Fe/NH₄Cl2HighWell-established, reliable, high-yielding.Use of nitro compounds, potential for hazardous reagents in reduction.
Buchwald-Hartwig Amination Fluoro-Aryl Halide, MorpholinePd catalyst, Phosphine ligand, Strong base1Moderate to HighGood functional group tolerance, avoids nitro intermediates.Cost of catalyst and ligand, requires inert atmosphere.
Reductive Amination Fluoroaniline, Morpholinone/AldehydeAcid catalyst, Reducing agent (e.g., NaBH₄)1-2ModerateConvergent, can be a one-pot procedure.Substrate-dependent, may have lower yields, potential for side reactions.

Recommendations:

  • For large-scale, industrial production , the SNAr and nitro reduction route remains the most economically viable and well-optimized pathway.[1] Its robustness and high yields make it the preferred choice for manufacturing.

  • For medicinal chemistry and analog synthesis , where functional group tolerance and the avoidance of harsh conditions are paramount, the Buchwald-Hartwig amination offers significant advantages.[5] The ability to introduce the morpholine moiety late in a synthetic sequence is particularly valuable.

  • Reductive amination is a compelling option for exploratory and diversity-oriented synthesis . While potentially lower-yielding, its convergent nature can expedite the synthesis of novel analogs for initial screening.

Conclusion

The synthesis of fluorinated morpholinoanilines is a critical endeavor in modern pharmaceutical development. The choice of synthetic route is not a one-size-fits-all decision but rather a strategic one, dictated by the scale of the synthesis, the complexity of the target molecule, and the specific research or production goals. The classical SNAr and nitro reduction pathway provides a reliable and scalable workhorse, while the more modern Buchwald-Hartwig amination offers versatility and functional group tolerance. Reductive amination, though less common, presents a convergent and potentially rapid route for analog synthesis. By understanding the underlying principles and practical considerations of each method, researchers and drug development professionals can make informed decisions to efficiently access these valuable intermediates.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Fluoro-4-morpholinoaniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of 2-Fluoro-4-morpholinoaniline derivatives, a scaffold of significant interest in modern medicinal chemistry. We will explore the nuanced application of computational docking techniques to predict binding affinities and interaction patterns, primarily focusing on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico methods for lead discovery and optimization.

The 4-morpholinoaniline core is a privileged structure found in several approved and investigational drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[1] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling and frequent targets in oncology.[2][3][4] The introduction of a fluorine atom at the 2-position of the aniline ring can significantly alter the molecule's electronic properties and conformational preferences, potentially enhancing binding affinity and selectivity for the target protein.[5] This guide synthesizes data from multiple studies to provide a coherent framework for evaluating these promising compounds.

Pillar 1: The Rationale - Why Molecular Docking for Kinase Inhibitors?

Rational drug design aims to predict how a small molecule (ligand) will bind to a biological target (receptor) at the atomic level.[2] Molecular docking is a powerful computational method that sits at the heart of this process. It predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically represented by a scoring function (e.g., binding energy in kcal/mol).[6][7]

For kinase inhibitors, this is particularly valuable. Kinases share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge. Docking allows us to:

  • Identify Key Interactions: Visualize and analyze hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

  • Predict Binding Affinity: Rank potential drug candidates based on their calculated docking scores, prioritizing those with the most favorable binding energies for synthesis and experimental testing.[8]

  • Explain Structure-Activity Relationships (SAR): Understand why small chemical modifications, such as the addition of a fluoro group, lead to changes in biological activity.[9]

Pillar 2: A Self-Validating Experimental Protocol for Comparative Docking

To ensure the reliability of computational predictions, a rigorous and validated protocol is paramount. The following step-by-step methodology represents a best-practice workflow for comparative docking studies. The causality behind each step is explained to provide a framework that is not just procedural, but also scientifically sound.

Experimental Workflow: A Step-by-Step Guide
  • Target Selection and Preparation:

    • Action: Select a relevant kinase target with a high-resolution crystal structure available in the Protein Data Bank (PDB). For this guide, we will consider a common oncology target like the PI3Kα kinase (e.g., PDB ID: 4JPS).[8][10]

    • Causality: A high-resolution crystal structure provides accurate atomic coordinates, which is the essential foundation for a reliable docking simulation. The presence of a co-crystallized inhibitor is crucial for validating the docking protocol.

    • Protocol:

      • Download the PDB file (e.g., 4JPS).

      • Prepare the protein using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools). This involves removing all non-essential water molecules, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve steric clashes. This "cleans" the structure and ensures it is chemically correct for the simulation.

  • Ligand Preparation:

    • Action: Prepare the 3D structures of the 2-Fluoro-4-morpholinoaniline derivatives to be docked.

    • Causality: The ligand's 3D conformation, ionization state, and stereochemistry directly impact its ability to fit into the binding pocket. Proper preparation ensures that the simulated molecule is a realistic representation of its state in a biological environment.

    • Protocol:

      • Sketch the 2D structures of the derivatives.

      • Convert the 2D structures to 3D.

      • Use a tool like LigPrep to generate different possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers.

      • Perform an energy minimization on each ligand structure to obtain a low-energy conformation.

  • Binding Site Definition & Grid Generation:

    • Action: Define the active site of the kinase for the docking calculation.

    • Causality: The docking algorithm needs to know where to search for potential binding poses. Defining a specific region (the "grid") around the active site makes the calculation computationally efficient and focused on the area of interest.

    • Protocol:

      • Define the binding site based on the position of the co-crystallized ligand in the original PDB structure.

      • Generate a receptor grid or docking box that encompasses this entire binding pocket, typically with a buffer of a few angstroms.

  • Protocol Validation (The Trustworthiness Pillar):

    • Action: Before docking the novel derivatives, remove the co-crystallized ligand from the protein and then dock it back into the binding site using the defined protocol.

    • Causality: This is the single most important step for ensuring the trustworthiness of your results. If the docking protocol can accurately reproduce the experimentally determined binding pose of the known inhibitor, it is considered validated.

    • Protocol:

      • Perform the docking simulation with the co-crystallized ligand.

      • Compare the predicted binding pose with the original X-ray crystallography pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of < 2.0 Å is generally considered a successful validation.[11]

  • Molecular Docking Simulation:

    • Action: Dock the prepared library of 2-Fluoro-4-morpholinoaniline derivatives into the validated receptor grid.

    • Causality: The docking algorithm will systematically sample thousands of possible orientations and conformations of each ligand within the active site. A scoring function then calculates the binding energy for the most favorable poses.[2]

    • Protocol:

      • Use a docking program like Glide, AutoDock Vina, or GOLD.[12]

      • Employ a standard or extra precision (SP or XP) docking mode for higher accuracy.[8]

      • Record the top-scoring poses and their corresponding docking scores for each ligand.

  • Post-Docking Analysis:

    • Action: Analyze the binding poses of the top-ranked derivatives.

    • Causality: The docking score provides a quantitative estimate of binding affinity, but a visual inspection of the binding mode is essential to understand the underlying interactions that drive this affinity.

    • Protocol:

      • Visualize the ligand-protein complexes.

      • Identify and map key interactions: hydrogen bonds, hydrophobic contacts, pi-pi stacking, and ionic interactions with active site residues.

      • Compare the interaction patterns of different derivatives to build a structure-activity relationship (SAR) model.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_screening Screening Phase Target_Selection 1. Target Selection (e.g., Kinase PDB) Protein_Prep 2. Receptor Preparation (Add H, Remove Water) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (2D to 3D, Minimize Energy) Target_Selection->Ligand_Prep Redocking 4. Protocol Validation (Redock Native Ligand) Protein_Prep->Redocking Docking 5. Dock Derivatives (Virtual Screening) Ligand_Prep->Docking RMSD_Check RMSD < 2.0 Å? Redocking->RMSD_Check RMSD_Check->Protein_Prep No (Revise Protocol) RMSD_Check->Docking Yes (Validated) Analysis 6. Post-Docking Analysis (Scores & Interactions) Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt Identify Leads

Pillar 3: Comparative Analysis of 2-Fluoro-4-morpholinoaniline Derivatives

While a direct head-to-head comparative study of a full series of 2-Fluoro-4-morpholinoaniline derivatives is not available in a single publication, we can synthesize findings from multiple sources to draw valuable insights. The following table compiles and compares docking results for morpholino-containing scaffolds against various kinase targets.

Disclaimer: Direct comparison of docking scores between different studies can be misleading due to variations in software, scoring functions, and protein preparation protocols. This table is intended to provide a qualitative and illustrative overview of the binding potential of this chemical class.

Derivative Scaffold Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Reference
4-AnilinoquinazolineDNA Gyrase B-8.16Asp73, Asn46, Arg136[13]
Triazine MorpholinomTOR (Modelled)Not Reported (Strong Affinity)Interacts with key active site residues[14]
2-Morpholino-4-anilinoquinolineVEGFR-2 (Modelled)Not Reported (Dual Inhibitor)Forms H-bond with conserved Glu/Asp residues[9]
Thieno[3,2-d]pyrimidine MorpholinoPI3Kα (Modelled)IC₅₀ = 2.0 nM (Experimental)High affinity suggests key interactions[4]
Morpholine Derivative (Generic)SARS-CoV-2 Mpro (5R82)-74.55Not specified[6][15]
Analysis of Binding Modes

Across various studies, derivatives of the morpholinoaniline scaffold consistently demonstrate the ability to form crucial interactions within kinase ATP-binding sites. A common binding pattern involves:

  • Hinge-Binding: The aniline or a related nitrogen-containing ring system often acts as a hydrogen bond donor/acceptor, forming one or more critical hydrogen bonds with the "hinge" region of the kinase. This interaction is a hallmark of many potent kinase inhibitors.

  • Hydrophobic Pockets: The morpholine ring and the substituted aniline moiety frequently occupy adjacent hydrophobic pockets, contributing significantly to binding affinity.[13]

  • Role of the Fluoro Group: The 2-fluoro substituent on the aniline ring can serve multiple purposes. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, potentially strengthening hinge interactions. It can also form specific fluorine-protein contacts or favorably orient the molecule within the active site to enhance hydrophobic interactions.

// Define nodes LIGAND [label="2-Fluoro-4-morpholinoaniline Derivative", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HINGE [label="Hinge Region\n(e.g., Met, Cys)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; POCKET1 [label="Hydrophobic Pocket 1", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; POCKET2 [label="Hydrophobic Pocket 2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; GATEKEEPER [label="Gatekeeper Residue\n(e.g., Thr)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Define relationships LIGAND -> HINGE [label="H-Bond\n(Aniline NH)", color="#EA4335"]; LIGAND -> POCKET1 [label="Hydrophobic Interaction\n(Morpholine Ring)", style=dashed, color="#34A853"]; LIGAND -> POCKET2 [label="Hydrophobic Interaction\n(Fluoro-Aniline Ring)", style=dashed, color="#34A853"]; LIGAND -> GATEKEEPER [label="Potential Steric/Favorable Contact", style=dotted, color="#5F6368"]; } Caption: Key interactions for a morpholinoaniline-based kinase inhibitor.

Conclusion and Future Directions

The collective evidence from numerous computational studies strongly supports the potential of 2-Fluoro-4-morpholinoaniline derivatives as a fertile ground for the discovery of novel kinase inhibitors. The scaffold is well-suited to occupy the ATP-binding site, with the morpholine and aniline moieties effectively probing key hydrophobic and hinge regions, respectively.

This guide provides a robust, self-validating framework for conducting comparative molecular docking studies. By applying this protocol, researchers can efficiently screen virtual libraries of these derivatives, prioritize compounds with the highest predicted affinity, and generate clear, testable hypotheses about their mechanism of action. The true power of this in silico approach lies in its synergy with experimental validation; the predictions made through docking serve to guide and rationalize the subsequent synthesis and biological evaluation, ultimately accelerating the journey from chemical scaffold to clinical candidate.[7][16]

References

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-morpholinoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Fluoro-4-morpholinoaniline hydrochloride (CAS No. 1187582-49-5).[1][2] As a valued professional in research and drug development, your safety is paramount. This document is structured to provide immediate, actionable information, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as other halogenated aromatic amines, provide a strong indication of its potential hazards. Aromatic amines as a class are known for their potential toxicity, and the presence of a fluorine atom can influence the molecule's reactivity and biological activity.

Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3][4]

  • A cause of serious eye irritation. [3][4]

  • A cause of skin irritation. [3][4]

  • Potentially causing respiratory irritation. [4]

The hydrochloride salt form suggests it is likely a solid powder.[5] This physical state requires careful handling to avoid the generation of dust, which can be easily inhaled.

Key Physical and Chemical Properties (and Analogs)
PropertyInformation (Analog: 3-Fluoro-4-morpholinoaniline)Source
Molecular FormulaC₁₀H₁₃FN₂O · HCl[6]
AppearanceExpected to be an off-white to pale beige or brown crystalline powder.[5]
Melting Point121-123 °C[5][7]
Boiling Point364.9±42.0 °C at 760 mmHg[5]
Density~1.2 g/cm³[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. Each component is selected to mitigate specific routes of exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended. The outer glove should be removed and disposed of immediately upon contamination. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. The rationale for double-gloving is to provide a secondary barrier in case the outer glove is breached, a common occurrence in laboratory settings.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles. This combination protects the mucous membranes of the eyes, nose, and mouth from accidental contact.
Body Protection A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn. The goal is to prevent the contamination of personal clothing, which could lead to prolonged skin exposure.
Respiratory Protection All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of dust generation outside of a contained system, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) and an organic vapor cartridge is required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand hazards prep_workspace Prepare Fume Hood prep_ppe->prep_workspace Ensure readiness handling_weigh Weighing prep_workspace->handling_weigh Begin work handling_transfer Transfer/Reaction Setup handling_weigh->handling_transfer Proceed with experiment cleanup_decon Decontaminate Surfaces handling_transfer->cleanup_decon Experiment complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste Collect all waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose Follow institutional protocol cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe Final step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol
  • Preparation:

    • Review Safety Information: Before beginning work, thoroughly review this guide and any available Safety Data Sheets (SDS) for this compound and all other reagents being used.[3][4][7][8]

    • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Have spill cleanup materials readily available.

  • Handling:

    • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Transfer: Carefully transfer the compound to the reaction vessel within the fume hood. Avoid creating dust. If a small amount of solid is spilled, gently wipe it up with a damp paper towel and dispose of it as hazardous waste.

    • Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of any volatile materials.

  • Cleanup:

    • Decontamination: After the procedure, decontaminate all surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

    • Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Halogenated organic waste should be kept separate from non-halogenated waste streams.

    • PPE Removal: Remove disposable PPE in the fume hood to prevent contamination of the laboratory. Dispose of gloves and any other contaminated disposable items in the hazardous waste container. Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Immediate Actions for Exposure and Spills

Rapid and correct response to an emergency is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill Response

For a small spill (a few grams) within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent and then soap and water.

For a large spill, or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

  • Prevent others from entering the area.

  • If it is safe to do so, and you are trained, attempt to control the spread of the spill by diking with absorbent materials.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Use a designated, chemically compatible, and sealable container for all solid and liquid waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. Halogenated waste must be segregated.

  • Disposal Pathway:

    • Disposal must be conducted through your institution's licensed hazardous waste management service.[10]

    • The primary method of disposal for this type of compound is typically high-temperature incineration.[10]

    • Never dispose of this compound down the drain or in regular trash.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization and protecting the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.